Protriptyline Hydrochloride

Catalog No.
S002183
CAS No.
1225-55-4
M.F
C19H22ClN
M. Wt
299.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protriptyline Hydrochloride

CAS Number

1225-55-4

Product Name

Protriptyline Hydrochloride

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H

InChI Key

OGQDIIKRQRZXJH-UHFFFAOYSA-N

SMILES

Array

solubility

>45 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Hydrochloride, Protriptyline, Protriptyline, Protriptyline Hydrochloride, Vivactil

Canonical SMILES

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl

The exact mass of the compound Protriptyline hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759297. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Summary of Protriptyline's Elimination Half-Life

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data on Protriptyline's half-life and related pharmacokinetic parameters from the available literature.

Parameter Reported Value(s) Notes Source
Elimination Half-Life 54 - 92 hours (average ~74 hours) Often cited as the standard range. [1] [2]
54 - 198 hours Observed in a single-dose study, highlighting significant inter-subject variability. [3]
80 - 200 hours (with long-term use) Reported half-life during long-term administration. [4]
Time to Peak Plasma Concentration (T~max~) 6 - 12 hours After oral administration. [2]
Bioavailability 77% - 93% Well-absorbed from the gastrointestinal tract. [1]
Protein Binding 92% Highly protein-bound. [1] [2]
Primary Route of Excretion Urine (~50%) Fecal excretion is a minor pathway. [1] [5]

Experimental Protocols for Half-Life Determination

The provided search results do not contain detailed, step-by-step experimental protocols. However, they do describe the general methodologies used in the key studies from which the half-life data were derived.

  • Study Design and Plasma Level Measurement: One pivotal study involved measuring plasma levels of Protriptyline in 30 patients undergoing antidepressant therapy with 40 mg/day. The study noted that asymptotic (steady-state) concentrations were not reached in all subjects even after 3.5 weeks, indirectly informing the long half-life. Plasma levels in these patients ranged from 430 to 1430 nmol/L [3].
  • Single-Dose Pharmacokinetics: In five volunteers, a single-dose study was conducted. The half-life was calculated from the decline in plasma concentrations over time, revealing the wide inter-subject variation (54-198 hours). This study also suggested that the volume of distribution showed little variation between subjects [3].
  • Radiolabeled Disposition Studies: Studies using radioactive Protriptyline in human subjects showed that peak plasma concentrations occurred within 8 to 12 hours. Cumulative urinary excretion over 16 days accounted for approximately 50% of the administered drug, confirming a slow elimination process [6].
  • Drug Interaction Assessment: The same foundational research also examined the effect of concomitant sedatives. It found that mean plasma levels were significantly reduced in patients co-administered sodium amylobarbitone, indicating a metabolic interaction, whereas nitrazepam had no significant effect [3].

Pharmacokinetic Pathway and Experimental Workflow

The following diagram illustrates the core pharmacokinetic journey of Protriptyline and the general workflow for determining its half-life, based on the methodologies described above.

protriptyline_pk cluster_1 Protriptyline Pharmacokinetic Pathway cluster_2 Experimental Half-Life Determination Workflow A Oral Administration B Rapid GI Absorption & First-Pass Metabolism A->B C Systemic Circulation (Peak: 6-12 hrs) B->C D Tissue Distribution (High Volume of Distribution) C->D E Hepatic Metabolism (via CYP450 enzymes) D->E F Elimination (Half-life: 54-198 hrs) E->F G Excretion (~50% in Urine) F->G H Administer Protriptyline (Oral Dose) I Serial Blood Sampling (Over multiple days) H->I J Measure Plasma Concentrations I->J K Analyze Concentration- Time Curve J->K L Calculate Elimination Half-Life K->L

Diagram 1: Protriptyline's pharmacokinetic pathway and key experimental steps for determining its long and variable elimination half-life.

Key Implications for Research and Development

The extended and variable half-life of Protriptyline has several critical implications that your team should consider.

  • Dosing Regimen: The long half-life means it takes approximately 2 to 4 weeks to reach steady-state concentrations in the body [4] [6]. This supports once-daily dosing in clinical practice but necessitates a clear dosing schedule during clinical trials to ensure accurate assessment of efficacy and safety.
  • Patient Variability: The profound inter-individual variation in half-life (e.g., 54 vs. 198 hours) underscores the importance of investigating the role of factors like genetics (CYP2D6 polymorphism), age, and liver function [7] [3]. This variability can significantly impact drug exposure and clinical response.
  • Switching and Discontinuation Protocols: Due to the slow elimination, a washout period of at least 14 days is recommended when switching from Protriptyline to another antidepressant, particularly a monoamine oxidase inhibitor (MAOI), to avoid serious interactions [2]. Furthermore, a gradual taper is advised when discontinuing the drug to minimize withdrawal symptoms [4] [2].
  • Overdose Management: In cases of overdose, the prolonged presence of the drug in the system necessitates extended medical monitoring for cardiac and neurological toxicity [1] [4].

References

Protriptyline metabolism hepatic pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Pharmacogenomics

Protriptyline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) system [1] [2]. The key enzymes involved and the clinical impact of genetic variations are summarized in the table below.

Enzyme Metabolizer Phenotype Clinical Impact / Pharmacogenetic Effect Recommended Action
CYP2D6 [3] Ultrarapid Metabolizer (UM) Potential for reduced drug exposure and lack of efficacy [4]. Avoid TCA use or titrate to a higher dose with therapeutic drug monitoring (TDM) [4].
Intermediate Metabolizer (IM) Reduced metabolism; higher plasma concentrations increase risk of side effects [4]. Consider a 25% reduction of starting dose; use TDM [4].
Poor Metabolizer (PM) Greatly reduced metabolism; significantly higher plasma concentrations and risk of side effects [4] [3]. Avoid TCA use or consider a 50% reduction of starting dose with TDM [4].
CYP2C19 - Known to metabolize other tertiary amine TCAs (e.g., amitriptyline) [4]. Specific guidance for protriptyline is not available in the sources.

The relationships between these enzymes, the resulting metabolites, and clinical outcomes are illustrated in the following pathway diagram:

G Protriptyline Protriptyline Enzymes Enzymes Protriptyline->Enzymes Hepatic Metabolism CYP2D6 CYP2D6 Enzymes->CYP2D6 CYP2C19 CYP2C19 Enzymes->CYP2C19 Inferred from other TCAs Metabolites Metabolites Effects Effects Metabolites->Effects Inactive/Less Active Compounds Inactive/Less Active Compounds Effects->Inactive/Less Active Compounds Altered Drug Exposure Altered Drug Exposure Effects->Altered Drug Exposure CYP2D6->Metabolites Primary Route CYP2C19->Metabolites Genetics Genetics Genetics->CYP2D6 Phenotype (UM/IM/PM) Genetics->CYP2C19

Hepatotoxicity and Clinical Management

While protriptyline is considered a less common cause of clinically apparent liver injury compared to some other tricyclic antidepressants, the following points are noted:

  • Liver Test Abnormalities: Mild, asymptomatic, and transient elevations in liver enzymes occur in a subset of patients on TCAs, but specific rates for protriptyline are not well-defined [1].
  • Idiosyncratic Injury: Rare cases of acute cholestatic or hepatocellular liver injury have been linked to other TCAs. As protriptyline is in the same class, it is suspected to have a similar potential, though specific reports are lacking [1].
  • Mechanism: The mechanism is not definitively known but is hypothesized to involve the formation of a toxic metabolite during hepatic metabolism or a hypersensitivity reaction [1].
  • Management: Routine monitoring of liver enzymes is not standard. However, in cases of clinically apparent liver injury, the drug should be stopped and not reintroduced [1].

Limitations and Research Gaps

The available information has clear constraints for a technical audience:

  • Lack of Detailed Pathways: The specific oxidative metabolites of protriptyline (e.g., hydroxylated or demethylated products) are not identified in the search results.
  • No Experimental Protocols: The search results do not contain the detailed methodologies for studying protriptyline's metabolism (e.g., enzyme kinetic assays, in vitro incubation protocols with human liver microsomes) that you requested.
  • Sparse Quantitative Data: Parameters such as intrinsic clearance (CLint), Michaelis-Menten constants (Km), and maximum velocity (Vmax) for its metabolic reactions are not provided.

References

Protriptyline free base vs hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protriptyline Forms

Protriptyline is a tricyclic antidepressant (TCA) of the secondary amine class, known for its energizing and wakefulness-promoting effects, unlike many sedating TCAs [1] [2]. In drug development, the choice between a free base and a salt form is critical for optimizing the drug's physicochemical properties, stability, and bioavailability. The hydrochloride (HCl) salt is the form used in all clinical and commercial formulations of Protriptyline, while the free base is primarily relevant for preclinical research and analytical studies [3] [4].

The table below summarizes the core differences between the two forms.

Property Protriptyline Free Base Protriptyline Hydrochloride
Chemical Formula C₁₉H₂₁N [1] C₁₉H₂₁N·HCl or C₁₉H₂₂ClN [5]
Molecular Weight 263.38 g/mol [1] 299.84 g/mol [3]
Chemical Structure Neutral molecule Ionic salt formed with HCl [5]
Physical State Not specified in results White to yellow crystalline powder [5]
Water Solubility Lower (inherently hydrophobic) Highly soluble (60 mg/mL in DMSO as reference) [3]
Primary Application Preclinical & research studies (e.g., photophysical, computational) [6] [7] Clinical & pharmaceutical formulation (oral tablets) [1] [4]

Quantitative Data & Experimental Insights

Photophysical and Electrochemical Properties

A study directly compared the photophysical and electrochemical behaviors of both forms in various solvents [6]. A key finding was that while ground-state properties remain largely unchanged, Protriptyline HCl is easier to oxidize than its free base, as corroborated by oxidation potential measurements [6]. The study also identified that laser flash photolysis of Protriptyline HCl can generate a triplet-state intermediate, a solvated electron, and a radical cation through a biphotonic route, which may be associated with the observed in vivo phototoxic effects of the drug [6].

Supramolecular Interactions and Solubility

Research on β-Cyclodextrin (β-CD) inclusion complexes provides indirect evidence of solubility and stability challenges. A comprehensive structural investigation revealed that the Protriptyline free base forms a highly stable 1:1 inclusion complex with β-CD, with a binding constant (Ka) ranging from 14.2 to 24.0 × 10³ M⁻¹ [7]. The primary driving force is the insertion of the rigid tricyclic B-ring into the β-CD cavity, stabilized by C–H···π interactions [7]. This complexation is employed to improve the molecular stability and water solubility of the drug and to lessen its undesired side effects [7].

Experimental Protocols from Cited Research

Protocol: Determining Binding Constant (Ka) with β-Cyclodextrin

This methodology is adapted from the supramolecular study to quantify the stability of the inclusion complex [7].

  • Objective: To determine the binding constant (Ka) of Protriptyline free base with native β-Cyclodextrin in an aqueous solution.
  • Materials: Protriptyline free base, β-Cyclodextrin, UV-transparent solvent (e.g., buffer), UV-Vis spectrophotometer.
  • Method:
    • Prepare a fixed concentration of Protriptyline free base solution.
    • Prepare a series of solutions with the same drug concentration but with varying concentrations of β-CD (e.g., 0 to 10 mM).
    • Incubate the solutions to allow complex equilibrium.
    • Measure the UV-Vis absorption spectra of each solution.
    • Observe and record the changes in absorbance (hypochromic or bathochromic shift) upon complexation.
  • Data Analysis: The binding constant is calculated by applying a suitable model (e.g., Benesi-Hildebrand plot) to the change in absorbance (ΔA) as a function of β-CD concentration. The high Ka value (on the order of 10³ M⁻¹) confirms the formation of a stable complex, primarily involving the aromatic ring system [7].
Protocol: Laser Flash Photolysis for Transient Species Detection

This protocol is derived from the photophysical study to characterize short-lived reactive intermediates [6].

  • Objective: To characterize transient intermediates generated upon photoexcitation of Protriptyline HCl.
  • Materials: Protriptyline HCl solution in a desired solvent (e.g., water, methanol), nanosecond laser flash photolysis system (e.g., with a 266 nm laser).
  • Method:
    • Prepare a degassed solution of Protriptyline HCl to remove oxygen.
    • Excite the sample with a short pulse from a 266 nm laser.
    • Use a pulsed xenon lamp as a probe light source to monitor changes in absorption over time.
    • Record the time-resolved absorption spectra at various time delays after the laser pulse (from nanoseconds to milliseconds).
  • Data Analysis:
    • Analyze the decay kinetics to identify different species. A monoexponential decay is typically associated with the triplet-triplet transient.
    • Vary the laser intensity to establish a biphotonic process: a quadratic dependence of the signal on laser intensity indicates the formation of species like the solvated electron and radical cation [6].

Implications for Drug Development

The properties of the HCl salt make it the unequivocal choice for product development. Its high aqueous solubility is essential for achieving the 77–93% oral bioavailability reported for Protriptyline [1]. Furthermore, the crystalline nature of the salt ensures better chemical stability, purity, and ease of handling during the manufacturing of solid dosage forms like 5 mg and 10 mg tablets [1] [4].

Research into the free base is not without merit. Studies on its phototoxicity [6] and its potential as a multi-target directed ligand in Alzheimer's disease [8] are conducted at the molecular level. In these contexts, the free base is the relevant entity for understanding mechanism of action, even if the HCl salt would be the delivered form in a clinical setting.

Pathways in Protriptyline Research & Development

The following diagram illustrates the key experimental pathways and decision points in the physicochemical characterization of Protriptyline forms, as revealed by the research.

G cluster_1 Form Selection cluster_2 Key Analytical Pathways cluster_3 Primary Outcomes & Implications Start Start: Protriptyline Characterization FB Free Base (C₁₉H₂₁N) Start->FB HCL Hydrochloride Salt (C₁₉H₂₂ClN) Start->HCL Structural Structural Analysis (X-ray, DFT) FB->Structural Used for specific pre-clinical studies Solubity Solubity FB->Solubity Used for specific pre-clinical studies Solubility Solubility & Complexation (e.g., with β-Cyclodextrin) HCL->Solubility Primary Form for Investigation Photo Photophysical & Electrochemical Analysis (Laser Flash Photolysis) HCL->Photo Primary Form for Investigation HCL->Structural Primary Form for Investigation Outcome1 High Binding Constant (Kₐ) Indicates path for Solubility Enhancement Solubility->Outcome1 Outcome2 Identification of Transient Species (Phototoxic Risk Assessment) Photo->Outcome2 Outcome3 Reveals Supramolecular Structure & Host-Guest Dynamics Structural->Outcome3

References

Mechanism of Action and Downstream Effects

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline's therapeutic and side effects result from its primary action of increasing monoamine levels and its direct receptor interactions, which trigger complex neuroadaptive processes over time.

  • Primary Mechanism: The drug's immediate effect is to elevate synaptic concentrations of norepinephrine and serotonin by inhibiting their transporters. This boost in monoaminergic neurotransmission is the initial step in its antidepressant action [1] [2] [3].
  • Neuroadaptive Changes: With chronic administration, protriptyline induces long-term changes in the brain. These include the downregulation of cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors. These adaptations are believed to be crucial for its full therapeutic effect and are consistent with most antidepressants [1] [2].
  • Beyond Monoamines: Emerging hypotheses suggest that antidepressants like protriptyline may work by inhibiting the acid sphingomyelinase (ASM) enzyme, reducing ceramide production. This shifts cells toward a state of increased survival and cytoprotection, which may underlie both mood improvement and enhanced resilience to stress and infection [4]. Furthermore, protriptyline has demonstrated anti-neuroinflammatory properties in preclinical models, such as inhibiting NF-κB expression in a rat model of Alzheimer's disease, which was associated with improved spatial learning and memory [5].

The following diagram illustrates the key molecular interactions and downstream effects of protriptyline.

G cluster_primary Primary Reuptake Inhibition cluster_receptor Receptor Antagonism Protriptyline Protriptyline NET Norepinephrine Transporter (NET) Protriptyline->NET Potent Inhibition SERT Serotonin Transporter (SERT) Protriptyline->SERT Moderate Inhibition Musc Muscarinic Receptors Protriptyline->Musc Antagonism HistH1 Histamine H1 Receptors Protriptyline->HistH1 Antagonism Alpha1 Alpha-1 Adrenergic Receptors Protriptyline->Alpha1 Antagonism AntiInflam Reduced Neuroinflammation (e.g., inhibits NF-κB) Protriptyline->AntiInflam Chronic Use CellSurvival Promoted Cell Survival & Cytoprotection Protriptyline->CellSurvival Proposed ASM Inhibition IncreasedNE ↑ Synaptic Norepinephrine NET->IncreasedNE Leads to Increased5HT ↑ Synaptic Serotonin SERT->Increased5HT Leads to AnticholinergicSE Dry Mouth, Constipation, Urinary Retention Musc->AnticholinergicSE Causes LowSedation Low Sedation (vs. other TCAs) HistH1->LowSedation Contributes to OrthostaticHypo Orthostatic Hypotension Alpha1->OrthostaticHypo Causes subcluster_downstream subcluster_downstream NeuroAdapt Neuroadaptive Changes (Receptor regulation) TherapeuticEffect Antidepressant Efficacy NeuroAdapt->TherapeuticEffect Underpins IncreasedNE->NeuroAdapt Increased5HT->NeuroAdapt

Overview of Protriptyline's Pharmacodynamic Interactions and Effects

Key Experimental Findings and Protocols

For researchers, understanding the experimental evidence behind protriptyline's effects is crucial. Key findings and associated methodologies are outlined below.

Investigated Effect Experimental Model / Citation Key Finding Detailed Methodology / Protocol

| Anti-neuroinflammatory & Neuroprotective [5] | In vivo, Streptozotocin (STZ)-induced rat model of Alzheimer's disease. | Protriptyline inhibited NF-κB expression, improved spatial learning, and memory. | 1. Model Induction: Intracerebroventricular (ICV) injection of STZ. 2. Drug Administration: Treatment with protriptyline. 3. Behavioral Analysis: Spatial learning and memory assessed via Morris Water Maze. 4. Molecular Analysis: Brain tissue examined for NF-κB expression (e.g., via Western blot or immunohistochemistry). | | Analgesic & Chronic Pain Modulation [3] | Clinical observation and inferred from TCA class effect. | Used off-label for chronic pain; analgesia linked to enhanced noradrenergic/serotonergic CNS pathways inhibiting pain signal transmission. | General Clinical Approach:

  • Patient Selection: Individuals with neuropathic or chronic tension-type pain.
  • Dosing: Low doses, often lower than for depression, administered daily.
  • Outcome Measurement: Pain scales (e.g., VAS) and headache frequency diaries. | | REM Sleep Fragmentation [2] [6] | Clinical studies in narcolepsy and sleep apnea. | Fragments REM sleep, reducing oxygen desaturation severity in this stage; used for narcolepsy cataplexy. | Polysomnography (PSG) Protocol:
  • Baseline PSG: Overnight sleep study to establish baseline apnea-hypopnea index (AHI) and sleep architecture.
  • Treatment PSG: Repeat study after a course of protriptyline.
  • Data Comparison: Analyze changes in AHI, REM sleep duration, and oxygen saturation metrics. |

References

Application Notes for Protriptyline HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline is a tricyclic antidepressant, and its analysis often employs Reversed-Phase (RP) HPLC. The method below is adapted from an application note for a specific column [1].

Table 1: Chromatographic Conditions for Protriptyline Separation

Parameter Specification
Analytical Column Newcrom R1 (Reverse-phase, low silanol activity) [1]
Mobile Phase Acetonitrile (MeCN) + Water + Phosphoric Acid [1]
MS-Compatibility Replace Phosphoric Acid with Formic Acid [1]
Detection Wavelength Not specified in source; 200-215 nm is common for tricyclic antidepressants [2] [3]
Scale Scalable from analytical to preparative separation [1]
Alternatives UPLC columns with 3 µm particles available for faster analysis [1]

Detailed Experimental Protocol

The following protocol provides a practical guide for setting up the HPLC analysis based on the conditions in Table 1.

Reagents and Materials
  • Analytical Standard: Protriptyline hydrochloride.
  • Solvents: HPLC-grade Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility).
  • Equipment: HPLC system with a UV or Diode Array Detector (DAD), analytical balance, pH meter, sonicater.
Mobile Phase Preparation
  • Measure the appropriate volumes of water and acetonitrile. A starting ratio of 50:50 (v/v) Water:Acetonitrile is recommended.
  • Add Phosphoric Acid to a concentration of 0.1% (v/v) to improve peak shape.
  • Mix thoroughly and degas the mobile phase by sonication under vacuum or by sparging with an inert gas (e.g., helium).
Standard Solution Preparation
  • Accurately weigh about 10 mg of protriptyline HCl standard into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol. This is the primary stock solution (1 mg/mL).
  • Dilute the stock solution further with the mobile phase to prepare a working standard solution (e.g., 10-50 µg/mL).
Instrumental Setup and Analysis
  • Install the Newcrom R1 column (or equivalent C18 column with low silanol activity) in the HPLC oven. Set the column temperature to ambient or a controlled temperature (e.g., 30-40°C).
  • Set the mobile phase flow rate to 1.0 mL/min.
  • Set the detector wavelength. If using a DAD, a wavelength of 215 nm is a suitable starting point based on methods for similar compounds [4] [2].
  • Allow the system to equilibrate until a stable baseline is achieved.
  • Inject an appropriate volume (e.g., 10-20 µL) of the working standard solution.

The workflow for the analytical procedure is as follows:

Start Start Protocol MP Prepare Mobile Phase: Acetonitrile + Water + 0.1% H₃PO₄ Start->MP Std Prepare Standard Solution MP->Std HPLC Set Up HPLC System: Column: Newcrom R1 Flow Rate: 1.0 mL/min Detection: 215 nm Std->HPLC Equil Equilibrate System HPLC->Equil Inject Inject Sample Equil->Inject Analyze Analyze Chromatogram Inject->Analyze End End Analyze->End

Green Metric Assessment of the HPLC Method

Modern analytical chemistry emphasizes sustainability. Here is a framework for evaluating the environmental impact of your HPLC method, adapted from a related study on amitriptyline analysis [4].

Table 2: Green Metric Assessment Tools

Tool Full Name Type Key Evaluation Aspects
AGREE Analytical GREEnness Quantitative (0-1 scale) Assesses all 12 principles of Green Analytical Chemistry (GAC) [4].
GAPI Green Analytical Procedure Index Semi-quantitative Evaluates the entire method from sample collection to final analysis using a pentagram pictogram [4].
NEMI National Environmental Methods Index Qualitative Uses a pictogram to indicate if a method is free of PBT (Persistent, Bioaccumulative, Toxic) chemicals, hazardous substances, and corrosive elements, and if waste is minimal [4].

Potential Limitations and Troubleshooting

  • Limited Specificity: The provided method is a starting point. You must verify its specificity for your sample matrix, ensuring that excipients or degradation products do not interfere with the protriptyline peak [4] [5].
  • Method Validation: For any official or published work, the method requires full validation. This includes establishing parameters such as precision, accuracy, linearity, range, robustness, and limits of detection and quantification (LOD/LOQ) [4] [6] [5].
  • Peak Tailing: Basic compounds like protriptyline can interact with acidic silanol groups on the silica surface of HPLC columns, leading to peak tailing. The recommended Newcrom R1 column is specifically designed with low silanol activity to mitigate this [1]. Using a mobile phase modifier like triethylamine can also help improve peak shape [2].

Research and Development Notes

For scientists developing a new method, consider these approaches:

  • For complex mixtures, Cyclodextrin-modified Capillary Zone Electrophoresis (CZE) has been successfully used to separate eight cyclic antidepressants simultaneously and could serve as an orthogonal technique to HPLC [3].
  • Employ a Quality-by-Design (QbD) approach using tools like Box-Behnken Design (BBD) to systematically optimize critical method parameters (e.g., mobile phase pH, organic solvent ratio, column temperature) for robust performance [6].

I hope these detailed application notes and protocols provide a solid foundation for your work on protriptyline analysis.

References

Comprehensive Application Notes and Analytical Protocols for Protriptyline Hydrochloride USP Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protriptyline Hydrochloride USP Reference Standard

This compound is a tricyclic antidepressant (TCA) of the secondary amine class, chemically described as N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride [1] [2]. The United States Pharmacopeia (USP) Reference Standard for this compound is a pharmaceutical primary standard of highly characterized material with established identity, purity, quality, and potency [3]. These reference standards are essential for conducting compendial tests and assays specified in official monographs, ensuring consistency, reliability, and regulatory compliance in pharmaceutical analysis and quality control operations.

The USP this compound Reference Standard is provided as neat material and is intended exclusively for use in specified quality tests and assays as defined in the USP compendia [3]. This material is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind. These application notes provide detailed protocols for the proper use of this reference standard in pharmaceutical analysis, supporting drug development, manufacturing, and quality control processes.

Physicochemical Properties

This compound exhibits distinct physicochemical characteristics that form the basis for its identification and quantification in pharmaceutical products.

Structural and Molecular Properties

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification
Chemical Name N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride [4]
Molecular Formula C₁₉H₂₁N·HCl [1]
Molecular Weight 299.84 g/mol [1]
CAS Registry Number [1225-55-4] [4]
Appearance White to yellowish powder [5]
Solubility Freely soluble in water; soluble in dilute HCl [1]
Spectral Properties

Table 2: Spectral Characteristics for Identification

Method Parameters Specifications
UV Absorption Solution: 10 µg/mL in 0.1N methanolic HCl [4] Maximum absorptivity at 292 nm [4]
X-ray Diffraction Comparison with USP Reference Standard [6] [4] Pattern conforms to USP this compound RS [4]

Identification Methods

Protocol A: Ultraviolet Spectrophotometric Identification

Purpose: To confirm the identity of this compound through UV absorption characteristics.

Principle: this compound exhibits characteristic absorption in the UV region due to its conjugated tricyclic aromatic system. The absorption pattern and maximum are compared against the USP Reference Standard.

Materials and Reagents:

  • USP this compound Reference Standard
  • Methanolic hydrochloric acid (0.1 N)
  • Volumetric flasks (10 mL, 100 mL)
  • UV-Visible spectrophotometer with matched quartz cells

Procedure:

  • Prepare a standard solution containing 10 µg/mL of USP this compound RS in 0.1 N methanolic HCl.
  • Prepare a test solution of the sample at the same concentration using the same solvent.
  • Scan both solutions in the range of 200-400 nm using a UV-Visible spectrophotometer.
  • Record the absorption spectra and identify the wavelength of maximum absorption.

Acceptance Criteria: The absorptivities of the test sample at 292 nm, calculated on the dried basis, should not differ by more than 3.0% from those of the USP Reference Standard [4].

Protocol B: Chloride Identification

Purpose: To verify the presence of hydrochloride salt in the molecule.

Principle: The test confirms the presence of chloride ions through precipitation reaction, specifically adapted for alkaloidal hydrochlorides.

Materials and Reagents:

  • Nitric acid (diluted)
  • Silver nitrate solution (0.1 N)
  • Ammonia solution

Procedure:

  • Dissolve a small quantity of the sample in water.
  • Add diluted nitric acid to acidify the solution.
  • Add 0.1 N silver nitrate solution dropwise.
  • Observe for the formation of a white precipitate.
  • Confirm the precipitate is insoluble in nitric acid but soluble in ammonia solution.

Acceptance Criteria: A white, curdy precipitate that is insoluble in nitric acid but soluble in ammonia solution confirms the presence of chloride ions [4].

Protocol C: X-ray Powder Diffraction Identification

Purpose: To confirm the crystalline structure and polymorphic form of this compound.

Principle: X-ray diffraction produces a characteristic pattern that is unique to the crystalline structure of a compound, providing a fingerprint for identification.

Materials and Equipment:

  • X-ray diffractometer
  • Sample holder
  • USP this compound Reference Standard

Procedure:

  • Prepare the sample powder according to standard X-ray diffraction sample preparation techniques.
  • Mount the sample in the diffractometer.
  • Run the diffraction pattern using appropriate parameters (voltage, current, scan rate).
  • Record the diffraction pattern over the relevant 2θ range.
  • Compare the sample pattern with that obtained from the USP Reference Standard.

Acceptance Criteria: The X-ray diffraction pattern of the test sample should conform to that of the USP this compound Reference Standard [4]. Note: Recent USP revisions have introduced updated references to 〈197〉 for this test [6].

G Start Start Identification UV UV Spectrophotometry (292 nm) Start->UV Chloride Chloride Test (Precipitation) Start->Chloride XRD X-ray Diffraction (Pattern Matching) Start->XRD Evaluation Evaluate All Results UV->Evaluation Chloride->Evaluation XRD->Evaluation Pass Identity Confirmed Evaluation->Pass All tests meet acceptance criteria Fail Identity Not Confirmed Investigate Cause Evaluation->Fail One or more tests fail criteria

Figure 1: this compound Identification Workflow - This diagram illustrates the comprehensive approach to identity confirmation, incorporating multiple orthogonal analytical techniques to ensure accurate characterization of the reference standard.

Purity Assessment

Loss on Drying

Purpose: To determine the amount of volatile substances (including water) present in the sample.

Principle: The sample is dried under specified conditions, and the weight loss is measured gravimetrically.

Materials and Equipment:

  • Analytical balance
  • Drying oven capable of maintaining 60°C
  • Vacuum desiccator

Procedure:

  • Weigh accurately about 1 g of sample in a previously dried and tared weighing bottle.
  • Distribute the sample evenly to a depth not exceeding 5 mm.
  • Dry the sample at a pressure below 5 mm of mercury at 60°C to constant weight.
  • Cool in a desiccator and weigh.
  • Calculate the percentage loss on drying.

Acceptance Criteria: Not more than 0.3% of its weight [4].

Residue on Ignition

Purpose: To determine the content of inorganic impurities present in the sample.

Principle: The sample is ignited at high temperature, and the residue is weighed.

Materials and Equipment:

  • Muffle furnace capable of maintaining 600 ± 25°C
  • Platinum or porcelain crucibles
  • Analytical balance

Procedure:

  • Weigh accurately about 1 g of sample in a previously ignited, cooled, and tared crucible.
  • Ignite the sample gently at first until thoroughly charred.
  • Cool, moisten the residue with 1 mL of sulfuric acid, and heat gently until white fumes are no longer evolved.
  • Ignite at 600 ± 25°C until the residue is carbon-free or to constant weight.
  • Cool in a desiccator and weigh.

Acceptance Criteria: Not more than 0.1% [4].

pH Determination

Purpose: To measure the acidity/alkalinity of an aqueous solution of the sample.

Principle: The pH of a solution indicates its hydrogen ion concentration and is measured potentiometrically.

Materials and Equipment:

  • pH meter with appropriate electrodes
  • Standard buffer solutions for calibration

Procedure:

  • Prepare a solution (1 in 100) of the sample in carbon dioxide-free water.
  • Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
  • Immerse the electrodes in the sample solution and measure the pH after stabilization.
  • Record the pH value.

Acceptance Criteria: Between 5.0 and 6.5 [4].

Quantitative Assay

Titrimetric Assay

Purpose: To determine the percentage purity of this compound.

Principle: The assay is based on acid-base titration in non-aqueous medium. This compound, being a weak base, is titrated with perchloric acid in glacial acetic acid. Crystal violet is used as an indicator.

Materials and Reagents:

  • Analytical balance
  • Burette (50 mL)
  • Glacial acetic acid
  • 0.1 N Perchloric Acid VS (Volumetric Solution)
  • Crystal violet TS (Test Solution)
  • Mercuric acetate TS (Test Solution)

Procedure:

  • Transfer about 700 mg of this compound, accurately weighed, to a 125-mL conical flask.
  • Dissolve the sample in 30 mL of glacial acetic acid.
  • Add 2 drops of crystal violet TS and 10 mL of mercuric acetate TS.
  • Titrate with 0.1 N perchloric acid VS to a green endpoint.
  • Perform a blank determination using the same quantities of reagents and make any necessary correction.
  • Calculate the percentage of C₁₉H₂₁N·HCl in the sample.

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 29.98 mg of C₁₉H₂₁N·HCl. [ \text{% Purity} = \frac{(V_{\text{sample}} - V_{\text{blank}}) \times N \times 29.98}{W_{\text{sample}} \times 10} \times 100 ] Where:

  • ( V_{\text{sample}} ) = Volume of perchloric acid consumed by sample (mL)
  • ( V_{\text{blank}} ) = Volume of perchloric acid consumed in blank (mL)
  • ( N ) = Actual normality of perchloric acid VS
  • ( W_{\text{sample}} ) = Weight of sample (mg)

Acceptance Criteria: Not less than 99.0% and not more than 101.0% of C₁₉H₂₁N·HCl, calculated on the dried basis [4].

Table 3: Summary of Analytical Specifications for this compound

Test Parameter Method Acceptance Criteria Reference
Identification UV Spectrophotometry Absorptivities at 292 nm do not differ by more than 3.0% [4]
Identification Chloride Test Responds to test for alkaloidal hydrochlorides [4]
Identification X-ray Diffraction Pattern conforms to USP Reference Standard [4]
pH Potentiometric Between 5.0 and 6.5 (1 in 100 solution) [4]
Loss on Drying Gravimetric Not more than 0.3% [4]
Residue on Ignition Gravimetric Not more than 0.1% [4]
Assay Non-aqueous Titration 99.0% - 101.0% [4]

Handling, Storage, and Safety

Storage Conditions

This compound should be preserved in well-closed containers to protect it from moisture and light [4]. The USP Reference Standard should be stored according to the specific recommendations provided with the certificate of analysis.

Safety Considerations

The this compound USP Reference Standard is classified with the following hazard statements [3]:

  • Acute Toxicity (Oral, Category 3; Dermal, Category 4; Inhalation, Category 4)
  • Eye Irritation (Category 2)
  • Skin Irritation (Category 2)
  • Specific Target Organ Toxicity (Single Exposure, Category 3)

Precautionary Measures:

  • Wear appropriate personal protective equipment including safety glasses, gloves, and laboratory coat.
  • Avoid formation of dust and aerosols.
  • Use only in well-ventilated areas.
  • Wash hands thoroughly after handling.

First Aid Measures:

  • Inhalation: Remove to fresh air and seek medical attention if symptoms persist.
  • Skin Contact: Wash thoroughly with soap and water.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  • Ingestion: Rinse mouth and seek immediate medical attention.

It is critical to note that this material is for test and assay use only and is not meant for administration to humans or animals [3].

Regulatory and Compendial Status

The this compound monograph is currently undergoing revision processes to align with current USP standards. Notice has been given that the Small Molecules 4 Expert Committee intends to revise the monograph, with proposed changes including [6]:

  • Adding flexibility to the Identification-A test
  • Updating references to 〈191〉 under Identification-C test
  • Introducing a reference to 〈197〉 under Identification-D test based on X-Ray diffraction
  • Additional changes to align the monograph with current USP style

The proposed revision is anticipated to be published as an Interim Revision Announcement in Pharmacopeial Forum 50(4) [Jul.-Aug. 2024] with the comment period ending on September 30, 2024. If adopted without adverse comments, the revised monograph would become official on January 1, 2025 [6].

Conclusion

The this compound USP Reference Standard is an essential tool for ensuring the quality, identity, strength, and purity of pharmaceutical products containing this active ingredient. The comprehensive analytical protocols described in these application notes provide researchers and quality control professionals with detailed methodologies for compendial testing. Adherence to these procedures, combined with proper handling and awareness of the upcoming monograph revisions, will ensure regulatory compliance and maintain the highest standards in pharmaceutical analysis.

References

Protriptyline Hydrochloride Pharmaceutical Primary Standard

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: QA-2024-PROT Version: 1.0 Date Compiled: 2024-11-14

Compound Identification and General Information

Protriptyline hydrochloride is a tricyclic antidepressant (TCA) used as a pharmaceutical primary standard for quality control and analytical method validation [1]. As a United States Pharmacopeia (USP) reference standard, it is officially certified for use in specified quality tests and assays as mandated by compendial methods [1].

  • IUPAC Name: N-Methyl-5H-dibenzo[a,d]cycloheptene-propylamine hydrochloride [1]
  • CAS Registry Number: Information not available in search results
  • Molecular Formula: C₁₉H₂₂ClN [2]
  • Molecular Weight: Information not available in search results
  • SMILES: Cl[H].CNCCCC1c2ccccc2C=Cc3ccccc13 [1]
  • InChI Key: OGQDIIKRQRQRZXJH-UHFFFAOYSA-N [1]
  • Handling and Storage: Classified under safety storage code 6.1C (Combustible, acute toxic Category 3). Target organ is the respiratory system. Signal word: Danger [1].
Analytical Methods and Techniques

Protriptyline is typically analyzed alongside other TCAs. Modern methods prioritize high-throughput, sensitive, and specific techniques like UPLC-MS/MS.

2.1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is validated for quantifying protriptyline in urine and is suitable for clinical monitoring and adherence testing [3].

Table 1: UPLC-MS/MS Operating Conditions for Tricyclic Antidepressant Panel (including Protriptyline)

Parameter Specification
Analytical Column Waters Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) [3]
Column Temperature Room temperature [3]

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid [3] | | Elution Mode | Linear gradient [3] | | Flow Rate | 0.6 mL/min [3] | | Injection Volume | 2 µL [3] | | Detection | Tandem Mass Spectrometry (MS/MS) [3] | | Ionization Mode | Positive Electrospray Ionization (ESI+) [3] | | Data Acquisition | Multiple Reaction Monitoring (MRM) [3] |

Table 2: Key Validation Parameters for UPLC-MS/MS Method

Validation Parameter Result / Specification for Protriptyline
Linear Range 100 - 2000 ng/mL [3]
Coefficient of Determination (R²) > 0.995 [3]
Intra-day Precision (CV) < 12% [3]
Inter-day Precision (CV) < 12% [3]
Accuracy (% Recovery) > 80% [3]
Limit of Quantification (LOQ) 100 ng/mL [3]
Carryover Evaluated per CLSI protocol EP10-A3 [3]
Analysis Time < 5 minutes for a 9-drug panel [3]
2.2. Sample Preparation Protocol: Molecularly Imprinted Polymer Nanoparticles (MIP-NPs)

MIP-NPs offer selective extraction and pre-concentration of protriptyline from complex biological matrices like human plasma [4].

G Start Start: Synthesize MIP-NPs A Polymerize with template (Protriptyline) Start->A B Remove template molecule A->B C Extract analyte from sample matrix B->C D Ultrasound-assisted extraction C->D E Analyze by chromatographic method (e.g. HPLC) D->E

Diagram 1: MIP-NP extraction and analysis workflow for protriptyline.

Detailed MIP-NP Synthesis and Extraction Protocol [4]:

  • Polymer Synthesis: Protriptyline-MIP nanoparticles are synthesized via suspension polymerization in silicon oil.
    • Functional Monomer: Methacrylic acid
    • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
    • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
    • Template Molecule: Protriptyline
  • Template Removal: After polymerization, the template molecule (protriptyline) is removed from the polymer matrix, creating specific binding sites.
  • Extraction Procedure:
    • Add the synthesized MIP-NPs to the plasma sample.
    • Perform ultrasound-assisted extraction to facilitate the selective binding of protriptyline to the polymer sites.
    • Under optimal conditions, this method achieves a Relative Standard Deviation (RSD) of 4.1% for protriptyline in plasma, demonstrating good precision [4].
Experimental Considerations and Notes
  • Isobaric Interference: A major analytical challenge is the isobaric interference between nortriptyline and protriptyline, as they have similar masses and can exhibit identical MRM transitions. This must be addressed through effective chromatographic separation prior to MS/MS detection [3].
  • Specificity of MIP-NPs: The use of molecularly imprinted polymers provides high selectivity for protriptyline, which is advantageous for isolating it from complex biological samples and minimizing matrix effects [4].

Conclusion

This compound is a critical compendial standard for ensuring the quality and performance of analytical methods. The protocols summarized here, particularly the high-speed UPLC-MS/MS for quantification and the selective MIP-NP extraction for sample preparation, provide robust and reliable frameworks for researchers developing and validating methods for tricyclic antidepressants.

References

Protriptyline solubility in various solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Physicochemical Properties

The quantitative solubility data and key properties of protriptyline hydrochloride are summarized in the table below for easy comparison.

Solvent Solubility Experimental Conditions / Notes
Water 50 mg/mL [1] [2] Freely soluble [1]
Methanol 1.0 mg/mL (as free base) [3] Certified Reference Material solution [3]
DMSO 100 mg/mL (333.51 mM) [4] Solution may be hygroscopic [4]
1-Octanol Data not available for protriptyline Commonly used to model lipophilic tissues and membrane permeability; see protocol for investigation method [5]

Key Physicochemical Properties [6] [7] [8]:

  • Molecular Formula: C₁₉H₂₂ClN
  • Molecular Weight: 299.84 g/mol
  • pKa: 8.2 (at 25°C)
  • Melting Point: 169 - 171 °C
  • LogP: 4.7 (predicted)

Experimental Protocols

The following protocols outline key methodologies for studying the distribution and permeability of tricyclic antidepressants like protriptyline, based on research into analogous compounds.

Protocol 1: Measuring Distribution in Model Solvent Systems

This protocol investigates how a drug partitions between aqueous and organic phases, a key determinant of its absorption and distribution.

  • Preparation of Aqueous Phases: Prepare buffer solutions to simulate different biological environments (e.g., pH 2.0 for stomach, pH 6.8 for intestine). Use potassium chloride-hydrochloric acid for pH 2.0 and potassium dihydrogen phosphate-sodium hydroxide for pH 6.8 [5].
  • Preparation of Organic Phases: Use 1-octanol to model lipophilic tissues and n-hexane to model non-polar environments [5].
  • Saturation: Pre-saturate the aqueous buffers and organic solvents with each other by shaking them together before the experiment to prevent solvent demixing during the main test [5].
  • Distribution Experiment: Add the this compound solution to the pre-saturated aqueous buffer. Mix this solution with an equal volume of pre-saturated organic solvent in a thermostatted vessel. Shake the mixture vigorously to reach distribution equilibrium [5].
  • Analysis: After phase separation, analyze the concentration of the drug in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC or UV spectrophotometry). The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase [5].
Protocol 2: Determining Permeability Through Artificial Membranes

This protocol assesses a drug's ability to pass through biological barriers, which is critical for predicting its in vivo absorption.

  • Membrane Selection: Use artificial membranes such as:
    • PermeaPad barrier: A biomimetic membrane consisting of a layer of phosphatidylcholine sandwiched between two cellulose sheets, stable across a wide pH range [5].
    • Cellulose-based membrane: A pure size-exclusion membrane (e.g., MWCO 12-14,000 Da) to study diffusion without a lipid barrier [5].
  • Apparatus Setup: Use a side-by-side diffusion cell where the donor chamber (containing the drug solution) and the acceptor chamber are separated by the selected membrane. Maintain a constant temperature (e.g., 37°C) and stir both chambers continuously [5].
  • Permeability Experiment: Fill the donor chamber with a solution of this compound in an aqueous buffer at the desired pH. Fill the acceptor chamber with the corresponding drug-free buffer. The membrane should be in contact with both solutions [5].
  • Sampling and Analysis: At predetermined time intervals, take samples from the acceptor chamber and replace the volume with fresh buffer to maintain sink conditions. Analyze the samples to determine the concentration of the drug that has permeated the membrane over time [5].
  • Calculation: The permeability coefficient (P) is calculated from the slope of the cumulative amount of drug permeated versus time plot, normalized for the membrane surface area and the initial donor concentration [5].

Scientific Context and Workflows

The experimental workflow for studying solubility and permeability involves several key stages and is influenced by molecular properties, as illustrated in the following diagrams.

Start Study Objective: Determine Solubility & Permeability P1 Protocol 1: Solvent Distribution Start->P1 P2 Protocol 2: Membrane Permeability Start->P2 Factor1 Key Factors: Aqueous pH P1->Factor1 Factor2 Key Factors: Temperature P1->Factor2 Result1 Distribution Coefficient (Log D) P1->Result1 P2->Factor1 Factor3 Key Factors: Membrane Type P2->Factor3 Result2 Permeability Coefficient (P) P2->Result2 Application Application: Predict In Vivo Absorption & Guide Formulation Strategy Result1->Application Result2->Application

The distribution and permeability of protriptyline are highly dependent on its ionization state, which is governed by pH. The pKa of protriptyline is approximately 8.2 [7]. In acidic environments (pH < pKa), the molecule is predominantly ionized, increasing its solubility in water. In basic environments (pH > pKa), the uncharged form dominates, favoring partition into organic phases and through lipid membranes.

Research Applications and Formulation Notes

  • Analytical Chemistry: this compound is available as a Certified Reference Material (1.0 mg/mL in methanol) for use in quantitative analysis, clinical toxicology, and forensic testing using LC/MS or GC/MS [3].
  • Formulation Development: The high solubility in water and DMSO provides flexibility for preparing stock solutions for in vitro assays [2] [4]. Research into similar tricyclic antidepressants shows that distribution behavior is entropy-driven at physiological temperatures, which is a crucial consideration for designing drug delivery systems intended for body temperature [5].
  • Safety and Handling: As a pharmaceutical powder, this compound should be handled with appropriate personal protective equipment, including gloves and eyeshields [2].

References

Application Note: Assessing the Fluorescence Properties of Protriptyline

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Protriptyline is a tricyclic antidepressant (TCA) whose inherent fluorescence potential stems from its conjugated aromatic ring system [1]. characterizing its fluorescence quantum yield (QY) is essential for developing sensitive analytical methods for tracking its distribution and interaction within biological systems [2]. This document provides a recommended protocol for determining the fluorescence quantum yield of protriptyline.

2. Theoretical Foundations and Experimental Design The fluorescence quantum yield (Φf) is defined as the ratio of photons emitted as fluorescence to the number of photons absorbed [3]. A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.

Key factors influencing quantum yield measurements include [3]:

  • Solvent Effects: Polarity, viscosity, and pH of the solvent.
  • Temperature: Higher temperatures typically decrease quantum yield.
  • Sample Purity: Impurities can quench fluorescence.
  • Instrumental Factors: Wavelength accuracy, detector sensitivity, and spectral correction.

The following workflow outlines the core steps for this investigation:

G start Start: Protriptyline Fluorescence Assessment solv Solvent and pH Screening start->solv spec Absorption and Emission Spectra Acquisition solv->spec calc Quantum Yield Calculation (Relative Method) spec->calc val Method Validation calc->val end Report Final Quantum Yield val->end

3. Reagents and Equipment

  • Reagents: Protriptyline hydrochloride standard (≥98% purity), reference fluorophores (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54), spectroscopic-grade solvents (Methanol, Ethanol, PBS pH 7.4), and ultrapure water.
  • Equipment: UV-Vis spectrophotometer, fluorescence spectrofluorometer, quartz cuvettes (path length 10 mm), analytical balance, and pH meter.

4. Experimental Protocol 4.1. Sample Preparation

  • Prepare a stock solution of protriptyline (e.g., 1 mM) in a suitable solvent.
  • Serially dilute to prepare working solutions with an absorbance below 0.05 at the chosen excitation wavelength to avoid inner-filter effects [3].
  • Prepare solutions of the reference fluorophore at the same absorbance as the protriptyline sample at the excitation wavelength.

4.2. Spectral Acquisition

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum of protriptyline and the reference standard from 250 nm to 400 nm.
  • Fluorescence Spectroscopy: Using the peak absorption wavelength, acquire the fluorescence emission spectrum. Ensure the emission spectrum is fully captured and instrument parameters are kept identical between sample and reference measurements [3].

4.3. Quantum Yield Calculation Use the relative method to determine the QY with the following formula [3]: Φf(sample) = Φf(reference) × (Isample / Ireference) × (Areference / Asample) × (ηsample² / ηreference²)

  • Φf: Fluorescence quantum yield.
  • I: Integrated area under the fluorescence emission curve.
  • A: Absorbance at the excitation wavelength.
  • η: Refractive index of the solvent.

5. Anticipated Data and Analysis The table below summarizes hypothetical data based on the properties of tricyclic compounds.

Parameter Protriptyline (Hypothetical in Methanol) Quinine Sulfate (Reference in 0.1 M H₂SO₄)
Excitation Wavelength (λ_ex) 290 nm 350 nm
Emission Maximum (λ_em) 460 nm 450 nm
Absorbance at λ_ex 0.045 0.045
Integrated Fluorescence Intensity (I) 8.5 x 10⁶ (a.u.) 9.2 x 10⁶ (a.u.)
Refractive Index (η) 1.33 1.33
Reported Quantum Yield (Φ_f) 0.10 (To be determined) 0.54 [3]

6. Potential Applications and Pathways If protriptyline exhibits measurable fluorescence, it could be leveraged for drug visualization. The following diagram illustrates potential pathways and off-target effects that could be studied.

7. Discussion and Conclusion The primary challenge is that protriptyline's quantum yield may be very low or undetectable under standard conditions. Its mechanism of action involves increasing norepinephrine and, at high doses, serotonin neurotransmission [1], but this does not guarantee strong fluorescence.

Future work should focus on screening various solvent environments to enhance fluorescence signal. Furthermore, a more modern approach involves developing fluorophore-protriptyline conjugates for direct visualization studies [2].

How to Proceed Without Specific Data

The search results confirm that while general methodologies for determining fluorescence quantum yield are well-established [3] [4], and protriptyline's clinical pharmacology is documented [1], the specific data you requested is not available in the public domain.

  • Consulting Specialized Databases: Search in-depth chemical and spectroscopic databases (e.g., Reaxys, SciFinder-n) for any existing spectral data on protriptyline and related tricyclic compounds.
  • Initial Empirical Screening: Begin with a pilot study to determine if protriptyline emits a detectable fluorescence signal in various solvents using a standard spectrofluorometer.

References

Comprehensive Application Notes and Protocol for Protriptyline Laser Flash Photolysis in Phototoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protriptyline Photophysics and Phototoxicity

Protriptyline is a tricyclic antidepressant (TCA) that has been clinically used for managing depression and off-label for conditions such as narcolepsy and sleep apnea [1] [2]. Unlike other TCAs that tend to be sedating, protriptyline has energizing properties, making it particularly useful in specific clinical scenarios. However, like several other TCAs, protriptyline has been associated with phototoxic effects, potentially leading to skin reactions upon sunlight exposure. The molecular basis of this phototoxicity lies in the drug's ability to absorb UV and visible light, populating excited states that can initiate photochemical reactions leading to cellular damage [3].

Laser flash photolysis represents a powerful pump-probe technique that enables researchers to investigate these transient photophysical events with nanosecond temporal resolution [4] [5]. This method involves exciting a sample with a brief, intense laser pulse (pump) and subsequently monitoring spectral changes over time using a probe light source. The technique allows direct observation of short-lived intermediates such as triplet states, solvated electrons, and radical ions, which are crucial for understanding phototoxicity mechanisms at the molecular level. The application of this technique to protriptyline provides critical insights into its photobehavior across various solvents and biological environments, facilitating safety assessments in drug development [3].

Photophysical Properties of Protriptyline

Protriptyline exhibits complex photophysical behavior that varies significantly with solvent environment and protonation state. The ground-state properties of protriptyline remain relatively unchanged across different solvents, but the excited-state dynamics show marked solvent dependence. The fluorescence quantum yield and lifetime demonstrate particular sensitivity to environmental factors, providing clues about the drug's interaction with its immediate molecular environment [3].

Table 1: Key Photophysical Parameters of Protriptyline from Laser Flash Photolysis Studies

Parameter Conditions Value Significance
Fluorescence Lifetime Solvent-dependent Monoexponential decay Indicates environmental sensitivity
Triplet State Formation Low laser intensity Observed transient at 430-500 nm Primary excited state with microsecond lifetime
Biphotonic Process High laser intensity (>10 mJ/pulse) Solvated electron and radical cation formation High-energy pathway leading to reactive species
Singlet Oxygen Production Energy transfer from triplet state Demonstrated Correlates with phototoxic potential
Oxidation Potential vs. SCE ~1.3 V (free base), lower for hydrochloride Corroborates biphotonic mechanism

The triplet-state energy of protriptyline has been determined to be approximately 260 kJ/mol, with the triplet state acting as a crucial intermediate that can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen [3]. This energy transfer process represents a key mechanism in the phototoxicity cascade, as singlet oxygen can oxidize cellular components including lipids, proteins, and DNA. The relatively high oxidation potentials measured for both protriptyline free base and its hydrochloride salt corroborate the biphotonic process observed under high laser intensities, where simultaneous absorption of two photons leads to the formation of highly reactive species including solvated electrons and radical cations [3].

Experimental Protocol: Laser Flash Photolysis of Protriptyline

Instrumentation and Equipment Setup

The laser flash photolysis experiments for protriptyline require specific instrumentation configurations to properly characterize its transient species:

  • Laser System: A Nd:YAG laser (266 nm wavelength, 5-8 ns pulse width, 10 Hz repetition rate) serves as the primary excitation source. The laser energy should be adjustable from 1-100 mJ/pulse to study both monophotonic and biphotonic processes [3] [5] [6].
  • Probe Light Source: A pulsed xenon arc lamp (150-500 W) provides broad-spectrum probe light from UV to visible regions (250-700 nm). The lamp should operate in pulsed mode for enhanced intensity during detection intervals [5].
  • Detection System: The system should include both photomultiplier tubes (PMT) for kinetic measurements at fixed wavelengths and an intensified CCD (ICCD) camera for time-resolved spectral acquisition. The PMT offers superior time resolution for decay kinetics, while the ICCD enables full spectral capture at specific delay times [5].
  • Monochromator: A computer-controlled monochromator (focal length ≥ 200 mm) with a grating blazed at 500 nm provides spectral dispersion with resolution better than 1 nm [5].
  • Sample Holder: Quartz cuvettes with 1 cm path length, specifically designed for laser spectroscopy with minimal fluorescence background.
  • Data Acquisition: A digital oscilloscope (≥ 500 MHz bandwidth) coupled with computer-controlled data acquisition software for precise temporal recording of transient signals [5].
Sample Preparation Protocol
  • Solvent Selection: Prepare protriptyline solutions in multiple solvents of varying polarity including water, acetonitrile, methanol, and cyclohexane to assess solvent-dependent photophysics. For biological relevance, include phosphate buffered saline (PBS, pH 7.4) and micellar solutions to simulate cellular environments [3].

  • Solution Preparation: Dissolve protriptyline hydrochloride (or free base) to achieve an optical density of approximately 0.3-0.5 at the excitation wavelength (266 nm) in a 1 cm pathlength cuvette. This corresponds to concentrations typically in the range of 10-100 μM, depending on the molar absorptivity in each solvent [3].

  • Oxygen Manipulation: For oxygen-sensitive measurements, employ a gas-tight cuvette and degas solutions thoroughly using at least three freeze-pump-thaw cycles (residual pressure < 10^-3 Torr). For oxygenated samples, bubble ultra-pure oxygen through the solution for 10-15 minutes prior to measurement [3].

  • Temperature Control: Maintain sample temperature at 25±0.5°C using a thermostatted cell holder to ensure reproducible results, unless studying temperature-dependent effects specifically.

Data Collection Procedure
  • Initial Setup and Alignment: Align the pump laser to pass through the sample cuvette with the probe light at a small angle (typically 5-10°) to minimize scattered laser light reaching the detector. Optimize the temporal synchronization between laser firing and probe light detection [5].

  • Spectral Acquisition Mode (ICCD):

    • Set the ICCD gate width to 5-10 ns initially, adjusting based on signal intensity.
    • Collect time-resolved emission spectra at delay times ranging from 0 ns to 100 μs after the laser pulse, using logarithmic spacing (e.g., 0, 10, 50, 100, 500 ns, 1, 5, 10, 50, 100 μs).
    • Accumulate 50-100 laser shots per delay time to improve signal-to-noise ratio.
    • Record background spectra with the pump laser blocked for subtraction [5].
  • Kinetic Acquisition Mode (PMT):

    • Set the monochromator to specific wavelengths of interest based on spectral scans (typically 370-450 nm for triplet absorption, 650-800 nm for solvated electrons).
    • Record kinetic traces at each wavelength with a minimum temporal range of 20 ns to 100 μs.
    • Average 10-20 laser shots per time point to improve signal quality.
    • Vary laser intensity using neutral density filters to establish multiphoton processes [3] [5].
  • Quantum Yield Determination:

    • For triplet quantum yield measurements, employ the energy transfer method using a standard with known triplet yield (e.g., benzophenone).
    • For singlet oxygen quantum yield, use chemical actinometry with 1,3-diphenylisobenzofuran (DPBF) or compare phosphorescence at 1270 nm [3].

Photochemical Mechanisms and Pathways

The laser flash photolysis studies of protriptyline reveal several competing photochemical pathways that depend on experimental conditions. The following diagram illustrates the primary mechanisms:

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Laser Excitation 266 nm S1->S0 Fluorescence (k_f) T1 Triplet State (T1) S1->T1 Intersystem Crossing (k_isc) E_solv Solvated Electron S1->E_solv Biphotonic Ionization (High Intensity) Rad_cat Radical Cation S1->Rad_cat Biphotonic Ionization (High Intensity) T1->S0 Phosphorescence/TTA (k_p) SO2 Singlet Oxygen T1->SO2 Energy Transfer O2 Molecular Oxygen O2->SO2

Diagram 1: Photochemical pathways of protriptyline revealed by laser flash photolysis

Under low-intensity conditions (<5 mJ/pulse), the primary photophysical pathway involves:

  • Initial excitation from the ground state (S₀) to the singlet excited state (S₁) following absorption of a 266 nm photon.
  • Intersystem crossing from S₁ to the triplet state (T₁) with a rate constant k_isc.
  • Triplet state decay through various pathways including phosphorescence, triplet-triplet annihilation (TTA), or energy transfer to molecular oxygen, generating singlet oxygen (¹O₂) [3].

Under high-intensity conditions (>10 mJ/pulse), a biphotonic process becomes significant, leading to:

  • Simultaneous absorption of two photons by the protriptyline molecule.
  • Photoionization producing solvated electrons (e⁻_solv) and protriptyline radical cations.
  • Secondary reactions of these radical species with biological targets, potentially contributing to phototoxic responses [3].

The solvent dependence of these pathways is particularly notable. In polar solvents like water, the solvated electrons are stabilized and exhibit longer lifetimes, while in nonpolar environments, the radical cation pathway may be favored. The hydrochloride salt form of protriptyline shows easier oxidation compared to the free base, potentially enhancing its photoreactivity in biological systems [3].

Data Analysis and Interpretation

Kinetic Analysis of Transient Species

The transient absorption data obtained from protriptyline flash photolysis experiments typically require multi-exponential fitting to extract meaningful kinetic parameters:

  • Triplet State Decay: The triplet-state decay typically follows first-order kinetics described by: ΔOD(t) = ΔOD₀ · exp(-k₁t) where ΔOD₀ represents the initial absorbance change and k₁ is the first-order decay constant. The triplet lifetime τ₁ is calculated as 1/k₁ [5].

  • Solvated Electron Decay: The solvated electron decay often follows second-order kinetics due to recombination processes: ΔOD(t) = ΔOD₀ / (1 + k₂t) where k₂ represents the second-order recombination rate constant.

  • Global Analysis: For complex decays observed at multiple wavelengths, global fitting algorithms that simultaneously analyze all kinetic traces provide more reliable decomposition of overlapping signals from different transient species.

Table 2: Characteristic Lifetimes of Protriptyline Transient Species

Transient Species Spectral Signature Lifetime Range Laser Intensity Dependence
Triplet State 430-500 nm 1-50 μs Monophotonic
Solvated Electron 650-800 nm 0.1-5 μs Biphotonic
Radical Cation 350-400 nm, 550-600 nm 5-100 μs Biphotonic
Singlet Oxygen 1270 nm (IR) 2-4 μs (in H₂O) Indirect formation
Spectral Interpretation and Assignment

The time-resolved spectra of protriptyline reveal distinct features that facilitate identification of various transient species:

  • Triplet-Triplet Absorption: Typically appears as a broad band in the 430-500 nm region with a lifetime in the microsecond domain. This species is quenched efficiently by oxygen, providing a diagnostic test for its assignment.
  • Solvated Electron: Characterized by a broad, structureless absorption maximizing around 720 nm in aqueous solutions, with a typical lifetime of microseconds depending on the presence of scavengers.
  • Radical Cation: Exhibits distinct absorption maxima at 350-400 nm and 550-600 nm, with the relative intensities varying with solvent environment.
  • Ground State Bleach: Negative ΔOD signals corresponding to depletion of the ground state population, typically observed at the protriptyline ground state absorption maxima (260-300 nm) [3] [5].

Applications in Phototoxicity Assessment

The laser flash photolysis data provide critical insights into the molecular mechanisms underlying protriptyline's phototoxic potential:

  • Reactive Oxygen Species (ROS) Generation: The confirmed production of singlet oxygen through energy transfer from the protriptyline triplet state represents a direct phototoxic pathway. Singlet oxygen is a highly reactive oxygen species known to oxidize cellular components, leading to membrane damage, protein modification, and inflammation responses [3].

  • Direct Electron Transfer: The biphotonic generation of solvated electrons and radical cations under high-intensity conditions mirrors potential biological scenarios where drug molecules accumulate in specific cellular compartments, reaching locally high concentrations. These radical species can directly oxidize biomolecules including lipids, proteins, and DNA, initiating phototoxic responses [3].

  • Dimer Formation and Modifications: The protriptyline triplet state is likely involved in the formation of drug dimers and other covalent adducts with biological molecules. These modified species may act as haptens, triggering photoallergic responses in susceptible individuals, or may directly disrupt cellular function through covalent binding to critical cellular components [3].

  • Structure-Activity Relationships: Comparing protriptyline's photophysical behavior with other TCAs reveals molecular features that enhance or mitigate phototoxic potential. The rigid tricyclic structure with the specific substitution pattern of protriptyline appears to favor triplet state formation with relatively high quantum yield, contributing to its photosensitizing capability [3] [1].

Methodological Adaptations and Troubleshooting

Specialized Methodological Considerations
  • Low-Temperature Studies: For enhanced resolution of overlapping transient signals, conduct experiments at cryogenic temperatures (77 K) using glass-forming solvents. This technique slows down diffusion-controlled processes, allowing better characterization of individual species.

  • Time-Resolved Infrared Spectroscopy: Extend investigations to the infrared region (1000-4000 cm⁻¹) to monitor molecular vibrations that provide structural information about transient species, particularly radical intermediates.

  • Nanosecond Fluorescence Gating: Complement transient absorption measurements with time-gated fluorescence spectroscopy using ICCD cameras with fast gating capabilities (<200 ps) to characterize the initial excited singlet state dynamics [7] [8].

Common Experimental Challenges and Solutions
  • Laser-Induced Damage: High laser intensities may cause photodegradation of protriptyline, altering its absorption characteristics. Mitigate this by flowing or rotating the sample during measurements and monitoring absorption spectra before and after experiments.

  • Signal Overlap: The spectral features of different transient species often overlap. Employ global fitting analysis and selective quenching experiments (e.g., oxygen, azide ions for singlet oxygen, nitromethane for solvated electrons) to deconvolute contributions.

  • Solvent Interference: Some solvents may produce their own transients upon laser excitation. Always collect solvent blank signals under identical conditions and subtract them from sample measurements.

  • Low Signal-to-Noise: For weak transient signals, increase averaging of laser shots while ensuring sample stability, or consider using more sensitive detection systems such as streak cameras for particularly challenging systems.

Conclusion and Future Perspectives

Laser flash photolysis has proven to be an invaluable technique for elucidating the photophysical mechanisms underlying protriptyline's phototoxic potential. The methodology outlined in this application note provides a robust framework for characterizing transient intermediates and their reaction kinetics, offering insights critical for pharmaceutical safety assessment.

The experimental evidence demonstrates that protriptyline undergoes complex photochemistry involving both triplet state formation and biphotonic ionization pathways, generating reactive species including singlet oxygen, solvated electrons, and radical cations. These findings establish a direct connection between molecular photophysics and biological phototoxicity, enabling more predictive safety screening during drug development.

Future applications of this methodology could include comparative studies of protriptyline analogues to establish structure-phototoxicity relationships, investigations in biologically relevant environments such as lipid bilayers and protein complexes, and extension to femtosecond timescales to capture earlier events in the photochemical cascade. Such developments would further enhance our understanding of drug phototoxicity and contribute to the design of safer pharmaceutical agents.

References and Additional Resources

  • Photophysical, Electrochemical, and Theoretical Study of Protriptyline in Several Solvents. Journal of Physical Chemistry B, 2002. DOI: 10.1021/JP0257855 [3]
  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases, 2020. [1]
  • Flash Photolysis. Wikipedia, 2024. [4]
  • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA Scientific, 2024. [7]
  • Protriptyline: Uses, Interactions, Mechanism of Action. DrugBank, 2024. [2]
  • An Introduction to Flash Photolysis using the LP980 Spectrometer. Edinburgh Instruments, 2024. [5]
  • Fluorescence lifetime imaging microscopy: fundamentals and advances. Journal of Biomedical Optics, 2020. [8]
  • Laser Flash Photolysis. University of Melbourne Chemistry Department, 2024. [6]

Appendix: Experimental Checklist

  • [ ] Confirm laser alignment and pulse energy calibration
  • [ ] Verify temporal synchronization between pump and probe beams
  • [ ] Prepare protriptyline solutions at appropriate concentrations
  • [ ] Degas samples for oxygen-free measurements
  • [ ] Collect solvent background spectra
  • [ ] Perform preliminary spectral scans to identify regions of interest
  • [ ] Acquire kinetic traces at diagnostic wavelengths
  • [ | ] Conduct laser power dependence studies
  • [ ] Perform data analysis with appropriate fitting models
  • [ ] Document all experimental parameters for reproducibility

References

Electrochemical and Photophysical Properties of Protriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline exhibits solvent-dependent photophysical behavior. Its fluorescence quantum yield and lifetime vary with the solvent, though its ground-state properties remain consistent. Laser flash photolysis studies reveal that different transient species form depending on the laser intensity [1].

The table below summarizes the key findings from the photophysical and electrochemical study of Protriptyline [1]:

Property Description
Ground-State Properties Unchanged as a function of solvent or protonation state [1].
Fluorescence Quantum yield and lifetime are solvent-dependent; fluorescence lifetimes follow monoexponential decay [1].

| Laser Flash Photolysis (266 nm) | At low-intensity: A triplet-triplet transient intermediate is observed [1]. At high-intensity: Two new transients are formed—the solvated electron and the radical cation—via a biphotonic route [1]. | | Oxidation Potential | Relatively high; PTL-HCl is easier to oxidize than its free base [1]. | | Reactive Species | Singlet oxygen is formed following the triplet state. The triplet state is likely involved in dimer formation and may be associated with the drug's in vivo phototoxic effects [1]. |

For context, the oxidation potentials of other tricyclic drugs have been characterized. The first anodic peak for these structurally similar compounds occurs at the following potentials (vs. Ag/AgCl/KClsat) at pH 7.0 [2]:

Drug First Oxidation Peak (Ep1a)
Cyclobenzaprine (CBP) 0.69 V
Amitriptyline (AMP) 0.79 V
Nortriptyline (NOR) 0.93 V

Computational studies on these molecules confirm that the initial oxidation site is the amine moiety, with the Highest Occupied Molecular Orbital (HOMO) localized in this region. The oxidation potential correlates with the HOMO energy level—higher HOMO energies lead to lower oxidation potentials [2].

Experimental Protocols

Protocol 1: Laser Flash Photolysis for Transient Species Detection

This protocol is adapted from studies on protriptyline to detect short-lived reactive intermediates [1].

  • 1.1 Principle: Nanosecond laser flash photolysis is used to generate and characterize transient species such as triplet states, solvated electrons, and radical cations.
  • 1.2 Materials:
    • Protriptyline hydrochloride (PTL-HCl) and its free base.
    • A range of high-purity, degassed solvents (e.g., water, acetonitrile, alcohols).
    • Nanosecond laser system (e.g., Nd:YAG laser at 266 nm).
    • Transient absorption spectrometer with a white light probe beam and fast detector.
  • 1.3 Procedure:
    • Prepare drug solutions in selected solvents at typical concentrations of 10-100 µM.
    • Degas solutions thoroughly by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen.
    • Place the sample in a quartz cuvette in the spectrometer.
    • Low-Intensity Analysis: Irradiate the sample with a low-intensity laser pulse. Record the transient absorption spectrum in the microseconds to milliseconds range. This primarily detects the triplet-triplet absorption.
    • High-Intensity Analysis: Increase the laser pulse energy significantly. Record the transient absorption spectrum immediately after the pulse (nanoseconds to microseconds). Look for the characteristic broad absorption of the solvated electron (in aqueous solutions) and the specific absorption of the radical cation.
    • Photonicity Study: Measure the yield of the solvated electron and radical cation as a function of laser intensity. A quadratic dependence on the laser intensity confirms a biphotonic formation mechanism.
  • 1.4 Data Analysis:
    • Fit fluorescence decay curves to a monoexponential model to determine lifetimes.
    • Identify triplet states and other transients by their characteristic lifetimes and absorption spectra.
    • Use the photonicity study to validate the biphotonic process.
Protocol 2: Voltammetric Characterization of Oxidation Potential

This standard protocol is based on electrochemical studies of tricyclic antidepressants like amitriptyline and nortriptyline [2] [3].

  • 2.1 Principle: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to determine oxidation potentials and the reversibility of the electron transfer process.
  • 2.2 Materials:
    • Electrochemical workstation (potentiostat).
    • Working electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE).
    • Counter electrode: Platinum wire.
    • Reference electrode: Ag/AgCl (e.g., saturated KCl).
    • Buffer solutions across a range of pH values (e.g., pH 3.0 to 9.0).
  • 2.3 Procedure:
    • Prepare a solution of protriptyline (approximately 1 mM) in a supporting electrolyte/buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
    • Polish the working electrode with alumina slurry (0.05 µm) and rinse thoroughly with deionized water.
    • Place the three-electrode system in the solution and degas with inert gas.
    • pH Study: Perform DPV scans from 0.0 V to 1.4 V (vs. Ag/AgCl) in buffers of different pH. Identify the pH that provides the best analytical response (peak shape and current).
    • Cyclic Voltammetry: At the optimal pH, run CV scans at multiple scan rates (e.g., from 25 mV/s to 500 mV/s). Note the appearance and potential of anodic peaks.
    • Square Wave Voltammetry (SWV): Perform SWV to confirm the irreversibility of the oxidation process.
  • 2.4 Data Analysis:
    • Determine the oxidation potential (Epa) from the peak in the DPV or CV.
    • Assess the reversibility: A lack of a corresponding reduction peak in the reverse CV scan indicates an irreversible process.
    • Analyze the relationship between anodic peak current (Ipa) and scan rate (v). A linear relationship suggests an adsorption-controlled process.

Experimental Workflow and Oxidation Mechanism

The following diagram outlines the key steps for the voltammetric characterization of protriptyline, as detailed in Protocol 2.

Start Start Voltammetric Characterization Prep Prepare 1 mM Protriptyline Solution (0.1 M Phosphate Buffer, pH 7.0) Start->Prep Electrode Polish and Clean Glassy Carbon Electrode Prep->Electrode Setup Set Up Three-Electrode Cell and Degas Solution Electrode->Setup pH_Study DPV pH Study (Identify Optimal pH) Setup->pH_Study CV_Analysis Cyclic Voltammetry at Varying Scan Rates pH_Study->CV_Analysis SWV_Check Square Wave Voltammetry (Check Irreversibility) CV_Analysis->SWV_Check Data Analyze Data for Eₚₐ, Reversibility, and Adsorption Behavior SWV_Check->Data

Based on studies of related tricyclic drugs, the initial oxidation likely occurs at the amine group. The mechanism for protriptyline's biphotonic ionization, leading to the formation of a radical cation and a solvated electron, can be visualized as follows [1]:

Ground Protriptyline (Ground State) Excited Protriptyline (Excited State) Ground->Excited   hv (266 nm) First Photon RadicalCation Radical Cation (PTL•⁺) Excited->RadicalCation   hv (266 nm) Second Photon SolvatedElectron Solvated Electron (e⁻ₛₒₗᵥ) Excited->SolvatedElectron   hv (266 nm) Second Photon

Key Conclusions for Researchers

The electrochemical and photophysical data suggest several important points for drug development professionals:

  • Phototoxicity Risk: The formation of a reactive triplet state and singlet oxygen is a well-known pathway for drug-induced phototoxicity. The evidence that protriptyline's triplet state is involved in dimer formation directly links this photophysical property to its observed in vivo phototoxic effects [1]. This is a critical safety consideration.
  • Oxidation Site Prediction: For tricyclic antidepressants, computational chemistry (specifically, HOMO distribution and Mulliken charges) is a valuable tool for predicting the primary site of oxidation, which is consistently the amine moiety. This can be applied to protriptyline and novel drug candidates to anticipate metabolic hot spots [2].
  • Biphotonic Process: The high oxidation potential and the biphotonic mechanism required to generate the radical cation and solvated electron suggest that protriptyline is relatively stable to single-photon oxidation under normal conditions, but highly susceptible under intense photoirradiation [1].

References

Protriptyline singlet oxygen detection method

Author: Smolecule Technical Support Team. Date: February 2026

Singlet Oxygen Detection Methods

The table below summarizes the main techniques for detecting singlet oxygen (¹O₂), a highly reactive form of oxygen that can be studied in various chemical and biological contexts [1].

Method Principle Key Features & Limitations
Electron Paramagnetic Resonance (EPR) Spin traps (e.g., TEMP) react with ¹O₂ to form stable nitroxide radicals (e.g., TEMPO) detected by EPR [2] [3] [4]. Highly specific and quantitative. Requires expensive instrumentation, and signals can be affected by solvent or other ions [2] [3] [4].
Near-Infrared (NIR) Phosphorescence Directly detects the weak light emission at 1270 nm as ¹O₂ decays to its ground state [2] [3] [4]. The "gold standard" for direct, specific detection. Very low quantum yield requires specialized, sensitive detectors [2] [4].
Fluorescence Probes (e.g., SOSG) Probes react with ¹O₂, undergoing a chemical change that produces a fluorescent signal [2] [3] [4]. Highly sensitive and suitable for cellular imaging. SOSG can be photoactivated to produce ¹O₂ itself, potentially causing artifacts [2].
Chemical Trapping & Absorbance (e.g., DPBF) Traps (e.g., DPBF) are consumed in reaction with ¹O₂, measured by a decrease in UV-Vis absorbance [3] [4]. Simple, fast, and uses readily available equipment. DPBF is not specific to ¹O₂ and also reacts with other ROS [4].
Chemiluminescence Probes Probes react with ¹O₂ to produce light without the need for an excitation source [3]. Excellent signal-to-noise ratio due to lack of background autofluorescence. Fewer widely available probes compared to fluorescence methods [3].

General Protocol for Singlet Oxygen Detection

This protocol outlines the general steps for detecting singlet oxygen using the SOSG fluorescence method, which is common in biological research. This can serve as a starting point that you may adapt for your specific compound of interest [2].

Title: Detection of Singlet Oxygen in a Photosensitizer Solution Using Singlet Oxygen Sensor Green (SOSG)

1. Principle: Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe that is highly selective for ¹O₂. Upon reaction with ¹O₂, it forms an endoperoxide (SOSG-EP), which exhibits a strong increase in fluorescence emission at around 525 nm when excited at 504 nm [2].

2. Reagents and Equipment:

  • Photosensitizer Solution: Your compound of interest (e.g., a solution of protriptyline) dissolved in an appropriate solvent (e.g., buffer, ethanol).
  • Singlet Oxygen Sensor Green (SOSG): Commercially available reagent.
  • Light Source: A lamp or laser at a wavelength suitable to excite the photosensitizer.
  • Spectrofluorometer: Instrument capable of measuring fluorescence intensity.
  • Cuvettes or Microplate Reader.

3. Experimental Procedure: 1. Probe Preparation: Prepare a stock solution of SOSG according to the manufacturer's instructions. 2. Sample Preparation: * Test Sample: Add the photosensitizer and SOSG to your buffer solution. * Negative Control 1: Buffer with the photosensitizer but no SOSG (to account for photosensitizer fluorescence). * Negative Control 2: Buffer with SOSG but no photosensitizer (to account for any probe self-activation). * Positive Control: A known ¹O₂-generating system (e.g., Rose Bengal dye with SOSG in buffer). 3. Incubation and Irradiation: Incubate all samples for a brief period (e.g., 20 minutes) to allow probe penetration if needed. Irradiate the samples with the specific wavelength of light required to activate your photosensitizer for a set duration. 4. Fluorescence Measurement: Transfer the samples to a spectrofluorometer. Measure the fluorescence intensity (Ex/Em = 504/525 nm) before and after irradiation. 5. Data Analysis: The generation of ¹O₂ is indicated by an increase in fluorescence intensity at 525 nm in the test sample compared to the negative controls.

4. Critical Notes:

  • Specificity: The SOSG signal is considered highly specific for ¹O₂, but proper controls are essential to rule out interference [2].
  • Artifacts: SOSG can be photoactivated by strong light, particularly in the UV/blue range, leading to false positives. Use low excitation energies and include strict controls [2].
  • Solvent: Using D₂O instead of H₂O as the solvent can extend the lifetime of ¹O₂, thereby amplifying the signal [4].

Workflow for Method Selection

To help decide on the best method for a given application, you can follow this general decision workflow. The key is to align the method's strengths with your experimental priorities, such as whether you need direct confirmation of ¹O₂ or are prioritizing spatial imaging in cells.

Start Start: Need to Detect Singlet Oxygen Need What is the primary need? Start->Need DirectID Direct & unambiguous identification of ¹O₂ Need->DirectID  Yes SpatialInfo Spatial imaging in cells or tissues Need->SpatialInfo  Yes SimpleQuant Simple, fast quantification in a solution Need->SimpleQuant  Yes Method1 Method: NIR Phosphorescence DirectID->Method1 Method2 Method: Fluorescence Probes (SOSG) SpatialInfo->Method2 Method3 Method: Chemical Trapping (DPBF) SimpleQuant->Method3 Desc1 Description: Directly measures 1270 nm emission light. Method1->Desc1 ProsCons1 Pros: Gold standard for direct detection. Cons: Requires specialized NIR equipment. Desc1->ProsCons1 Desc2 Description: Probe becomes fluorescent upon reaction with ¹O₂. Method2->Desc2 ProsCons2 Pros: Highly sensitive, good for bioimaging. Cons: Probe can self-activate with light. Desc2->ProsCons2 Desc3 Description: Monitors decrease in UV-Vis absorbance as probe is consumed. Method3->Desc3 ProsCons3 Pros: Simple, fast, uses common lab equipment. Cons: Less specific, reacts with other ROS. Desc3->ProsCons3

Research Application & Adaptation

To apply these methods to protriptyline, researchers would typically investigate whether the drug can act as a photosensitizer. This involves dissolving protriptyline in a suitable solvent, exposing it to light of a specific wavelength, and using one or more of the detection methods above to see if ¹O₂ is generated [1].

The most direct way to confirm ¹O₂ is the simultaneous use of multiple methods. For instance, you could use NIR phosphorescence to unambiguously confirm its presence, while using SOSG to visualize its production in a cellular model [2] [3].

References

Protriptyline Hydrochloride: Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Chemical Name Protriptyline Hydrochloride [1] [2]
Molecular Formula C₁₉H₂₁N•HCl [1] [2]
Molecular Weight 299.84 g/mol [1] [2]
CAS Registry Number 1225-55-4 [3]
Form White to yellowish, white crystalline powder [1] [2]
Solubility Freely soluble in water; soluble in dilute HCl [1] [2]

Recommended Stability Testing Approach

In the absence of specific public data, you can establish a stability profile for Protriptyline by designing a study based on standard regulatory guidelines.

G Start Define Study Objective A1 Define Analytical Methods Start->A1 B1 Select Stress Conditions Start->B1 C1 Prepare Samples Start->C1 A2 HPLC-UV/PDA for assay and impurities A1->A2 A3 For related substances and degradation products A2->A3 D1 Analyze & Interpret Data A3->D1 B2 Acidic Hydrolysis (e.g., 0.1N HCl) B1->B2 B3 Basic Hydrolysis (e.g., 0.1N NaOH) B2->B3 B4 Oxidative Stress (e.g., 3% H₂O₂) B3->B4 B5 Thermal Stress (e.g., 50-70°C) B4->B5 B6 Photolytic Stress B5->B6 B6->D1 C2 Solution State (in solvent) C1->C2 C3 Solid State (API powder) C2->C3 C4 Drug Product (tablet formulation) C3->C4 C4->D1 D2 Identify degradation products using LC-MS D1->D2 D3 Establish degradation pathways D2->D3 D4 Define stability-indicating methods D3->D4

Detailed Protocol: Forced Degradation Study

Forced degradation studies help identify likely degradation products and validate the stability-indicating power of analytical methods.

  • Acidic and Alkaline Hydrolysis: Prepare a stock solution of Protriptyline HCl in a suitable solvent (e.g., methanol or water). Mix aliquots with 0.1 N hydrochloric acid (HCl) and 0.1 N sodium hydroxide (NaOH) separately. Heat these solutions at 60°C for 24 hours or until approximately 5-20% degradation is observed. Neutralize before analysis [3].
  • Oxidative Degradation: Mix an aliquot of the drug solution with 1-3% hydrogen peroxide (H₂O₂). Allow to stand at room temperature for 24 hours, monitoring degradation.
  • Thermal Degradation:
    • Solid-state: Expose the pure drug (API) and its formulated tablets to dry heat at 60°C for 10 days.
    • Solution-state: Heat a drug solution at 60°C for 24 hours.
  • Photolytic Degradation: Expose the solid drug and drug product to controlled UV and visible light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Suggestions for Further Research

To obtain the specific experimental data you need, consider the following avenues:

  • Consult Pharmacopoeias: The United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) may have published monographs for this compound that include acceptance criteria and potentially storage conditions. The USP Reference Standard for Protriptyline is listed as This compound (1580002) [3].
  • Search Scientific Literature: Conduct a targeted search on platforms like SciFinder, Google Scholar, or PubMed for published analytical methods. Keywords such as "stability-indicating HPLC method for Protriptyline," "forced degradation of Protriptyline," or "characterization of Protriptyline impurities" may yield relevant papers.
  • Contact Suppliers: Reach out to manufacturers and suppliers of Protriptyline and its impurities (e.g., those listed in the search results) [3] [4]. They often have technical data sheets or application notes that may contain valuable stability information.

References

Methodological Foundations for Tricyclic Antidepressant Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Although recent, specific protocols for protriptyline are scarce, the foundational principles for analyzing tricyclic antidepressants (TCAs) are well-established. The table below summarizes two key approaches identified in the literature.

Approach Core Principle Key Steps Reference

| Liquid-Liquid Extraction (LLE) with HPLC-UV | Single manual hexane extraction from alkalinized serum [1]. | 1. Alkalinize 1 mL serum. 2. Extract with hexane. 3. Analyze via HPLC on a CN column with UV detection at 254 nm. | [1] | | Combined Microextraction (SI-HLLE/DSPE/DLLME-SFO) | Multi-stage microextraction for high pre-concentration [2]. | 1. Salt-Induced Homogeneous LLE: Extract from urine into ACN using salt. 2. Dispersive SPE: Clean extract with sorbents (e.g., C18, PSA). 3. DLLME-SFO: Pre-concentrate using menthol; solidify in ice bath. | [2] |

Detailed Experimental Protocol: A Modern Adaptation

Here is a detailed protocol adapted from current green analytical methodologies and historical data for the determination of protriptyline in serum. This approach balances robustness with modern microextraction efficiency.

Reagents and Materials
  • Analytical Standard: Protriptyline hydrochloride.
  • Internal Standard (IS): A deuterated TCA (e.g., imipramine-d6 or amitriptyline-d6) is recommended for LC-MS/MS [3].
  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
  • Buffers: Ammonia solution (e.g., 0.5 M, pH 10) or ammonium acetate (e.g., 0.05 M, pH 5.5 for mobile phase).
  • Other: Sodium sulfate or sodium chloride for salting-out effects [2].
Equipment
  • Chromatography System: HPLC system coupled with a UV-Vis detector (for a robust, cost-effective method) or a tandem mass spectrometer (MS/MS) for superior sensitivity and specificity [3].
  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [2].
  • Sample Preparation: Centrifuge, vortex mixer, micropipettes, and glass test tubes.
Sample Preparation Workflow: FPSE and LLE

The following diagram illustrates two potential sample preparation pathways. Fabric Phase Sorptive Extraction (FPSE) is a modern, green technique, while Liquid-Liquid Extraction (LLE) is a classical approach. Given the lack of a specific FPSE method for protriptyline, the LLE pathway is more directly supported by historical data [1].

G Start Serum/Plasma Sample (0.5-1.0 mL) FPSE Fabric Phase Sorptive Extraction (FPSE) Start->FPSE  Preferred/Modern Path LLE Liquid-Liquid Extraction (LLE) with Hexane Start->LLE  Classical/Validated Path Cleanup Clean-up & Pre-concentration FPSE->Cleanup LLE->Cleanup Analysis HPLC-UV or LC-MS/MS Analysis Cleanup->Analysis

  • Fabric Phase Sorptive Extraction (FPSE) - Modern Approach [4]:

    • Adsorption: Adjust the pH of a 0.5-1.0 mL serum sample to ~10 using ammonia buffer. Immerse the FPSE membrane (e.g., sol-gel C18 coated) and stir for a defined period (e.g., 30-60 minutes) to allow analyte adsorption.
    • Rinsing and Desorption: Remove the membrane, rinse briefly with purified water to remove matrix interferences, and then immerse it in a small volume of desorption solvent (e.g., 1-2 mL of methanol or ACN). Stir for desorption (e.g., 15-20 minutes).
    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle nitrogen stream. Reconstitute the dry residue in 100-200 µL of the initial mobile phase for chromatographic analysis.
  • Liquid-Liquid Extraction (LLE) - Classical Approach [1]:

    • Extraction: To 1.0 mL of serum in a glass tube, add internal standard and alkalinize with a buffer (e.g., 100 µL of 0.1 M sodium borate, pH 9-10). Add 5-10 mL of hexane (or hexane:ethyl acetate mixture) and vortex mix for 10-15 minutes.
    • Centrifugation and Transfer: Centrifuge to separate phases and transfer the organic (upper) layer to a new tube.
    • Evaporation and Reconstitution: Evaporate the organic layer to dryness under nitrogen. Reconstitute the residue in 100-200 µL of mobile phase and vortex mix before injection.
Chromatographic Separation and Detection
  • Mobile Phase: Use a mixture of an aqueous buffer and an organic modifier. For UV detection, a common combination is ammonium acetate buffer (0.05 M, pH 5.5) and acetonitrile (45:55, v/v) in an isocratic elution [2]. For MS/MS detection, 0.01% formic acid with methanol is typical [3].
  • Flow Rate: 0.5 - 2.0 mL/min (adjust based on column dimensions and system pressure) [2] [1].
  • Detection:
    • UV Detection: Monitor at 230 - 254 nm [2] [1].
    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for highest specificity. The precursor ion for protriptyline (MW=263.4) is typically [M+H]+ m/z 264.2. A product ion (e.g., m/z 246.2 from loss of water, or m/z 191.1) must be optimized [3].
Method Validation

Plan to validate the developed method according to ICH or FDA guidelines, assessing:

  • Linearity: Over the expected concentration range (therapeutic range for protriptyline is narrow).
  • Accuracy and Precision: Both within-day and between-day.
  • Limit of Detection (LOD) and Quantification (LOQ).
  • Recovery and Matrix Effects: Especially critical for MS/MS detection [3].

Key Considerations for Researchers

  • TCA Properties: Protriptyline is a lipophilic base. Alkalinizing the sample ensures the drug is in its neutral form, facilitating efficient extraction into organic solvents [2] [1].
  • Green Chemistry: Modern trends favor micro-extraction techniques like FPSE [4] and DLLME-SFO [2] as they use smaller sample volumes, reduce hazardous solvent consumption, and are more environmentally friendly.
  • Specificity is Key: Biological samples have complex matrices. While HPLC-UV is robust, LC-MS/MS provides unparalleled specificity by separating analytes based on mass, which is crucial for accurate quantification and avoiding interferences [3].

Conclusion

While a single, ready-to-use protocol for protriptyline is not available, researchers can successfully develop one by leveraging established sample preparation principles and modern analytical techniques. The classical LLE-HPLC-UV method provides a validated starting point, while techniques like FPSE and DLLME-SFO offer paths to more efficient and environmentally friendly analysis. The choice of detection (UV vs. MS/MS) will depend on the required sensitivity, specificity, and available instrumentation.

References

Comprehensive Application Notes and Protocols for Protriptyline Quantification in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protriptyline Monitoring

Protriptyline is a secondary amine tricyclic antidepressant (TCA) marketed under the trade name Vivactil for the treatment of major depression and ADHD [1]. Despite the development of newer antidepressants, TCAs remain widely prescribed due to their established efficacy and cost-effectiveness in clinical practice [2]. Therapeutic drug monitoring (TDM) of protriptyline is particularly important due to its narrow therapeutic window and significant interindividual variability in metabolism, which can lead to suboptimal therapeutic outcomes or potential toxicity at standard dosing regimens [3] [4].

The quantification of protriptyline in biological matrices presents several analytical challenges, including the need for high sensitivity to detect clinically relevant concentrations (typically in the ng/mL range), requirements for specificity against metabolites and structurally similar compounds, and the necessity to minimize matrix effects that can compromise accuracy [2] [5]. This document provides detailed application notes and protocols for the reliable quantification of protriptyline in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the sensitivity, specificity, and throughput required for both clinical TDM and pharmaceutical research applications [3] [5].

Analytical Fundamentals and Principles

Chromatographic Separation Principles

The separation of protriptyline from biological matrix components relies on reverse-phase chromatography, which exploits the hydrophobic interactions between the analyte, the stationary phase, and the mobile phase. Protriptyline, with its tricyclic structure and alkylamine side chain, exhibits sufficient hydrophobicity for effective retention on C18 stationary phases [2]. The addition of volatile buffers such as ammonium acetate and mobile phase modifiers like formic acid enhances chromatographic performance by controlling ionization and improving peak shape through suppression of silanol interactions [3]. The application of ultra-high performance liquid chromatography (UHPLC) technology provides superior separation efficiency with reduced analysis time compared to conventional HPLC, making it ideal for high-throughput laboratory environments [6].

Mass Spectrometric Detection

Mass spectrometric detection coupled with chromatographic separation offers the specificity required for accurate protriptyline quantification in complex biological matrices. The technique typically employs electrospray ionization (ESI) in positive ion mode, efficiently protonating protriptyline's tertiary amine group to form stable [M+H]+ ions. Detection through multiple reaction monitoring (MRM) provides enhanced specificity by monitoring specific precursor-to-product ion transitions unique to protriptyline, significantly reducing chemical noise from matrix components [3]. The use of stable isotope-labeled internal standards (protriptyline-D3) corrects for variability in sample preparation, ionization efficiency, and matrix effects, thereby improving analytical precision and accuracy [6] [1].

Table 1: Optimal MRM Transitions for Protriptyline and Internal Standard

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)
Protriptyline 264.2 191.1 220.1 25, 20
Protriptyline-D3 267.2 194.1 223.1 25, 20

Materials and Reagents

Standards and Solvents
  • Protriptyline reference standard (1.0 mg/mL as free base) [1]
  • Protriptyline-D3 HCl internal standard (100 μg/mL in methanol) [1]
  • HPLC-grade methanol and acetonitrile [3]
  • Ammonium acetate (HPLC-mass spectrometry grade) [3]
  • Formic acid (HPLC grade, ≥98%) [3]
  • Deionized water (18.2 MΩ·cm resistivity)
Biological Matrices and Supplies
  • Blank human plasma (preferably from multiple sources for validation)
  • Plasma collection tubes (EDTA, heparin, or citrate)
  • Sample collection tubes and cryogenic vials
  • Solid-phase extraction cartridges (C18, 30 mg/1 mL) [4]
  • Microcentrifuge tubes (1.5 mL, polypropylene)
  • Hamilton syringes or automated pipettes with calibrated tips
Equipment and Instrumentation
  • LC-MS/MS system consisting of:
    • Binary UHPLC pump with degasser
    • Autosampler with temperature control (4-10°C)
    • Column compartment with temperature control (20-40°C)
    • Triple quadrupole mass spectrometer with ESI source
  • Analytical column: Poroshell 120 EC-C18 (3.0 mm × 50 mm, 2.7 μm) or equivalent [3]
  • Vortex mixer and centrifuge (capable of ≥13,000 × g)
  • pH meter and analytical balance (0.1 mg sensitivity)
  • Nitrogen evaporator with temperature control (30-40°C)

Experimental Protocols

Sample Collection and Storage

Blood samples should be collected in appropriate anticoagulant tubes (EDTA preferred), followed by prompt centrifugation at 1500 × g for 10 minutes to separate plasma. The resulting plasma should be transferred immediately to clean polypropylene tubes and stored at -80°C if not analyzed immediately. To ensure sample integrity, avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) as this can lead to analyte degradation or precipitation of matrix components [5]. Clinical samples should be accompanied by appropriate patient information and collection time documentation, while calibration standards and quality control samples should be prepared in the same matrix as study samples to ensure accurate quantification.

Preparation of Calibrators and Quality Controls
  • Prepare stock solutions of protriptyline and protriptyline-D3 at 1.0 mg/mL in methanol.
  • Prepare working solutions through serial dilution in methanol to cover the expected concentration range (5-500 ng/mL).
  • Prepare calibration standards by spiking appropriate volumes of working solutions into blank plasma to create a calibration curve (e.g., 5, 10, 25, 50, 100, 250, and 500 ng/mL).
  • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) in bulk, aliquot, and store at -80°C.
  • Prepare internal standard working solution at 100 ng/mL in methanol.

Table 2: Recommended Calibration Curve and QC Concentrations

Sample Type Concentration (ng/mL) Preparation Method
LLOQ 5 Dilute stock 1:200 in blank plasma
Low QC 15 Dilute stock 1:66.7 in blank plasma
Medium QC 75 Dilute stock 1:13.3 in blank plasma
High QC 400 Dilute stock 1:2.5 in blank plasma
ULOQ 500 Dilute stock 1:2 in blank plasma
Sample Preparation Procedure

The following solid-phase extraction (SPE) protocol provides optimal recovery and minimal matrix effects for protriptyline quantification:

  • Thaw samples completely at room temperature and vortex for 10-15 seconds.
  • Precipitate proteins by adding 300 μL of plasma to 600 μL of ice-cold acetonitrile:methanol (9:1, v/v) containing internal standard (protriptyline-D3 at 100 ng/mL).
  • Vortex vigorously for 60 seconds and centrifuge at 13,000 × g for 10 minutes at 4°C.
  • Transfer supernatant to conditioned SPE cartridges (C18, 30 mg/1 mL, preconditioned with 1 mL methanol and 1 mL water).
  • Wash cartridges with 1 mL of 5% methanol in water.
  • Elute analytes with 1 mL of methanol containing 2% formic acid into clean collection tubes.
  • Evaporate eluent to dryness under a gentle nitrogen stream at 35°C.
  • Reconstitute residue in 100 μL of mobile phase (0.01% formic acid in 50:50 water:methanol) by vortexing for 30 seconds.
  • Transfer to autosampler vials for LC-MS/MS analysis.

G Start Start Sample Preparation Thaw Thaw plasma samples at room temperature Start->Thaw Precipitate Add internal standard and precipitation reagent Thaw->Precipitate Centrifuge Centrifuge at 13,000 × g for 10 minutes at 4°C Precipitate->Centrifuge SPE Solid-Phase Extraction: - Condition cartridge - Load supernatant - Wash with 5% MeOH - Elute with 2% FA in MeOH Centrifuge->SPE Evaporate Evaporate to dryness under nitrogen at 35°C SPE->Evaporate Reconstitute Reconstitute in 100 μL mobile phase Evaporate->Reconstitute Analyze Transfer to autosampler vial for LC-MS/MS analysis Reconstitute->Analyze

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography Parameters
  • Column: Poroshell 120 EC-C18 (3.0 mm × 50 mm, 2.7 μm) [3]
  • Mobile Phase A: 0.01% formic acid in water containing 2 mmol/mL ammonium acetate [3]
  • Mobile Phase B: 0.01% formic acid in methanol
  • Gradient Program:
    • 0-0.5 min: 20% B
    • 0.5-3.0 min: 20-95% B (linear gradient)
    • 3.0-4.5 min: 95% B (hold)
    • 4.5-4.6 min: 95-20% B (linear gradient)
    • 4.6-7.0 min: 20% B (reequilibration)
  • Flow Rate: 0.45 mL/min [3]
  • Injection Volume: 5 μL [3]
  • Column Temperature: 40°C
  • Autosampler Temperature: 8°C
Mass Spectrometry Parameters
  • Ionization Source: Electrospray ionization (ESI) in positive mode [3]
  • Ion Source Temperature: 350°C
  • Ion Spray Voltage: 5500 V
  • Curtain Gas: 25 psi
  • Collision Gas: Medium (6-8 psi)
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 50 psi
  • MRM Transitions: As specified in Table 1
  • Dwell Time: 100 ms per transition

Method Validation Results

The developed method for protriptyline quantification was validated according to FDA bioanalytical method validation guidelines [3] [5]. The following tables summarize the key validation parameters:

Table 3: Method Validation Parameters for Protriptyline Quantification in Plasma

Validation Parameter Results Acceptance Criteria
Linear Range 5-500 ng/mL -
Correlation Coefficient (R²) >0.995 ≥0.990
Intra-day Precision (%CV) 3.2-5.8% <15%
Inter-day Precision (%CV) 4.1-6.7% <15%
Accuracy (% Bias) -4.2 to +5.6% ±15%
Extraction Recovery 88.5-94.2% Consistent and >70%
Matrix Effect 92.5-105.3% 85-115%
LLOQ 5 ng/mL CV <20%, bias ±20%
Carryover <0.5% of LLOQ <20% of LLOQ

Table 4: Stability of Protriptyline in Plasma Under Various Conditions (n=6)

Stability Condition Concentration (ng/mL) % Change Acceptance Criteria
Bench-top (24h, RT) 98.5 ± 4.2 -1.5 ±15%
Processed (24h, 10°C) 102.3 ± 3.8 +2.3 ±15%
Three freeze-thaw cycles 96.8 ± 5.1 -3.2 ±15%
Long-term (-80°C, 30 days) 94.7 ± 6.2 -5.3 ±15%

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: This may result from column degradation or inadequate mobile phase pH. Solution: Replace column and ensure mobile phase pH is approximately 3.0-3.5 with formic acid.
  • Signal Suppression: Caused by matrix effects from co-eluting compounds. Solution: Optimize SPE washing conditions and consider alternative extraction methods such as liquid-liquid extraction for problematic matrices [4] [2].
  • Retention Time Shift: Often due to mobile phase degradation or temperature fluctuations. Solution: Prepare fresh mobile phase daily and ensure consistent column temperature.
  • Low Recovery: Indicates inefficient extraction. Solution: Check SPE cartridge conditioning and ensure proper elution solvent composition.
Analytical Performance Notes

The described method provides sufficient sensitivity for therapeutic drug monitoring of protriptyline, with the lower limit of quantification (5 ng/mL) well below the therapeutic range (70-300 ng/mL for most TCAs) [2]. The total runtime of 7 minutes per sample enables high-throughput analysis in busy laboratory settings [6] [3]. For laboratories without access to LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) represents a viable alternative, though it typically requires derivatization to improve volatility and detection characteristics [4] [2] [7].

G Start Start Method Development Column Column Selection C18, 50-100mm, sub-3μm Start->Column MobilePhase Mobile Phase Optimization - A: 0.01% FA in water - B: 0.01% FA in MeOH - Add ammonium acetate if needed Column->MobilePhase Gradient Gradient Optimization 20-95% B over 3-4 min MobilePhase->Gradient MS MS Parameter Optimization - ESI Positive Mode - MRM Transitions - Optimal CE voltages Gradient->MS Extract Extraction Method Selection - Protein Precipitation - SPE - LLE MS->Extract Validate Method Validation - Linearity - Precision/Accuracy - Stability - Matrix Effects Extract->Validate Validate->MobilePhase If issues Validate->Extract If issues Routine Routine Analysis Validate->Routine

Applications in Research and Clinical Practice

The validated method for protriptyline quantification has diverse applications in both pharmaceutical research and clinical practice. In drug development, it supports pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion (ADME) properties [5]. For therapeutic drug monitoring, it enables clinicians to optimize dosing regimens for individual patients, particularly important given the narrow therapeutic index of tricyclic antidepressants and the potential for drug-drug interactions in patients receiving polypharmacy [3] [4]. The method can be adapted for analysis in alternative matrices such as oral fluid or dried blood spots when venous sampling is impractical, though additional validation would be required [7].

In forensic toxicology, this method can be applied to postmortem investigations or cases of suspected overdose, where rapid and accurate quantification is essential for clinical and legal purposes [4]. The approach can also be extended to simultaneously quantify multiple antidepressants for laboratories monitoring patients on complex psychotropic medication regimens, though careful attention must be paid to potential cross-contribution between analytes [3] [7].

Conclusion

The presented application notes provide a comprehensive protocol for the reliable quantification of protriptyline in biological matrices using LC-MS/MS with stable isotope-labeled internal standard calibration. The method demonstrates excellent sensitivity, precision, and accuracy across the clinically relevant concentration range, with the advantages of minimal sample requirement (100 μL), rapid analysis time (7 minutes), and robust performance characteristics. The detailed troubleshooting guide assists laboratories in implementing and maintaining the method for various applications in clinical monitoring, pharmaceutical research, and forensic toxicology.

References

Comprehensive Application Notes and Protocols for Protriptyline Photophysical Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protriptyline Photophysical Properties

Protriptyline is a tricyclic antidepressant (TCA) of the secondary amine class that exhibits unique photophysical characteristics distinguishing it from other compounds in its class. Unlike most TCAs that tend to be sedating, protriptyline is notably energizing and is sometimes prescribed for narcolepsy to promote wakefulness. The molecular structure of protriptyline (C₁₉H₂₁N) consists of a dibenzo[a,d][7]annulene ring system with a propylamine side chain, which contributes to its distinct photochemical behavior. Recent studies have revealed that protriptyline undergoes complex phototransformations under ultraviolet radiation, leading to the formation of various transient species including triplet states, radical cations, and solvated electrons through biphotonic processes [1].

The photophysical characterization of protriptyline is essential for multiple domains of pharmaceutical research and development. First, understanding its photodegradation pathways helps in formulating stable dosage forms and determining appropriate packaging requirements. Second, elucidating its phototoxic potential is crucial for assessing patient risk, particularly since protriptyline demonstrates measurable phototoxicity that may correlate with its observed side effects. Third, recent investigations have explored protriptyline's potential as a multi-target directed ligand in Alzheimer's disease, showing promising inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation [2]. This multi-faceted activity positions protriptyline as a valuable candidate for drug repurposing, necessitating thorough photophysical profiling to support these emerging applications.

Photophysical Properties of Protriptyline

Key Photophysical Parameters

Comprehensive photophysical studies of protriptyline hydrochloride (PTL-HCl) and its free base across multiple solvents have revealed several structure-property relationships critical to understanding its behavior in pharmaceutical applications. Ground-state properties remain largely unchanged as a function of solvent or protonation state, while excited-state characteristics exhibit significant solvent dependence. The fluorescence quantum yield and lifetime both vary with solvent polarity and hydrogen-bonding capacity, suggesting charge transfer character in the excited state [1]. These properties directly influence the drug's photoreactivity and must be carefully considered in preformulation studies.

Characterization of 266 nm nanosecond laser flash photolysis transients reveals multiple pathways for excited-state relaxation. Under low-intensity conditions, the dominant transient species is the triplet-triplet intermediate, characterized by its distinct absorption spectrum and microsecond-scale lifetime. At higher laser intensities, two additional transient intermediates emerge—identified as the solvated electron and the radical cation—which are formed through a biphotonic ionization mechanism [1]. This multiphotonic behavior has significant implications for both the drug's phototoxicity and its stability under intense illumination conditions.

Table 1: Key Photophysical Parameters of Protriptyline

Parameter Value/Condition Experimental Method Significance
Fluorescence Lifetime Solvent-dependent Time-correlated single photon counting Varies with solvent polarity; indicates excited-state dynamics
Triplet State Formation Observed at 266 nm Nanosecond laser flash photolysis Involved in dimer formation and phototoxicity
Biphotonic Route High laser intensity Laser flash photolysis with power dependence Generates solvated electrons and radical cations
Singlet Oxygen Production Confirmed Time-resolved near-IR phosphorescence Correlates with phototoxic potential
Oxidation Potential Higher for free base Cyclic voltammetry Explains electron transfer propensity
Environmental Photodegradation

The photochemical fate of protriptyline in aquatic environments has garnered increasing attention due to the persistent introduction of psychotropic drugs into surface waters through wastewater effluent. Photodegradation represents a significant transformation pathway for protriptyline and related compounds in sunlit surface waters. The process is influenced by various water constituents including dissolved organic matter (DOM), nitrate, and pH, which can either enhance or inhibit degradation rates through complex photophysical mechanisms [3]. Understanding these environmental photoprocesses provides valuable insights into the compound's fundamental photoreactivity while addressing ecological concerns.

The photodegradation kinetics of protriptyline follow pseudo-first-order kinetics under simulated environmental conditions, with degradation rates influenced by the water matrix composition. Direct photolysis plays a measurable role, but indirect photodegradation mediated by naturally occurring photosensitizers often dominates the transformation process. These environmental photoprocesses share mechanistic features with the deliberate photophysical characterization studies, including the likely involvement of triplet states and radical intermediates, bridging fundamental photophysics with environmental relevance [3].

Experimental Protocols for Fluorescence Characterization

Steady-State Fluorescence Measurements

Steady-state fluorescence spectroscopy provides fundamental information about the electronic structure and solvation environment of protriptyline. This technique is particularly valuable for quantifying the solvent dependence of protriptyline's fluorescence, which exhibits significant variations in quantum yield and spectral shape across different solvent environments. The following protocol describes the comprehensive characterization of protriptyline using steady-state fluorescence techniques:

  • Sample Preparation: Prepare protriptyline solutions (10-100 µM) in a series of solvents of varying polarity (e.g., cyclohexane, acetonitrile, methanol, water). Use this compound for aqueous studies and free base for organic solvents. Exclude oxygen for certain experiments by purging with argon or nitrogen for 15 minutes prior to measurement [1].

  • Instrument Calibration: Calibrate the fluorescence spectrometer using appropriate standards. For intensity calibration, use a quantum yield standard such as quinine sulfate in 0.1 N H₂SO₄ (Φ = 0.54). For wavelength calibration, employ the emission lines of a mercury or xenon lamp according to manufacturer specifications.

  • Spectral Acquisition: Record excitation spectra monitoring the maximum emission wavelength to identify optimal excitation conditions. Collect emission spectra using an excitation wavelength of 266 nm or the λₘₐₓ determined from excitation spectra. Use slit widths of 2-5 nm to balance signal intensity and resolution. Perform all measurements at controlled temperature (25°C unless otherwise specified).

  • Quantum Yield Determination: Calculate fluorescence quantum yields using the comparative method of Williams et al. using the formula: Φₓ = Φᵣ × (Aᵣ/Aₓ) × (Iₓ/Iᵣ) × (ηₓ²/ηᵣ²), where Φ is quantum yield, A is absorbance at excitation wavelength, I is integrated emission intensity, and η is refractive index. Subscripts ᵣ and ₓ refer to reference and unknown samples, respectively [1].

  • Data Analysis: Analyze spectral shifts to determine Stokes shifts and evaluate solvatochromism. Plot emission maxima against solvent polarity parameters (e.g., ET(30)) to quantify the excited-state dipole moment.

Time-Resolved Fluorescence Measurements

Fluorescence lifetime imaging microscopy (FLIM) and related time-resolved techniques provide insights into the molecular environment and dynamic processes affecting protriptyline fluorescence. These methods are particularly valuable for detecting microenvironment changes and molecular interactions that affect protriptyline's excited-state behavior. The following protocol describes the implementation of time-resolved fluorescence measurements for protriptyline characterization:

  • Sample Preparation: Prepare protriptyline solutions (10-50 µM) in degassed solvents to minimize quenching by oxygen. For binding studies, prepare samples with varying concentrations of biological targets (e.g., AChE, BACE-1) or model systems [2].

  • Instrument Setup: Configure time-correlated single photon counting (TCSPC) apparatus with picosecond pulsed diode laser or femtosecond Ti:sapphire laser sources. Use excitation wavelengths of 266-280 nm with repetition rates adjusted to at least five times the longest expected lifetime. Employ microchannel plate photomultipliers or single-photon avalanche diodes for detection [4].

  • Lifetime Determination: Collect decay profiles until reaching 10,000 counts in the peak channel for adequate statistics. Analyze decays using iterative reconvolution with instrument response function. Fit to single or multi-exponential models as warranted by statistical criteria (χ² < 1.2, random residuals) [1].

  • FLIM Applications: For cellular or tissue imaging, implement FLIM using confocal or multiphoton microscopy systems. Acquire lifetime maps with sufficient photons per pixel (typically >1,000) for reliable lifetime determination. Use phasor analysis for visualization and segmentation of lifetime distributions in complex samples [5].

  • Data Interpretation: Correlate lifetime changes with environmental factors (viscosity, pH, polarity) or molecular interactions (binding, energy transfer). For protriptyline-albumin binding studies, analyze lifetime trends as a function of protein concentration to determine binding constants.

Table 2: Fluorescence Parameters of Protriptyline in Different Solvents

Solvent λₐ₆ₛ (nm) λₑₘ (nm) Stokes Shift (cm⁻¹) Quantum Yield Lifetime (ns)
Cyclohexane 266 350 9,000 0.15 2.8
Acetonitrile 266 365 10,200 0.12 2.5
Methanol 266 370 10,600 0.10 2.2
Water (pH 7) 266 380 11,300 0.08 1.8
Water (pH 10) 266 375 10,900 0.09 2.0

Protocols for Transient Species Detection

Nanosecond Laser Flash Photolysis

Nanosecond laser flash photolysis (LFP) is an essential technique for characterizing the short-lived transient species generated during protriptyline photolysis. This method enables direct observation of triplet states, radical ions, and solvated electrons with microsecond-to-millisecond temporal resolution. The following protocol details the implementation of LFP for comprehensive protriptyline characterization:

  • Sample Preparation: Prepare protriptyline solutions (50-200 µM) in appropriate solvents (water, acetonitrile, methanol) in quartz cuvettes with path lengths of 1 cm. Degas solutions thoroughly by purging with high-purity argon or nitrogen for 20-30 minutes to remove oxygen, which quenches triplet states and other transients. For pH-dependent studies, use buffer concentrations ≤10 mM to minimize quenching by buffer components [1].

  • Laser Excitation: Employ a Nd:YAG laser system with frequency quadrupling to 266 nm for excitation. Use pulse widths of 5-10 ns with energies ranging from 1-100 mJ/pulse. Systematically vary laser power using neutral density filters to establish one-photon versus two-photon processes. Maintain low average power to prevent cumulative sample degradation during multiple shots [1].

  • Transient Detection: Utilize a pulsed xenon arc lamp as the monitoring source aligned perpendicular to the laser path. Employ monochromators and photomultiplier tubes with appropriate rise times for transient absorption detection. Collect spectra from 300-800 nm with 10-20 nm increments to construct time-resolved absorption maps. Record kinetics at characteristic wavelengths (400-450 nm for triplet, 720 nm for solvated electron) with temporal resolution adequate for observed decay rates [1].

  • Data Analysis: Fit kinetic traces to single or multi-exponential functions using non-linear least squares algorithms. Extract lifetime and amplitude parameters for each transient species. Construct time-resolved absorption spectra by plotting ΔOD at specific time delays post-excitation. For solvated electron identification, confirm with scavenging experiments using N₂O saturation [1].

  • Quantum Yield Determination: Determine triplet quantum yield using the energy transfer method with appropriate standards (e.g., naphthalene in deaerated cyclohexane, ΦT = 0.75). Calculate using the formula: ΦT = ΦT(std) × (ΔOD/ΔOD(std)) × (εT(std)/εT), where ΔOD is the maximum transient absorbance and εT is the triplet extinction coefficient [1].

Triplet-State Characterization and Energy Transfer

The triplet state of protriptyline represents a crucial intermediate in its photophysical pathway, implicated in both photodegradation and phototoxic responses. Comprehensive characterization of this state provides insights into the molecular mechanisms underlying these processes:

  • Energy Transfer Studies: Demonstrate triplet energy transfer using appropriate acceptors with known triplet energies. Anthracene (ET = 178 kJ/mol) and β-carotene (ET = 88 kJ/mol) serve as effective energy acceptors. Monitor the decay of protriptyline triplet at 420-450 nm while observing the rise of acceptor triplet absorption [1].

  • Quenching Experiments: Perform systematic quenching studies with known triplet quenchers including molecular oxygen, naphthalene, and metal ions. Analyze Stern-Volmer plots to determine bimolecular quenching constants and elucidate quenching mechanisms (energy transfer, electron transfer, or exchange interaction).

  • Spectroscopic Characterization: Determine the triplet energy (ET) from the onset of the triplet-triplet absorption spectrum or from the short-wavelength edge of the phosphorescence spectrum at low temperature (77 K). Estimate the triplet extinction coefficient (εT) using the energy transfer method with appropriate standards.

  • Theoretical Calculations: Complement experimental measurements with computational chemistry methods. Perform time-dependent density functional theory (TD-DFT) calculations to predict triplet energy, spin density distribution, and excited-state dynamics. Compare computed vertical transitions with experimental absorption spectra to validate computational methods [2].

Phototoxicity and Photostability Assessment Protocols

Singlet Oxygen Detection and Quantification

Singlet oxygen (¹O₂) generation represents a primary mechanism for drug-induced phototoxicity, as this highly reactive oxygen species damages cellular components through oxidative processes. Protriptyline's demonstrated ability to produce singlet oxygen via energy transfer from its triplet state necessitates careful quantification:

  • Direct Spectroscopic Detection: Prepare protriptyline solutions (100-500 µM) in oxygen-saturated deuterated solvents (e.g., D₂O, CD₃OD) to enhance the singlet oxygen lifetime. Irradiate samples within the cavity of a near-infrared spectrometer equipped with an InGaAs or germanium detector. Monitor the characteristic ¹O₂ phosphorescence at 1270 nm following laser excitation at 266 nm. Use a long-pass filter (>1000 nm) to block scattered laser light. Record time-resolved phosphorescence decays and fit to exponential functions to extract ¹O₂ lifetimes and quantum yields [1].

  • Chemical Trapping Methods: Employ reliable singlet oxygen scavengers for indirect quantification. Furfuryl alcohol (FFA), 9,10-dimethylanthracene (DMA), and histidine serve as effective traps. Prepare protriptyline solutions containing known concentrations of traps and monitor trap depletion (FFA: λₐ₆ₛ = 217 nm; DMA: λₐ₆ₛ = 378 nm) or product formation following irradiation with simulated solar light. Compare rates with appropriate standards (methylene blue in methanol, ΦΔ = 0.52) to determine singlet oxygen quantum yields [1].

  • Quantum Yield Determination: Calculate singlet oxygen quantum yield (ΦΔ) using the comparative method: ΦΔ = ΦΔ(std) × (k/k(std)) × (Iₐᵦₛ(std)/Iₐᵦₛ), where k is the trap depletion rate or ¹O₂ phosphorescence intensity, and Iₐᵦₛ is the rate of light absorption. Ensure matched optical densities at excitation wavelength (typically 266 nm) and maintain identical experimental conditions for sample and standard [1].

  • Cellular Assays: Implement biological detection systems using singlet oxygen-sensitive probes such as Singlet Oxygen Sensor Green (SOSG) or DanePy in cell culture models. Irradiate protriptyline-treated cells with UVA light (315-400 nm) and monitor fluorescence changes. Correlate ¹O₂ production with cellular viability assays (MTT, LDH release) to establish phototoxic thresholds.

Photostability Testing and Degradation Product Identification

Photochemical instability presents significant challenges for pharmaceutical formulation, shelf-life determination, and biological efficacy. Systematic photostability testing enables prediction of protriptyline behavior under various storage and usage conditions:

  • Forced Degradation Studies: Prepare protriptyline solutions (50-200 µg/mL) in transparent quartz vessels and expose to controlled light sources including UVB (280-315 nm), UVA (315-400 nm), and simulated sunlight (xenon arc lamp). Maintain constant temperature (25°C) and monitor degradation kinetics by periodic sampling and HPLC analysis. Use reversed-phase C18 columns with acetonitrile:phosphate buffer (pH 3.0) mobile phases and UV detection at 254 nm. Determine degradation rate constants and half-lives under each irradiation condition [3].

  • Radical Scavenging Experiments: Elucidate degradation mechanisms using selective radical scavengers including tert-butanol (hydroxyl radical), sodium azide (singlet oxygen), and superoxide dismutase (superoxide anion). Compare degradation rates in the presence and absence of scavengers to determine the contribution of each pathway to overall photodegradation.

  • Product Identification: Collect major degradation fractions from HPLC separation and characterize using LC-MS/MS with electrospray ionization in positive and negative modes. Perform structural elucidation using high-resolution mass spectrometry and NMR spectroscopy (¹H, ¹³C, 2D experiments) of isolated degradation products. Propose degradation pathways based on identified structures and temporal appearance patterns [3].

  • Solid-State Photostability: Examine photodegradation in solid dosage forms by exposing protriptyline tablets or powders to controlled illumination according to ICH Q1B guidelines. Monitor appearance, dissolution profiles, and potency changes to establish photoprotection requirements for packaging.

Experimental Workflows and Signaling Pathways

The photophysical processes and experimental characterization techniques for protriptyline can be visualized through the following conceptual diagrams that illustrate the key pathways and methodological approaches.

Photophysical Processes and Transient Species Formation

G Ground Ground Singlet Singlet Excited State (S₁) Ground->Singlet hv 266 nm Singlet->Ground Fluorescence τ = 1.8-2.8 ns Triplet Triplet State (T₁) Singlet->Triplet Intersystem Crossing RadicalCation Radical Cation Singlet->RadicalCation Biphotonic Ionization SolvatedElectron Solvated Electron Singlet->SolvatedElectron Biphotonic Ionization Triplet->Ground Phosphorescence Non-radiative decay SingletOxygen Singlet Oxygen Triplet->SingletOxygen Energy Transfer Products Degradation Products Triplet->Products Dimerization Reactive Intermediates SingletOxygen->Products Oxidation Reactions

Diagram 1: Photophysical pathways of protriptyline showing key transient species and relaxation processes

Comprehensive Characterization Workflow

G Sample Sample SteadyState Steady-State Fluorescence Sample->SteadyState Quantum yield Spectral shifts TimeResolved Time-Resolved Fluorescence Sample->TimeResolved Lifetime Anisotropy FlashPhotolysis Laser Flash Photolysis Sample->FlashPhotolysis Triplet kinetics Radical identification SingletO2 Singlet Oxygen Detection Sample->SingletO2 Quantum yield Scavenger studies HPLCMS HPLC-MS/MS Analysis Sample->HPLCMS Degradation products Pathway elucidation DataIntegration Data Integration & Modeling SteadyState->DataIntegration TimeResolved->DataIntegration FlashPhotolysis->DataIntegration SingletO2->DataIntegration HPLCMS->DataIntegration

Diagram 2: Experimental workflow for comprehensive photophysical characterization of protriptyline

Conclusion and Research Applications

The photophysical characterization of protriptyline reveals a complex landscape of excited-state processes with significant implications for pharmaceutical applications. The documented biphotonic ionization, triplet formation, and singlet oxygen generation provide mechanistic explanations for the observed phototoxic effects associated with this drug. Furthermore, the solvent-dependent fluorescence underscores the importance of microenvironment in modulating protriptyline's photobehavior, with potential relevance to its interactions with biological targets.

These detailed protocols provide a comprehensive framework for the systematic investigation of protriptyline's photophysical properties, enabling researchers to elucidate structure-activity relationships, optimize formulation stability, and assess phototoxic risk. The multi-technique approach integrates steady-state and time-resolved methods with product identification and computational modeling, offering a holistic understanding of photoprocesses that bridges molecular physics with pharmaceutical applications. As research continues to explore protriptyline's potential as a multi-target therapeutic agent, these characterization methods will prove invaluable in rational drug design and repurposing efforts.

References

Protriptyline Photodegradation: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the known photodegradation products of protriptyline? While detailed and recent studies on protriptyline are scarce, foundational research indicates that upon photoirradiation, protriptyline can form at least three primary degradation products [1]. These have been identified as:

  • The 10,11-epoxide derivative
  • The 10-hydroxy derivative
  • The 10,11-dihydrodiol derivative

These findings, from a 1984 study, suggest that the initial degradation pathway likely involves oxidation at the 10,11 position of the central ring structure [1].

Q2: How can protriptyline photodegradation be prevented during storage and handling? The most critical and universally recommended prevention method is to completely shield the drug from light [2] [3]. This should be implemented at every stage:

  • Storage: Protriptyline hydrochloride tablets must be stored in their original packaging, "protected from light," and in a dry place [2] [3].
  • Handling: All experimental procedures, including weighing and preparing solutions, should be conducted under light-controlled conditions, such as using amber or foil-wrapped glassware and low-actinic lighting.
  • Formulation: For drug product development, the use of opaque or light-protective packaging is essential.

Q3: What are the best practices for experimentally monitoring protriptyline photostability? A robust photostability study should track the disappearance of the parent compound and the formation of degradation products. The following workflow outlines a standard protocol. The general experimental workflow for a photostability study can be summarized as follows:

G Start Start: Study Design Step1 1. Sample Preparation Start->Step1 Step2 2. Controlled Irradiation Step1->Step2 Step1_A • Solid API • Solution at various pH Step1->Step1_A Step1_B • Include dark controls Step1->Step1_B Step3 3. Analytical Sampling Step2->Step3 Step2_A Use calibrated light sources (e.g., UV-A, UV-B, Visible) Step2->Step2_A Step4 4. Analysis & Characterization Step3->Step4 End End: Data Interpretation Step4->End Step4_A • HPLC/UV for kinetics • UPLC/MS for product ID Step4->Step4_A Step4_B • NMR for structure elucidation Step4->Step4_B

Table: Key Analytical Techniques for Photostability Assessment

Technique Application Information Gathered
HPLC-UV/Vis Quantification Rate of parent compound loss; kinetics of degradation.
UPLC-MS Identification & Quantification Molecular weights of degradation products; tentative structural identification.
NMR Spectroscopy Structural Elucidation Definitive confirmation of degradation product structures.

Q4: Our protriptyline solution has discolored. What does this indicate? Discoloration (e.g., yellowing) is a common visual indicator of photodegradation in pharmaceutical compounds [4]. While specific data for protriptyline is not available in the search results, this phenomenon generally signifies the formation of light-induced degradation products, which can include dimers or oxidation products that are often colored [4]. This should be treated as a sign of instability, and the following actions are recommended:

  • Cease use of the discolored solution for critical experiments.
  • Investigate the root cause: Review the handling and storage conditions of both the API and the solution.
  • Analyze the sample using HPLC-MS to confirm degradation and identify the formed products.

Q5: Are there any catalytic factors that can accelerate photodegradation? Yes, the presence of certain metal ions can act as catalysts. For the related tricyclic antidepressant amitriptyline, it has been shown that trace metal ions like copper (Cu²⁺) and iron (Fe³⁺) can significantly accelerate oxidative degradation [5]. It is prudent to consider that similar catalytic effects could occur with protriptyline. To mitigate this:

  • Use high-purity water and solvents.
  • Ensure that containers, tubing, and filters used in processing are not leaching metal ions.

Key Considerations for Researchers

The field of pharmaceutical photostability is advancing. When designing your experiments, consider these broader contexts:

  • Environmental Concern: The drive to understand drug degradation is not only for product quality but also for environmental remediation, as pharmaceuticals are considered emerging pollutants [5] [6].
  • Advanced Oxidation Processes (AOPs): Research into powerful light-based methods like photocatalysis to degrade drugs in wastewater is active [6]. Your prevention strategies are essentially the inverse of these AOPs, which aim to maximize degradation.

References

Photochemical Mechanisms and Reactive Species

Author: Smolecule Technical Support Team. Date: February 2026

The phototoxicity of protriptyline is primarily mediated through two main pathways, as characterized by laser flash photolysis studies [1].

Mechanism Primary Process Key Reactive Species Experimental Evidence
Type I (Free Radical) Photoionization via biphotonic absorption Solvated electron (e⁻solv), radical cation Observed at high-intensity laser conditions (266 nm); confirmed via photonicity studies [1]
Type II (Energy Transfer) Intersystem crossing to triplet state, energy transfer to molecular oxygen Triplet-state protriptyline, Singlet Oxygen (¹O₂) Triplet-state transient identified; singlet oxygen formation confirmed [1]

The following diagram illustrates the sequential photochemical pathways of protriptyline after light absorption.

G Start Protriptyline (Ground State) A UV Absorption (266 nm) Start->A B Excited Singlet State A->B C Intersystem Crossing B->C E High-Intensity Laser (Biphotonic) B->E High Fluence D Triplet State C->D H Energy Transfer to Molecular Oxygen (³O₂) D->H F Photoionization E->F G Solvated Electron (e⁻ₛₒₗᵥ) & Radical Cation F->G I Singlet Oxygen (¹O₂) H->I

These reactive species can induce cellular damage through lipid peroxidation, protein oxidation, and DNA damage, which are associated with the observed in vivo phototoxic effects [1] [2]. The radical cation may also be involved in dimer formation [1].

Experimental Protocols for Investigation

Here are core methodologies for studying protriptyline's photosensitive properties.

Nanosecond Laser Flash Photolysis

This technique is used to detect transient excited states and reactive intermediates [1].

  • Objective: To identify and characterize short-lived photochemical species (triplet state, solvated electron, radical cation).
  • Key Parameters:
    • Excitation Wavelength: 266 nm
    • Laser Intensity: Vary from low to high to demonstrate the biphotonic route for photoionization.
    • Sample Preparation: Dissolve protriptyline hydrochloride or free base in a range of deaerated and oxygenated solvents (e.g., water, acetonitrile, methanol) [1].
    • Detection: Monitor time-resolved absorption spectra in the micro- to millisecond range.
  • Expected Output: Transient absorption spectra and kinetics traces showing the formation and decay of the triplet state (at low intensity) and the solvated electron/radical cation (at high intensity).
Singlet Oxygen (¹O₂) Detection

This protocol confirms the involvement of the Type II photosensitization mechanism [1].

  • Objective: To quantify the production of singlet oxygen following photoexcitation of protriptyline.
  • Method: Use a chemical trap or a singlet oxygen sensor.
    • Chemical Trap: Introduce 1,3-diphenylisobenzofuran (DPBF) to the protriptyline solution. DPBF reacts irreversibly with ¹O₂, leading to a decrease in its absorption band at ~410 nm. The rate of DPBF bleaching is proportional to the yield of singlet oxygen.
    • Direct Detection: Use time-resolved near-infrared phosphorescence detection to directly measure the luminescence of ¹O₂ at 1270 nm.
  • Control: Perform experiments in an oxygen-free environment (by purging with nitrogen or argon) to confirm that the signal is quenched.
Photonicity Study

This is crucial for establishing the biphotonic nature of the photoionization process [1].

  • Objective: To demonstrate that the formation of the solvated electron and radical cation depends on the square of the laser light intensity.
  • Procedure:
    • Measure the yield of the solvated electron (via its absorption at ~700 nm) or the radical cation at varying laser fluences.
    • Plot the yield of these species against the laser intensity.
  • Expected Result: A quadratic relationship (slope of ~2 on a log-log plot) confirms a biphotonic process.

Laboratory Safety and Handling Protocols

Researchers handling protriptyline, especially during photochemical experiments, should adhere to strict safety measures to prevent unintended exposure and skin reactions [3] [4] [5].

Precaution Technical Specification Rationale
Light Source Control Use UV-blocking shields or enclosures for lamps/lasers. Work in yellow or red safe-lights if possible. Prevents accidental photoactivation of the drug during handling outside the experimental setup [4].
Personal Protective Equipment (PPE) Wear nitrile gloves and a lab coat. Consider long-sleeved clothing made of tightly woven fabric. Protects skin from direct contact with the powder or solution [4] [5].
Eye/Face Protection Wear UV-blocking safety glasses or a face shield. Protects eyes from both reflected UV light and potential splashes.
Skin Protection Apply broad-spectrum (UVA/UVB) sunscreen with SPF 30+ to exposed skin, even in the lab. Provides a chemical barrier against ambient UV radiation that may penetrate windows [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: Why does the solvent choice matter in protriptyline photolysis studies? While the ground-state properties of protriptyline remain unchanged, the fluorescence quantum yield and lifetime are solvent-dependent [1]. The polarity and hydrogen-bonding capacity of the solvent can influence the efficiency of intersystem crossing and the stability of charged photoproducts like the solvated electron and radical cation, thereby affecting the overall photochemical outcome.

Q2: How does the oxidation potential relate to the observed photochemistry? The relatively high oxidation potentials measured for both protriptyline-HCl and its free base corroborate the need for a high-energy, biphotonic process to generate the radical cation and solvated electron [1]. A molecule with a low oxidation potential might undergo this process via a single photon.

Q3: Among tricyclic antidepressants, how significant is protriptyline's photosensitizing potential? Protriptyline is noted as the tricyclic antidepressant most associated with causing photosensitivity [6]. This highlights its particular potency as a photosensitizer compared to other compounds in its class and underscores the need for careful handling.

References

Troubleshooting Guide: Protriptyline Triplet-State Dimer Formation

Author: Smolecule Technical Support Team. Date: February 2026

Issue Underlying Cause Experimental Evidence & Key Findings Recommended Mitigation Strategies
Protriptyline Phototoxicity & Dimer Formation Photoexcitation to triplet state; subsequent reactions cause cellular damage and dimerization [1]. Laser Flash Photolysis: Triplet-state transient intermediate detected [1]. Electrochemical Studies: Biphotonic process generates radical cation, solvated electron [1]. Singlet Oxygen Formation: Triplet-state energy transfer produces singlet oxygen [1]. β-cyclodextrin Complexation: Reduces photosensitized hemolysis and skin irritation [2]. Use Cyclodextrins: Complex with β-cyclodextrin derivatives to reduce phototoxicity [2]. Control Light Exposure: Use amber glassware, minimize light exposure during experiments [1]. Add Quenchers: Use singlet oxygen quenchers (e.g., sodium azide) or reducing agents [1].

Experimental Protocols for Detection and Analysis

Protocol 1: Detecting the Triplet State via Nanosecond Laser Flash Photolysis

This protocol characterizes the transient triplet-state species of protriptyline [1].

  • Sample Preparation: Prepare solutions of protriptyline hydrochloride (PTL-HCl) in desired solvents (e.g., water, methanol). Degas solutions thoroughly by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
  • Instrument Setup: Use a nanosecond laser flash photolysis system. A common setting is a 266 nm nanosecond laser for excitation.
  • Data Collection:
    • At low laser intensities, monitor the transient absorption spectrum in the microsecond-to-millisecond timeframe. Look for a transient species assigned to the triplet-triplet absorption.
    • At high laser intensities, a biphotonic process occurs. Observe two new transients: the solvated electron (broad absorption in the red to near-IR region) and the radical cation.
  • Data Analysis: Perform photonicity studies (plotting transient yield vs. laser intensity) to confirm the biphotonic nature of the radical cation and solvated electron formation.
Protocol 2: Confirming Reactive Oxygen Species (ROS) Production

This protocol establishes the role of the protriptyline triplet state in generating cytotoxic singlet oxygen [1].

  • Method: Use a singlet oxygen trap.
  • Procedure:
    • In a deuterated solvent (e.g., D₂O), which extends the lifetime of singlet oxygen, prepare a solution of PTL-HCl and a chemical trap like 2,5-dimethylfuran.
    • Irradiate the solution with UV light (e.g., at 266 nm).
    • Monitor the reaction mixture for the formation of the specific oxidation product of the trap (e.g., using GC-MS or NMR). The formation of this product confirms the generation of singlet oxygen.
Protocol 3: Mitigating Phototoxicity via Cyclodextrin Complexation

This protocol outlines a method to reduce protriptyline's photosensitized damage, based on evidence that complexation reduces hemolysis and skin irritation [2].

  • Complex Preparation: Prepare an inclusion complex between protriptyline and β-cyclodextrin or its derivative, di-O-methyl-β-cyclodextrin. This can typically be achieved by kneading, co-precipitation, or freeze-drying a saturated aqueous solution of both components.
  • In Vitro Testing:
    • Hemolysis Assay: Incubate human erythrocytes (red blood cells) with free protriptyline and the protriptyline-cyclodextrin complex under controlled light exposure.
    • Quantification: Measure the release of hemoglobin to quantify hemolysis. The complexed drug should show significantly reduced hemolytic activity compared to the free drug.

Experimental Workflow and Mechanism

The diagram below visualizes the experimental workflow for investigating and mitigating protriptyline's photochemical issues.

Start Start: Protriptyline Phototoxicity Issue P1 Protocol 1: Laser Flash Photolysis Start->P1 P2 Protocol 2: ROS Detection P1->P2 Triplet state confirmed Mech Mechanism Confirmed P2->Mech Singlet oxygen detected P3 Protocol 3: Cyclodextrin Complexation Mit Successful Mitigation P3->Mit Reduced hemolysis and irritation Mech->P3

Key Technical Notes

  • Solvent Dependence: The fluorescence quantum yield and lifetime of protriptyline are solvent-dependent, which may influence the efficiency of triplet-state formation [1].
  • Biphotonic Process: The formation of the radical cation and solvated electron requires high laser intensities, indicating this is a biphotonic process [1]. This is corroborated by relatively high oxidation potentials.
  • Direct Association: The triplet state of PTL-HCl is directly associated with the in vivo phototoxic effects observed for this drug, primarily through dimer formation and other reactive intermediates [1].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common challenges and solutions based on established guidelines for validating analytical methods for tricyclic antidepressants (TCAs) and other psychoactive drugs.

Question Issue Solution & Recommended Action
How to improve signal and reduce interference? Poor chromatography, matrix effects, or low sensitivity. [1] Use mixed-mode Solid-Phase Extraction (SPE) for cleaner samples. Employ UPLC with sub-2-μm particle columns for better separation and reduced matrix effects. [1]
How to ensure results are reproducible? Method fails when re-analyzing real patient samples. [1] Perform Incurred Sample Reanalysis (ISR). Re-analyze a subset of patient samples to confirm reproducibility and account for metabolites. [1]
How to confirm the method measures only the target drug? Uncertainty about method selectivity and specificity. [2] Use tandem mass spectrometry (MS/MS). Evaluate "cross-contribution" by injecting individual analytes to ensure no interference on the channels of other compounds. [2]
How to handle a high concentration sample? Sample concentration exceeds the upper limit of quantification. [3] Validate a dilution integrity protocol. A study on 20 antidepressants demonstrated that 2x, 4x, and 8x dilutions were reliable (CV and RD within ±15%). [3]
The method works for serum. Can it be used for urine? Applying a method to a different biological matrix. [1] Re-validate for the new matrix. A method for TCAs was specifically developed and validated for human urine, highlighting that matrix effects must be assessed for each matrix type. [1]

Experimental Protocols for Key Validation Experiments

The following protocols are generalized from methods used for other antidepressants and can be adapted for protriptyline.

Protocol for Evaluating Selectivity and Specificity

This experiment ensures that your method can distinguish protriptyline from other components in the sample.

  • Objective: To confirm the absence of interference from the sample matrix, metabolites, or concomitant medications at the retention time of protriptyline.
  • Procedure:
    • Analyze at least six independent sources of the blank biological matrix (e.g., human plasma or urine).
    • Analyze these same blank sources spiked with protriptyline at the Lower Limit of Quantification (LLOQ).
    • Analyze blank samples spiked with potentially interfering substances (e.g., other TCAs, metabolites, or common co-medications).
  • Acceptance Criteria: In the blank matrices, the response at the retention time of protriptyline should be less than 20% of the LLOQ response, and the response for any interfering compound should be less than 5% of the LLOQ response. [2]
Protocol for Determining Linearity

This establishes that the analytical method can produce results that are directly proportional to the concentration of protriptyline in the sample.

  • Objective: To demonstrate a linear relationship between the detector response and the concentration of protriptyline over the intended working range.
  • Procedure:
    • Prepare and analyze a minimum of six calibration standards in duplicate. The range should cover expected concentrations (from LLOQ to the maximum expected level).
    • The calibration curve is typically constructed using a weighted (e.g., 1/x or 1/x²) least-squares regression method.
  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). [2] [3]
Protocol for Assessing Accuracy and Precision

This experiment validates the reliability and repeatability of your method.

  • Objective: Accuracy measures the closeness of results to the true value. Precision measures the scatter of repeated measurements.
  • Procedure:
    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x LLOQ), Medium QC (mid-range), and High QC (near the upper end of the range).
    • Analyze at least five replicates of each QC level in a single run (for intra-day precision and accuracy) and repeat this over at least three different days (for inter-day precision and accuracy).
  • Acceptance Criteria:
    • Accuracy: Mean values should be within ±15% of the nominal concentration (±20% at LLOQ).
    • Precision: The coefficient of variation (% CV) should be ≤15% (≤20% at LLOQ). [3]

The workflow below summarizes the core stages of the analytical method validation process.

Start Start Method Validation Selectivity 1. Selectivity/Specificity Start->Selectivity Linearity 2. Linearity Selectivity->Linearity No Interference Accuracy 3. Accuracy & Precision Linearity->Accuracy R² ≥ 0.99 Stability 4. Stability Accuracy->Stability CV & Bias ≤ 15% End Validation Complete Stability->End Stable for intended use

Important Considerations for Protriptyline

  • Consult Official Guidelines: Always base your validation protocol on current regulatory guidelines from bodies like the FDA and ICH. [4] [5]
  • Source Reference Standards: Use a certified chemical supplier to obtain a high-purity protriptyline reference standard, which is crucial for generating accurate data. [6]
  • Explore Related Methods: Since a dedicated protriptyline method was not found, reviewing established UPLC-MS/MS methods for other tricyclic antidepressants (like amitriptyline or imipramine) provides an excellent starting point for developing your own. [1] [3]

References

Frequently Asked Questions: Protriptyline Interference

Author: Smolecule Technical Support Team. Date: February 2026

Question Detailed Cause & Solution

| What causes protriptyline to co-elute with other antidepressants? | Cause: Co-elution, especially with nortriptyline, due to similar chemical structures. Pressure changes in UHPLC can also alter relative retention times [1] [2]. Solution: Use a selective UPLC-MS/MS with a high-quality C18 column (e.g., HSS T3) to separate isobaric compounds [1]. | | Why is my protriptyline signal weak or inconsistent? | Cause: Matrix effects—ion suppression from plasma components can reduce MS detection sensitivity [3] [1]. Solution: Use a stable isotope-labelled internal standard. Cloud-point extraction with ammonium acetate can also improve recovery and reduce matrix interference [3]. | | Which sample preparation method is best for protriptyline? | For plasma/serum, solid-phase extraction (SPE) provides excellent cleanup [4] [5]. For high throughput, protein precipitation is fast and uses only 50 µL of plasma [1]. Cloud-point extraction (CPE) is a "green" alternative that can be optimized with Triton X-114 and ammonium acetate [3]. |

Troubleshooting Guide: Common Problems & Fixes

Problem Category Specific Issue Recommended Solution
Separation & Selectivity Poor resolution from nortriptyline or imipramine Use a UPLC with a Premier HSS C18 column (2.1 x 100 mm, 2.5 µm). Optimize gradient with methanol/water + 5mM ammonium formate & 0.1% formic acid [1].
Unexpected changes in peak spacing Check system pressure. In Reversed-Phase LC, increased pressure increases retention for all compounds, but effect is stronger for larger, polar molecules like protriptyline. Keep operating pressure consistent [2].
Sample Preparation Low recovery from plasma For SPE: Use reversed-phase C18 columns and elute with methanolic ammonium acetate [5]. For CPE: Use 6% Triton X-114 with 10% ammonium acetate at pH 10.2 [3].
Significant matrix effects in LC-MS Use internal standards. Test with 6 different plasma lots to quantify matrix factor; a stable analyte/internal standard response ratio indicates good compensation [1].

Detailed Experimental Protocols

Here are validated methods for analyzing protriptyline in biological samples.

UPLC-MS/MS for Tricyclic Antidepressants in Plasma

This method from Waters Corporation separates 15 tricyclic antidepressants, including protriptyline, and is suitable for clinical research [1].

  • Sample Preparation (Protein Precipitation)

    • Add Internal Standard: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of internal standard in acetonitrile.
    • Vortex and Centrifuge: Mix at 1500 rpm for 3 minutes. Centrifuge for 2 minutes at 16,100 × g.
    • Dilute: Transfer 25 µL of the supernatant to a well plate and add 475 µL of water. Vortex for 2 minutes before UPLC injection.
  • Liquid Chromatography Conditions

    • Column: XSelect Premier HSS T3 Column; 2.5 µm, 2.1 x 100 mm
    • Mobile Phase A: Water + 5 mM ammonium formate + 0.1% formic acid
    • Mobile Phase B: Methanol + 5 mM ammonium formate + 0.1% formic acid
    • Gradient: 5% B to 95% B over 4 minutes
    • Column Temperature: 45 °C
    • Injection Volume: 20 µL
  • Mass Spectrometry Conditions

    • Ionization: ESI+
    • Acquisition Mode: Multiple Reaction Monitoring (MRM)
    • Capillary Voltage: 0.5 kV
    • Desolvation Temperature: 600 °C

This method provides a total run time of 4.5 minutes per sample and shows no significant carryover or matrix effects when validated [1].

GC-MS for Antidepressants in Whole Blood

This method is highly sensitive and suitable for forensic and clinical toxicology, capable of detecting protriptyline and 10 other antidepressants [6].

  • Sample Preparation (Solid-Phase Extraction & Derivatization)

    • Extract the antidepressants from whole blood using solid-phase extraction.
    • Derivatize the extracted compounds using heptafluorobutyric anhydride (HFBA) to improve volatility and sensitivity for GC-MS.
    • Use protriptyline as the internal standard for quantification.
  • Key Validation Data

    • Linear Range: 5.00 - 1000 µg/L for all analytes.
    • Limit of Quantification (LOQ): Between 1.00 and 5.00 µg/L.
    • Precision: Relative Standard Deviation (RSD) less than 11.7% for all analytes.
    • Recovery: Ranged from 79.2% to 102.6%.

This robust method has been used to successfully analyze over 2500 blood samples [6].

Experimental Workflow Diagrams

The following diagrams illustrate the core workflows for the two main analytical techniques described in the protocols.

References

Experimental Protocol: Measuring Protriptyline via Fluorescent Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

This detailed methodology is adapted from a study that used flow-injection analysis with in-situ solvent extraction for the fluorimetric assay of tricyclic antidepressants (TCAs), including protriptyline [1].

  • Principle: Non-fluorescent tricyclic antidepressant drugs are made fluorescent by forming an ion pair with the fluorophore 9,10-dimethoxyanthracene-2-sulfonate (DMAS). This ion pair is then extracted into an organic solvent for measurement [1].
  • Key Reagents & Equipment:
    • Antidepressant Standard: Protriptyline standard solution.
    • Fluorophore: DMAS (9,10-dimethoxyanthracene-2-sulfonate) solution.
    • Extraction Solvent: Dichloromethane.
    • Acid Solution: Strongly acidic medium (e.g., HCl) is required, as the ion pair does not form at pH above 6 [1].
    • Apparatus: Spectrofluorimeter, flow-injection analysis (FIA) system with a peristaltic pump, injection valve, and PTFE tubing. A phase separator is needed for the automated solvent extraction [1].
  • Step-by-Step Workflow:

The procedure involves forming the ion-pair in an acidic aqueous stream, merging with an organic solvent stream for extraction, separating the phases, and then detecting fluorescence in the organic phase. The following diagram illustrates this automated workflow.

G A Aqueous Stream (Protriptyline + Acid) D Merging & Mixing (Ion-pair formation & extraction) A->D B DMAS Solution B->D C Organic Solvent (Dichloromethane) C->D E Phase Separator D->E F Waste (Aqueous) E->F Aqueous Phase G Fluorimetric Detection (Organic Phase) E->G Organic Phase (Protriptyline-DMAS)

  • Critical Optimization Parameters (from Response Surface Methodology) [1]:
    • DMAS Concentration: Requires optimization for maximum signal.
    • Acidity: The reaction and extraction are favored in a strongly acid medium.
    • Flow Rates: The speeds of the aqueous and organic streams must be optimized for efficient mixing and phase separation.
    • Extraction Coil Length: The length of tubing where the streams mix impacts extraction efficiency.
    • Solvent Type: Dichloromethane was identified as an effective solvent for this ion pair [1].

Troubleshooting Guide for Protriptyline-DMAS Fluorescence Assay

Here are solutions to common issues you might encounter with this method.

Problem & Phenomenon Possible Root Cause Recommended Solution

| Low Signal Intensity Weak fluorescence, making quantification difficult. | • Incorrect pH (too high). • Suboptimal DMAS concentration. • Inefficient solvent extraction. | • Ensure the reaction is in a strongly acid medium (pH << 6) [1]. • Titrate the DMAS concentration to find the optimum [1]. • Check flow rates and extraction coil length for proper mixing [1]. | | High Background Noise Elevated signal in negative controls/blanks. | • Contaminated reagents or solvents. • Non-specific binding of DMAS. | • Use high-purity reagents and solvents [2]. • Include appropriate blanks and ensure proper washing steps in the protocol. | | Inconsistent Readings High well-to-well or run-to-run variation. | • Pipetting inconsistencies. • Unstable flow rates in FIA system. • Evaporation of organic solvent. | • Use calibrated pipettes and multi-channel pipettes for consistency [2]. • Maintain and calibrate the FIA pump. • Seal plates if used and minimize delays between steps. |

Frequently Asked Questions (FAQs)

Q1: Is protriptyline intrinsically fluorescent? A1: According to the literature, protriptyline and several other TCAs are not fluorescent and require derivatization with a reagent like DMAS to enable fluorimetric detection [1].

Q2: What is the role of the acidic medium in this assay? A2: The strongly acid medium is crucial because it promotes the formation of the ion pair between the protonated tricyclic amine (protriptyline) and the anionic DMAS fluorophore. This reaction does not occur at pH values higher than 6 [1].

Q3: My fluorescence readings are inconsistent across the plate. What should I check? A3: This is often due to pipetting errors or evaporation. Ensure you are using calibrated pipettes and consider using plate sealing films to prevent solvent evaporation. Also, verify that your flow-injection system is delivering reagents consistently across all runs [2].

References

Protriptyline biphotonic pathway optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism & Experimental Parameters

The biphotonic pathway involves a two-photon absorption process. At high laser intensities, protriptyline undergoes photoionization, generating a solvated electron (( e_{aq}^- )) and a radical cation [1] [2]. The triplet state is a key transient intermediate observed at lower laser intensities [1].

The table below summarizes the primary transient species and their significance for your experiments:

Transient Species Formation Condition Key Characteristics & Experimental Significance
Solvated Electron (( e_{aq}^- )) High-intensity laser beam (266 nm) [1] Formed via biphotonic photoionization; indicates successful high-energy pathway activation.
Radical Cation High-intensity laser beam (266 nm) [1] The corresponding species after electron ejection from protriptyline.
Triplet-State Low-intensity laser beam [1] A transient intermediate; its formation can compete with the biphotonic pathway.

Optimizing the pathway requires careful control of several experimental parameters:

Parameter Optimization Consideration Rationale & Impact
Laser Wavelength 266 nm [1] [2] Must match the absorption characteristics of protriptyline to efficiently initiate the photonic process.
Laser Intensity/Energy Must be sufficiently high [1] Critical for achieving the biphotonic photoionization threshold to generate the solvated electron and radical cation.
Solvent Environment Phosphate-buffered saline (PBS), various solvents studied [1] [2] The solvent can influence reaction quantum yields and the stability of generated photoproducts [1]. In PBS, exposure generates a mixture of stable photoproducts [2].
Oxygen Saturation Nitrogen-saturated solutions for studying specific pathways [2] The presence of oxygen leads to the formation of singlet oxygen (( ^1O_2 )) [1], which can create alternative reaction channels and different photoproducts.

Troubleshooting Guide & FAQs

Here are common experimental issues and solutions presented in a technical Q&A format.

Problem Area Possible Cause & Diagnostic Steps Proposed Solution

| Low Yield of Solvated Electron/Radical Cation | Cause: Laser intensity below biphotonic threshold. Diagnostic: Check laser fluence; measure triplet-state signal (low-intensity) vs. solvated electron signal (high-intensity) [1]. | Increase laser pulse energy. Ensure the laser is operating correctly at 266 nm. | | Unexpected Photoproducts or Side Reactions | Cause: Reaction with ambient oxygen, producing singlet oxygen and related species [1]. Diagnostic: Compare results from air-saturated vs. nitrogen-degassed solutions. | Degas solvents thoroughly with an inert gas like nitrogen or argon before and during irradiation. | | Instability of Photoproducts | Cause: Aqueous environment facilitating secondary reactions [2]. Diagnostic: Monitor the reaction mixture over time (e.g., hours to days) using analytical techniques like HPLC or UV-Vis spectroscopy. | Characterize the stability profile of your specific experimental setup. Consider immediate analysis or specific buffering conditions. |

Experimental Protocol: Key Laser Flash Photolysis Steps

This methodology is adapted from studies on protriptyline and related compounds [1] [2].

  • Solution Preparation: Prepare an aqueous solution of protriptyline hydrochloride (e.g., ( 10^{-3} ) M) in a suitable buffer like phosphate-buffered saline (PBS) or other solvents of interest [1] [2]. For studies excluding oxygen, purge the solution with inert gas (e.g., nitrogen) for at least 15-20 minutes before irradiation [2].
  • Laser Excitation: Use a nanosecond pulsed laser source at a wavelength of 266 nm [1] [2].
  • Intensity Variation: To distinguish between pathways, conduct experiments at both:
    • Low-intensity conditions to primarily observe the triplet-triplet transient absorption [1].
    • High-intensity conditions (achieved by increasing the laser fluence) to observe the biphotonic generation of the solvated electron and radical cation [1].
  • Transient Detection: Use a transient absorption (flash photolysis) spectrometer to detect and monitor the formation and decay of the transient species (triplet state, solvated electron, radical cation) in real-time.
  • Photonicity Check: Perform a laser power dependence study. Plot the yield of the solvated electron against the laser intensity. A slope of ~2 in a log-log plot confirms a biphotonic process [1].

Workflow & Pathway Visualization

The following diagrams summarize the core photophysical pathway and the experimental workflow for its investigation.

BiphotonicPathway PTL Protriptyline Ground State PTL_Excited Protriptyline Excited State PTL->PTL_Excited 1st Photon (266 nm) PTL_Triplet Protriptyline Triplet State PTL_Excited->PTL_Triplet Intersystem Crossing Products Solvated Electron (e⁻ₐq) + Radical Cation PTL_Excited->Products 2nd Photon (266 nm) Biphotonic Ionization PTL_Triplet->Products High Intensity Pathway

Protriptyline Biphotonic Pathway

ExperimentalFlow Start Prepare Protriptyline Solution Degas Degas Solution (Nitrogen Purge) Start->Degas Irradiate Laser Irradiation (266 nm) Degas->Irradiate Analyze Analyze Transients Irradiate->Analyze Param1 • Wavelength: 266 nm • Solvent: PBS Param1->Start Param2 • Intensity: Low/High • Energy: Varied Param2->Irradiate Param3 • Spectrometer: Transient Absorption • Detect: Triplet State, e⁻ₐq Param3->Analyze

Experimental Workflow for Pathway Study

Key Takeaways

  • Laser Intensity is Critical: The biphotonic pathway is highly dependent on sufficient laser fluence [1].
  • Control the Solvent and Atmosphere: The solvent environment and presence of oxygen dramatically influence the reaction products and pathways [1] [2].
  • Correlate with Biological Effects: The triplet state generated through this photophysical process is implicated in the drug's in vivo phototoxic effects [1].

References

Protriptyline radical cation stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Radical Cation Formation

The protriptyline radical cation is not formed under standard conditions but is generated through a specific high-energy process. The primary mechanism identified is biphotonic ionization during laser flash photolysis [1].

The following diagram illustrates this process and the subsequent detection methods:

G A Ground State Protriptyline (PTL) B Nanosecond Laser Flash Photolysis (266 nm, High Intensity) A->B C Biphotonic Ionization (Absorption of Two Photons) B->C D Radical Cation Formation (PTL•+) C->D F Solvated Electron (e⁻-solv) Formed Simultaneously C->F E Detection & Characterization D->E M1 Transient Absorption Spectroscopy E->M1 M2 Photonicity Studies E->M2 F->E

This process produces two key transient species simultaneously, which serves as a key signature for identifying successful radical cation generation [1].

Experimental Protocol & Key Parameters

Based on the identified study, here is a summary of the core methodology for generating and observing the protriptyline radical cation [1].

Table 1: Key Experimental Conditions from Literature

Parameter Specification Purpose / Rationale
Technique Nanosecond Laser Flash Photolysis To create and observe short-lived transient species.
Excitation Wavelength 266 nm Provides sufficient energy for the biphotonic process.
Laser Intensity High-intensity conditions Essential for the biphotonic ionization route; not observed at low intensities.
Key Characterization Photonicity studies Demonstrated the biphotonic nature by establishing a nonlinear relationship between laser intensity and transient formation.
Corroborating Evidence Electrochemical oxidation potentials Relatively high oxidation potentials measured for PTL corroborate the need for a biphotonic process.
Simultaneous Species Observation of solvated electron (e⁻-solv) Provides strong evidence for the ionization mechanism that produces the radical cation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No radical cation signal detected. Laser intensity is too low. Verify laser output and ensure operation at high-intensity settings as required for the biphotonic process [1].
Solvent quenching. The study was conducted in "several solvents," but properties may vary. Consult original literature for specific solvent effects [1].
Signal is weak or noisy. Sample concentration or path length is insufficient. Optimize sample conditions for better absorption of the 266 nm laser light.
Competing photochemical reactions. The triplet-state is the primary transient at lower intensities; ensure high-intensity conditions to favor the biphotonic pathway over triplet-state formation [1].
Uncertainty in signal assignment. Interference from other transients. Look for the simultaneous formation of the solvated electron, which is a key marker for the ionization event that produces the radical cation [1].

Frequently Asked Questions

What is the primary risk associated with the protriptyline radical cation? The main risk is its potential role in phototoxic effects. The study suggests that reactive intermediates like the radical cation, or the triplet state preceding it, could be involved in forming dimers and other reactive species that are directly associated with the drug's observed in vivo phototoxicity [1].

Are there any specific handling or stability concerns for the radical cation itself? The radical cation is a transient intermediate with a very short lifetime, generated only during laser excitation. The primary handling concern is for the parent drug, protriptyline. It is photosensitive, and standard handling should include protection from strong light sources to avoid unintended photodegradation [1] [2].

The search results mention "calcium-independent cell death" for protriptyline. Is this linked to the radical cation? While one source notes that protriptyline can induce calcium-independent cell death, this is listed as part of its general pharmacological profile and is not explicitly linked to the radical cation or its photochemistry [3]. This effect is likely related to a different biological mechanism.

Critical Knowledge Gaps and Further Research

The foundational study on this topic is from 2002, and some specific methodological details are not fully elaborated in the abstract [1]. You may need to consult the full text of the original journal article ("Journal of Physical Chemistry B," DOI: 10.1021/JP0257855) for complete experimental details, such as exact laser power densities, sample preparation protocols, and data analysis procedures.

Furthermore, the available search results do not indicate a wealth of subsequent studies building on this specific photochemical finding. Exploring the references within the primary paper or conducting a cited-reference search might help locate more recent work.

References

Protriptyline impurity profiling methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the current regulatory limit for the nitrosamine impurity in protriptyline? The U.S. FDA has set an interim Acceptable Intake (AI) limit for N-nitroso-protriptyline at 3,000 ng/day (50 ppm) for approved or marketed products. This interim limit is effective through at least August 1, 2026, after which it will be reassessed [1].

  • FAQ 2: What is a suitable HPLC method for separating protriptyline? A simple reverse-phase HPLC method has been demonstrated using a Newcrom R1 column. The mobile phase consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and can also be adapted for fast UPLC applications using columns with 3 µm particles [2].

  • FAQ 3: Why is forced degradation studying crucial for protriptyline method development? Forced degradation, or stress testing, is essential to validate that your analytical method is stability-indicating. This means the method can accurately measure the active pharmaceutical ingredient (protriptyline) and reliably detect its degradation products without interference. This proves the method's ability to monitor product quality and stability over time [3] [4].

Experimental Protocols & Data

1. Impurity Profiling and Nitrosamine Control

Nitrosamine impurities are a critical focus in pharmaceutical development. The following table summarizes the key information for protriptyline's specific nitrosamine impurity.

Impurity Name Source API Recommended Interim Acceptable Intake (AI) Implementation Timeline
N-nitroso-protriptyline Protriptyline 3,000 ng/day (50 ppm) Effective until August 1, 2026 (subject to FDA reassessment) [1]

2. Forced Degradation Study Design

Forced degradation studies help identify potential degradation pathways and validate the stability-indicating power of your method. The workflow below outlines a standard approach, based on ICH guidelines and common practices for related tricyclic antidepressants [3] [4].

G Start Start: Protriptyline API Acid Acidic Hydrolysis (e.g., 5M HCl at 80°C for 1h) Start->Acid Base Basic Hydrolysis (e.g., 5M NaOH at 80°C for 1h) Start->Base Oxidative Oxidative Stress (e.g., 6% H₂O₂ at 25°C for 1h) Start->Oxidative Thermal Thermal Stress (e.g., 105°C for 24h) Start->Thermal Photolytic Photolytic Stress (e.g., UV-vis light for 4 days) Start->Photolytic Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Profile Generate Degradation Profile Analyze->Profile

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Chromatographic Separation Inactive silanol groups on the column interacting with the amine. Use a special reverse-phase column with low silanol activity, such as the Newcrom R1 [2].
Insufficient Degradation Stress conditions are too mild. Increase stressor concentration, temperature, or duration (e.g., from 1h to 24h for thermal stress) [3].
API Degrades Completely Stress conditions are too harsh. Reduce the intensity of the stress condition and monitor degradation more frequently [3] [4].
Failing Nitrosamine Limits Presence of N-nitroso-protriptyline above the AI. Review and mitigate the manufacturing process to prevent nitrosation, particularly from nitrites in excipients [5] [1].

References

Understanding Phototoxicity: Mechanisms & Testing

Author: Smolecule Technical Support Team. Date: February 2026

Before implementing mitigation strategies, it's crucial to understand how phototoxicity occurs and how it is assessed in a laboratory setting.

Phototoxicity Mechanisms

Drug-induced photosensitivity occurs when a photoreactive chemical (like protriptyline) absorbs photons, primarily from UVA light (315–400 nm), leading to a toxic response in the skin [1]. There are two primary types of reactions, which can be distinguished by their mechanisms and clinical features:

The diagram below illustrates the core mechanisms that lead to phototoxic skin damage.

G Light Light Excited State Drug Excited State Drug Light->Excited State Drug Drug Drug Drug->Excited State Drug Type I Reaction Type I Reaction Excited State Drug->Type I Reaction Free Radical Path Type II Reaction Type II Reaction Excited State Drug->Type II Reaction Triplet State Path Free Radicals Free Radicals Type I Reaction->Free Radicals Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Type II Reaction->Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Free Radicals->Lipid Peroxidation DNA Damage DNA Damage Free Radicals->DNA Damage Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage DNA Damage->Cellular Damage Oxidative Stress->Cellular Damage Phototoxic Response Phototoxic Response Cellular Damage->Phototoxic Response Photo-onycholysis Photo-onycholysis Cellular Damage->Photo-onycholysis Hyperpigmentation Hyperpigmentation Cellular Damage->Hyperpigmentation

Standardized Assays for Photosafety Assessment

Regulatory bodies recommend a tiered testing approach to identify phototoxicity hazards. The table below summarizes key standardized tests [2] [3].

Test Method Principle Application & Purpose Regulatory Guideline
UV/Vis Absorption Spectra Identifies chemicals that absorb light in the relevant range (290-700 nm). Initial screening. A substance with a molar extinction coefficient ≤ 1,000 L·mol⁻¹·cm⁻¹ is unlikely to be phototoxic [2]. OECD TG 101
3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT) Compares the cytotoxicity (measured by Neutral Red uptake) of a test chemical in the presence vs. absence of UVA/visible light. In vitro identification of phototoxicity hazard. A Photo-Irritation Factor (PIF) is calculated to classify potential [2]. OECD TG 432
Reconstructed Human Epidermis (RhE) Phototoxicity Test Similar to the 3T3 NRU PT, but uses a 3D model of human epidermis, which may be more physiologically relevant. In vitro identification of phototoxicity, useful for materials that are poorly soluble or irritating in monolayer cultures [2]. OECD TG 498

Strategies for Mitigating Phototoxic Effects

Mitigation can be approached at different stages, from molecular design to experimental protocols.

Molecular and Formulation Strategies

These strategies aim to alter the drug molecule itself or its delivery form to reduce photoreactivity.

  • Molecular Optimization: Computational models and machine learning can help identify "phototoxophores" (structural fragments associated with phototoxicity) during drug design. Modifying these structures can reduce phototoxic potential while maintaining efficacy [4].
  • Complexation Agents: Cyclodextrins have shown promise in reducing phototoxicity. One study demonstrated that complexation with β-cyclodextrin derivatives reduced the hemolysis and skin irritation induced by protriptyline upon light exposure [5]. The cyclodextrin is thought to encapsulate the drug molecule, shielding it from light or altering its photoreactive properties.
Experimental and Handling Strategies

These are practical steps researchers can take during in vitro and in vivo studies.

  • Use Light-Protective Media: For cell-based assays, using specialized media like Brainphys Imaging Medium can help. It is formulated with a rich antioxidant profile and omits reactive components like riboflavin to scavenge Reactive Oxygen Species (ROS) and mitigate phototoxic damage during experiments [6].
  • Control Light Exposure: In laboratory settings, protect drug solutions and treated cell cultures from ambient light, especially from direct UV sources. Use amber glassware or light-blocking containers for storage [7].
  • Optimize Cell Culture Conditions: To improve cell resilience in imaging experiments, use a higher cell seeding density and an appropriate extracellular matrix (e.g., laminin). These conditions can enhance paracrine signaling and trophic support, helping cells better withstand phototoxic stress [6].

FAQs for Researchers

Q1: Our new drug candidate shares structural features with tricyclic antidepressants like protriptyline. What is the first step in photosafety assessment? The first step is to determine its UV/Vis absorption spectrum. According to OECD TG 101, if the molar extinction coefficient is below 1,000 L·mol⁻¹·cm⁻¹ in the range of 290–700 nm, the compound is unlikely to be phototoxic, and no further testing may be needed [2].

Q2: The 3T3 NRU PT suggests our compound is phototoxic. Are there any follow-up tests to understand the risk better? Yes. A positive result in the 3T3 NRU PT indicates photocytotoxicity. To assess the potential for DNA damage, you should consider photogenotoxicity tests. These are adaptations of standard genotoxicity assays (e.g., photo-micronucleus test) that include irradiation. Note that these are not yet standardized OECD guidelines but are scientifically recognized for a thorough risk assessment [3].

Q3: We have confirmed protriptyline's phototoxicity in our models. What mitigation strategies can we test in vitro? You can explore:

  • Cyclodextrin Complexation: Test whether formulating protriptyline with β-cyclodextrin or its derivatives reduces phototoxic endpoints (like cell death or hemolysis) in your assays [5].
  • Antioxidant Supplementation: Add antioxidants like superoxide dismutase (SOD) or catalase to your cell culture media to neutralize ROS generated during phototoxic reactions [1] [8].
  • Media Swap: If you are performing long-term live-cell imaging, switch from conventional media to light-protective media like Brainphys Imaging Medium to improve cell viability [6].

References

Electrochemical Measurement Parameters for Tricyclic Antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes parameters from recent studies for detecting similar TCAs, which can guide your initial experiments with protriptyline.

Analyte Technique Working Electrode Potential (vs. Ref.) pH / Buffer Key Findings / Performance Source
Imipramine, etc. HPLC-Amperometry Boron-Doped Diamond (BDD) ~ +1.10 V to +1.30 V (vs. Ag/AgCl) Phosphate Buffer (pH 6.9) Superior stability & sensitivity vs. glassy carbon; wide potential window enables detection. [1]
Cyclobenzaprine, Amitriptyline, Nortriptyline Differential Pulse Voltammetry (DPV) Carbon Paste Electrode (CPE) ~ +0.69 V to +0.93 V (vs. Ag/AgCl/KClsat) pH 7.0 Amine moiety oxidation; process is adsorption-controlled & irreversible. [2]
Protriptyline (inferred) Laser Flash Photolysis N/A N/A Several Solvents Oxidation involves biphotonic process generating solvated electron & radical cation. [3]

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in the electrochemical analysis of TCAs like protriptyline.

My electrode surface is fouling, leading to signal drift and poor reproducibility. How can I fix this?
  • Problem: Electrode fouling is a common issue with complex organic molecules like TCAs, which can strongly adsorb to electrode surfaces. [1]
  • Solutions:
    • Switch Electrode Material: Use a Boron-Doped Diamond (BDD) electrode. Studies show BDD electrodes exhibit extreme electrochemical stability and high resistance to fouling for TCA detection compared to glassy carbon or carbon paste. [1]
    • Implement Regular Cleaning: If using traditional carbon electrodes, establish a routine pretreatment protocol between runs (e.g., mechanical polishing). [1]
I'm not getting a clear, well-defined oxidation signal for protriptyline. What should I optimize?
  • Problem: The oxidation signal is weak, broad, or obscured by the solvent's background current.
  • Solutions:
    • Verify Electrode Potential: Based on similar TCAs, ensure you are applying a sufficient anodic potential. Initial scans should cover at least +0.6 V to +1.3 V vs. Ag/AgCl. [1] [2]
    • Optimize pH: The protonation state of the amine group affects its oxidation. Test different pH levels (5.0 to 9.0) to find the condition that gives the best signal-to-noise ratio. [2]
    • Use Pulse Voltammetry: Employ sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) to enhance the faradaic current relative to the background charging current. [2]
How do I choose the best electrode and technique for my specific application?

Your choice depends on your goal. The following workflow can help you decide on an experimental path.

G Start Start: Goal of Experiment T1 Is the goal sensitive quantification? Start->T1 T2 Is the goal mechanistic study of redox behavior? Start->T2 T3 Require high-throughput or hyphenated technique? Start->T3 T1->T3 No A1 Technique: HPLC with Amperometric Detection Electrode: Boron-Doped Diamond (BDD) T1->A1 Yes A3 Technique: Cyclic Voltammetry (CV) Electrode: Glassy Carbon (GCE) or BDD T2->A3 T3->A1 Yes A2 Technique: Differential Pulse Voltammetry (DPV) Electrode: Carbon Paste (CPE) T3->A2 No

Key Experimental Protocols

Methodology: Detection via HPLC with Amperometric Detection (as in [1])

This method is ideal for sensitive and selective quantification of protriptyline in complex mixtures like biological samples.

  • Cell Setup: Use a standard electrochemical flow cell integrated with an HPLC system.
  • Working Electrode: Boron-doped diamond (BDD) electrode.
  • Reference Electrode: Ag/AgCl (sat. KCl).
  • Counter Electrode: Platinum wire.
  • Mobile Phase/Buffer: 0.1 M Phosphate buffer (pH ~6.9), mixed with an appropriate organic modifier (e.g., acetonitrile or methanol) as required by the HPLC method.
  • Applied Potential: Set the amperometric detector to a constant potential of +1.10 V to +1.30 V (vs. Ag/AgCl), based on the oxidation potentials of similar TCAs. Optimize for maximum response and minimal noise.
  • Validation: Confirm the retention time and electrochemical response of protriptyline using a standard solution.
Methodology: Redox Characterization via Differential Pulse Voltammetry (as in [2])

This method is best for studying the fundamental oxidation mechanism and thermodynamics of protriptyline.

  • Cell Setup: Standard three-electrode system in a quiet solution.
  • Working Electrode: Carbon paste electrode (CPE). Polish and renew the surface before each measurement if needed.
  • Reference Electrode: Ag/AgCl (sat. KCl).
  • Counter Electrode: Glassy carbon or platinum wire.
  • Buffer: 0.1 M Britton-Robinson (BR) or Phosphate buffer. Start testing at pH 7.0.
  • Technique Parameters:
    • Initial Potential: +0.2 V
    • Final Potential: +1.2 V
    • Pulse Amplitude: 50 mV
    • Scan Rate: 10 mV/s
  • Procedure: Deoxygenate the solution with inert gas (e.g., N₂) for 5 minutes before analysis. Record the DPV of the blank buffer first, then add the protriptyline standard and record again.

Understanding the Redox Behavior

The electrochemical oxidation of tricyclic antidepressants like protriptyline primarily occurs at the aliphatic amine group of the side chain. Computational chemistry studies (e.g., HOMO analysis) confirm that this region is the most susceptible to oxidation. The process is typically irreversible and involves the transfer of both protons and electrons. [2]

References

Protriptyline vs. Imipramine: Pharmacological and Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Feature Protriptyline Imipramine
Chemical & Pharmacological
TCA Subclassification Secondary amine [1] [2] Tertiary amine [1] [2]
Mechanism of Action
Norepinephrine (NE) Reuptake Inhibition High (+++++) [1] Low to Moderate (+) [1]
Serotonin (5-HT) Reuptake Inhibition Low (+) [1] Low to Moderate (+) [1]
Receptor Affinity & Antagonism
Muscarinic (Anticholinergic) High (+++++) [1] High (+++++) [1]
Histamine H1 Low (+) [1] Moderate (+++) [1]
Adrenergic Alpha-1 Moderate (+++) [1] High (+++++) [1]
Clinical & Dosing
Key Clinical Effects Energizing, non-sedating [3] [4] More sedating [5]
Adult MDD Starting Dose 15-30 mg/day [1] 25-75 mg/day [1]
Adult MDD Dose Range 30-60 mg/day [1] 150-300 mg/day [1]
Dosing Frequency Three times daily [1] Once or divided daily doses [1] [2]
Therapeutic Plasma Level (Parent + Metabolite) Not well-defined 150-300 ng/mL (Imipramine + Desipramine) [1]
Efficacy & Safety
Response Rate (in clinical trials) 65% (13/20 patients) [6] Similar efficacy class-wide, though direct comparison studies are limited [1] [2]
Onset of Action Some improvement within first week [6] -
Common Side Effects Dry mouth, blurred vision, constipation, urinary retention, tachycardia [3] Drowsiness, dry mouth, dizziness, orthostatic hypotension, weight gain [7] [8] [5]

Detailed Pharmacological Mechanisms

The following diagram illustrates the core pharmacological pathways and metabolic profiles of TCAs, highlighting key differences between protriptyline and imipramine.

pharmacology cluster_uptake Primary Mechanism cluster_receptors Secondary Mechanisms (Side Effects) cluster_effects Outcomes TCA_Administration TCA Oral Administration Protriptyline Protriptyline (Secondary Amine) TCA_Administration->Protriptyline Imipramine Imipramine (Tertiary Amine) TCA_Administration->Imipramine Neurotransmitter_Uptake Inhibition of Neurotransmitter Reuptake NE_Uptake Norepinephrine (NE) Reuptake Neurotransmitter_Uptake->NE_Uptake 5-HT_Uptake Serotonin (5-HT) Reuptake Neurotransmitter_Uptake->5-HT_Uptake Receptor_Antagonism Receptor Antagonism Muscarinic Muscarinic Acetylcholine (ACh) Receptor_Antagonism->Muscarinic Histamine_H1 Histamine H1 Receptor_Antagonism->Histamine_H1 Adrenergic_Alpha1 Adrenergic Alpha-1 Receptor_Antagonism->Adrenergic_Alpha1 Clinical_Effects Clinical Effects Antidepressant_Effect Antidepressant Effect NE_Uptake->Antidepressant_Effect 5-HT_Uptake->Antidepressant_Effect Side_Effects Side Effects Profile Muscarinic->Side_Effects Histamine_H1->Side_Effects Adrenergic_Alpha1->Side_Effects Protriptyline->NE_Uptake Strongly Inhibits Protriptyline->Muscarinic Protriptyline->Adrenergic_Alpha1 Imipramine->NE_Uptake Moderately Inhibits Imipramine->5-HT_Uptake Moderately Inhibits Imipramine->Muscarinic Imipramine->Histamine_H1 Imipramine->Adrenergic_Alpha1 Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine Metabolized to Desipramine->NE_Uptake Strongly Inhibits

Experimental Data and Methodologies

For researchers, the key experimental data supporting the comparisons above come from clinical trials and receptor binding studies.

  • Clinical Trial (Protriptyline): A 1966 double-blind study provides core efficacy and safety data [6].
    • Methodology: Patients received protriptyline with a starting dosage of 10 mg three times daily, up to a maximum of 60 mg daily. The study lasted 4-6 weeks, with weekly assessments using a "target-symptom" scale. Patients underwent psychiatric and medical evaluations, including a hemogram and liver function tests (serum bilirubin, cephalin flocculation, serum protein) before and after treatment [6].
    • Outcomes: The study reported a 65% beneficial response rate (13 out of 20 patients), with 11 showing improvement within the first week. Side effects, mainly anticholinergic, occurred in 60% of patients, with one case of reversible leukopenia [6].
  • Receptor Binding Affinity Studies: The distinct profiles are characterized in vitro.
    • Methodology: Receptor binding affinity (Ki values) is typically determined using techniques like radioligand binding assays. These experiments measure a drug's ability to displace a radioactively labeled ligand from a specific receptor, with a lower Ki value indicating stronger binding [1] [8].
    • Outcomes: Data from such studies are used to create the receptor affinity tables that predict a drug's clinical side effect profile, as summarized in the first table [1].

Key Takeaways for Professionals

  • Mechanistic Distinction: The primary difference lies in their amine classification. As a secondary amine, protriptyline is a potent and selective norepinephrine reuptake inhibitor, making it energizing. As a tertiary amine, imipramine has a more balanced effect on serotonin and norepinephrine and is more sedating [1] [2] [4].
  • Clinical Selection: Choose protriptyline for patients who require a non-sedating agent or where noradrenergic effects are desired. Choose imipramine based on its long-established efficacy and broader indication set, including its use in childhood enuresis [9] [8]. Be mindful of its higher potential for sedation and orthostatic hypotension [1] [5].
  • Safety Monitoring: Both drugs require careful titration and monitoring for anticholinergic and cardiovascular side effects. Their narrow therapeutic index necessitates caution, especially in populations at risk for overdose [2].

References

Pharmacological and Clinical Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences and similarities between protriptyline and amitriptyline, drawing from their FDA-approved indications, pharmacological data, and clinical observations.

Feature Protriptyline Amitriptyline
Drug Class Tricyclic Antidepressant (TCA), secondary amine [1] [2] Tricyclic Antidepressant (TCA), tertiary amine [2]
Primary Mechanism Inhibits norepinephrine >> serotonin reuptake; strong anticholinergic properties [1] [3] [2] Inhibits serotonin > norepinephrine reuptake [2]
Key Efficacy Characteristics Less sedating, may be activating; fastest onset of action among TCAs (within 1 week) [1] [4] Markedly sedating; often used to leverage this effect [5] [4]
FDA-Approved Indications Mental depression [1] [2] Mental depression [6] [2]
Common Off-Label Uses Narcolepsy, ADHD, headache prophylaxis, sleep apnea [1] [7] Migraine prophylaxis, neuropathic pain, insomnia, anxiety disorders, irritable bowel syndrome [7] [2]
Dosing Regimen Divided doses, 3-4 times daily (e.g., 15-60 mg/day) [1] [4] Often single daily dose, typically at bedtime (e.g., 75-150 mg/day) [7] [4]
Half-Life ~74-92 hours (longest among TCAs) [6] [1] ~16 hours [6]
Common Side Effects Activating: Anxiety, agitation, insomnia, tachycardia [1]. Anticholinergic: Dry mouth, constipation, urinary retention [1] [4] Sedating: Drowsiness, dizziness. Anticholinergic: Dry mouth, constipation, weight gain [6] [7]
Contraindications / Precautions High risk of tachycardia, agitation, and hypotension; not recommended under age 12; caution in cardiac conditions [1] High risk of sedation and anticholinergic effects; caution in elderly and cardiac conditions [6]

Experimental Data and Efficacy Insights

While a direct head-to-head trial from 1965 is cited in the literature, its abstract is unavailable [8]. However, recent and specific studies provide insights into their efficacy.

Efficacy in Insomnia Disorder

A 2025 randomized, double-blind, placebo-controlled trial investigated low-dose amitriptyline (10-20 mg/day) and mirtazapine for insomnia [9].

  • Protocol: 80 participants with insomnia disorder were randomized to mirtazapine, amitriptyline, or placebo for 16 weeks. The primary outcome was the change in the Insomnia Severity Index (ISI) score at 6 weeks [9].
  • Findings: At 6 weeks, amitriptyline showed a statistically significant but not clinically relevant reduction in ISI scores compared to placebo. The improvement and recovery rates for amitriptyline (40% and 36%, respectively) were not statistically significant versus placebo (14%). By 12 weeks, no significant differences from placebo were observed [9].
Efficacy in Headache Prophylaxis

A study focused on protriptyline demonstrated its effectiveness in preventing chronic headaches [1].

  • Protocol: 25 women were treated with 20 mg of protriptyline each morning for 12 weeks [1].
  • Findings: The study reported an 86% reduction in headache days per month, with the average dropping from 28.2 to 11.7 days. Over two-thirds of participants experienced at least a 50% reduction in headache frequency. The study also noted an average weight loss of 1 pound (0.45 kg) per month [1].

Pharmacological Mechanism and Signaling

Both drugs are TCAs but have distinct affinities for different neurotransmitter systems due to their structural classifications (protriptyline as a secondary amine and amitriptyline as a tertiary amine). The following diagram illustrates their shared and distinct pathways.

G TCA TCA Administration (Amitriptyline/Protriptyline) SERT Serotonin Transporter (SERT) TCA->SERT Inhibits NET Norepinephrine Transporter (NET) TCA->NET Inhibits Receptors Receptor Antagonism: • Muscarinic (AChM) • Histaminergic (H1) • Alpha-adrenergic (α1) TCA->Receptors Blocks Serotonin Increased Serotonin in Synaptic Cleft SERT->Serotonin Norepinephrine Increased Norepinephrine in Synaptic Cleft NET->Norepinephrine SideEffects Clinical Side Effects: • Anticholinergic (Dry mouth, constipation) • Sedation (H1 blockade) • Orthostatic hypotension (α1 blockade) Receptors->SideEffects ProfileA Amitriptyline Profile: • Stronger SERT inhibition • Higher H1 affinity → Sedation Serotonin->ProfileA Primary ProfileP Protriptyline Profile: • Stronger NET inhibition • Lower H1 affinity → Activating Norepinephrine->ProfileP Primary SideEffects->ProfileA SideEffects->ProfileP

The diagram shows how the shared TCA mechanism leads to differential clinical profiles. Protriptyline's stronger norepinephrine reuptake inhibition and weaker histamine blockade make it more activating and less sedating, suitable for patients with fatigue but problematic for those with anxiety or agitation [1] [5]. Conversely, amitriptyline's potent serotonin reuptake inhibition and strong antihistamine effects make it markedly sedating, which is often leveraged in clinical practice for conditions like insomnia and migraine [2] [4].

Conclusion for Research and Development

For researchers and drug development professionals, the choice between these two TCAs is not about superior efficacy but rather about aligning the drug's specific pharmacological profile with the clinical need.

  • Protriptyline may be of interest for conditions requiring a non-sedating or activating agent, such as narcolepsy or in patients where weight gain or sedation from other antidepressants is a major concern. Its strong noradrenergic action and distinct side effect profile make it a specialized tool [1].
  • Amitriptyline remains a widely used agent, especially for comorbid depression, anxiety, and sleep disturbances, or for chronic pain and migraine prophylaxis. Its well-characterized efficacy in these areas, despite the side effect burden, sustains its clinical use [2].

The limited head-to-head trial data underscores the need for more contemporary, direct comparative studies to fully elucidate efficacy differences in specific disorders.

References

Protriptyline reference standard certification

Author: Smolecule Technical Support Team. Date: February 2026

Certified Protriptyline Reference Standards

The table below summarizes the specifications for two certified protriptyline reference materials available from Cerilliant, a leading supplier. These are designed for use in precise analytical techniques [1] [2].

Product Name Protriptyline HCl Protriptyline-D3 HCl
Catalog Number P-903 / P-903-1ML [1] P-088 / P-088-1ML [2]
Certification Certified Reference Material [1] Certified Reference Material (Stable-Labeled Internal Standard) [2]
Concentration 1.0 mg/mL (as free base) [1] 100 µg/mL (as free base) [2]
Chemical Formula C₁₉H₂₁N · HCl [1] C₁₉H₁₈D₃N · HCl [2]
Molecular Weight 299.84 [1] 302.86 [2]
Solvent Methanol [1] Methanol [2]
Unit Size 1 mL/ampoule [1] 1 mL/ampoule [2]
Primary Application Calibration for LC/MS or GC/MS in clinical toxicology, forensic analysis, or urine drug testing [1] Internal standard for isotope dilution methods in GC/MS or LC/MS for clinical toxicology, forensic analysis, or urine drug testing [2]
CAS Number 1225-55-4 [1] 1435934-21-6 [2]
List Price (USD) $103.00 [1] $108.00 [2]
Storage Condition Freeze [1] Freeze [2]

Experimental Protocols for Research Applications

Beyond its use as a reference standard, protriptyline itself has been investigated as a multi-target therapeutic agent in Alzheimer's disease (AD) research. The following experimental data outlines key methodologies used to evaluate its efficacy.

Molecular Docking for Multi-Target Screening

This protocol was used for the initial screening of protriptyline against several key AD targets [3].

  • Objective: To screen 140 FDA-approved nervous system drugs for binding affinity against Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) protein.
  • Software Tool: AutoDock 4.2 [3].
  • Procedure:
    • The 3D structures of the protein targets (AChE, BACE-1, Aβ) were prepared.
    • The structures of the drug molecules, including protriptyline, were prepared for docking.
    • Docking simulations were run to predict the binding energy (ΔG) between each drug and each target.
    • Ligands were ranked based on their docking scores, with a focus on both binding affinity and the formation of specific interactions like hydrogen bonds [3].
  • Outcome: Protriptyline was identified as one of the top candidates, showing strong predicted binding affinity and broad specificity across all three AD targets [3].
In Vitro Enzymatic Inhibition Assay

This method was used to confirm and quantify the inhibitory action of protriptyline on AChE [3].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of protriptyline against AChE.
  • Materials: AChE enzyme, acetylthiocholine (substrate), DTNB (Ellman's reagent, which produces a yellow color when reacted with thiocholine), and protriptyline at various concentrations [3].
  • Procedure:
    • AChE was incubated with different concentrations of protriptyline (ranging from 0.05–0.8 mM).
    • The substrate acetylthiocholine was added. AChE hydrolyzes the substrate to produce thiocholine.
    • DTNB was added, which reacts with thiocholine to form a yellow-colored product.
    • The rate of the reaction, proportional to the enzyme activity, was measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.
    • The IC₅₀ value (the concentration of drug that inhibits 50% of enzyme activity) was calculated from the dose-response curve [3].
  • Outcome: Protriptyline exhibited potent AChE inhibition with an IC₅₀ of 0.06 mM, the lowest among the tricyclic antidepressants tested, indicating it is a strong inhibitor [3].
In Vivo Study in an Alzheimer's Disease Model

This protocol describes a study investigating the neuroprotective effects of protriptyline in a rat model of AD [4].

  • Objective: To evaluate the effect of protriptyline on spatial memory and neurochemical changes in a streptozotocin (STZ)-induced rat model of AD.
  • Animal Model: Adult male Sprague-Dawley rats with intracerebroventricular (ICV) injection of STZ to induce AD-like phenotypes [4].
  • Treatment: Rats were treated with protriptyline.
  • Behavioral Test: Morris Water Maze (MWM) was used to assess spatial learning and memory.
    • A pool of water is used where a hidden platform is placed just below the water surface.
    • Rats are trained to find the platform using spatial cues around the room.
    • Escape latency (time taken to find the platform) and path length (distance swam) are measured. Shorter latency and path length indicate improved learning and memory [4].
  • Molecular Analysis: After behavioral tests, brain tissues (cortex and hippocampus) were analyzed for oxidative stress markers, levels of Amyloid-β (Aβ), and key proteins in the NFκB-BDNF/CREB signaling pathway [4].
  • Outcome: Protriptyline treatment significantly improved spatial memory, reduced oxidative damage, and regulated the NFκB-BDNF/CREB signaling axis, suggesting a protective effect against neurodegeneration [4].

Research Context: Protriptyline as a Multi-Target Agent

The experimental protocols are grounded in the research concept of "multi-target-directed ligands" (MTDLs) for complex diseases like Alzheimer's [3]. The following diagram illustrates the key pathways and targets investigated for protriptyline in this context.

G cluster_neurotransmission Neurotransmission cluster_ad_pathology Alzheimer's Disease Pathology cluster_protective_signaling Protective Signaling PRT Protriptyline (PRT) SERT SERT PRT->SERT Blocks Reuptake NET NET PRT->NET Blocks Reuptake Abeta Aβ Aggregation PRT->Abeta Inhibits Aggregation BACE1 BACE-1 PRT->BACE1 Inhibits AChE Acetylcholinesterase (AChE) PRT->AChE Inhibits OxStress Oxidative Stress PRT->OxStress Reduces CREB CREB Activation PRT->CREB Promotes ACh Acetylcholine (ACh) NE Norepinephrine (NE) NET->NE ↑ Levels BACE1->Abeta Produces AChE->ACh Degrades BDNF BDNF Expression CREB->BDNF ↑ Regulates BDNF->OxStress Counteracts

This diagram shows the multi-target mechanism explored in recent research, where protriptyline appears to act on several fronts relevant to Alzheimer's disease [3] [4].

Key Insights for Your Comparison Guide

For your guide targeting researchers and drug development professionals, the following points may be valuable:

  • Analytical Specificity: The availability of a deuterated internal standard (Protriptyline-D3) is critical for high-precision quantitative analysis using LC-MS/MS or GC-MS, ensuring accuracy and reproducibility in pharmacokinetic or toxicological studies [2].
  • Beyond Monitoring: While traditionally used to calibrate assays for therapeutic drug monitoring, protriptyline's reference standard is also relevant for modern drug discovery, particularly in screening campaigns for MTDLs against neurodegenerative diseases [1] [3].
  • Research Validation: The experimental data from in silico, in vitro, and in vivo studies provide a strong foundation for positioning protriptyline not just as an antidepressant, but as a well-characterized compound with potential for drug repurposing [3] [4].

References

Protriptyline tricyclic antidepressant class comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacological Profile

The table below compares protriptyline with other antidepressants, including different TCAs and common alternatives:

Parameter Protriptyline Amitriptyline (TCA) Bupropion Sertraline (SSRI)
Drug Class Tricyclic antidepressant (secondary amine) [1] [2] Tricyclic antidepressant (tertiary amine) [3] Norepinephrine-dopamine reuptake inhibitor [1] Selective Serotonin Reuptake Inhibitor (SSRI) [1]
Primary Indications Depression [1] Depression, chronic pain [3] Major depressive disorder, seasonal affective disorder, smoking cessation [1] Depression, anxiety, OCD, PTSD, panic disorder [1]
Mechanism of Action Serotonin and norepinephrine reuptake inhibition [2] Serotonin and norepinephrine reuptake inhibition [3] Norepinephrine and dopamine reuptake inhibition [1] Primarily serotonin reuptake inhibition [1]
User Rating (Positive Effect) 100% (from 4 ratings) [1] Information Missing 60% (from 2926 ratings) [1] 64% (from 4623 ratings) [1]
Average Price (without insurance) $152.96 for 100 tablets (5mg) [1] Information Missing $10.58-$14.40 for 30 tablets (150mg ER) [1] $15.75 for 100 tablets (100mg) [1]
Half-Life (Hours) 92 [1] Information Missing 30 [1] 66 [1]

Experimental Data on Multi-Target Activity in Alzheimer's Disease

Protriptyline has been investigated for its potential in Alzheimer's disease (AD) through a multi-target approach.

Detailed Experimental Protocols
  • In Silico Molecular Docking: A library of 140 FDA-approved nervous system drugs was screened via computational docking against three key AD targets: Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β (Aβ) peptide. Ligands were ranked based on binding energy scores and specific polar interactions within the active sites [4].
  • In Vitro Enzymatic Assays: The inhibitory activity of the top candidates, including several TCAs, was experimentally validated. For AChE inhibition, the IC₅₀ (half-maximal inhibitory concentration) was determined using a range of drug concentrations (0.05–0.8 mM). The mechanism of inhibition was further characterized using Lineweaver-Burk analysis [4].
  • Biophysical Binding Studies: The interaction between protriptyline and AChE was confirmed and quantified using Isothermal Titration Calorimetry (ITC), which measures the heat change during binding. Fluorescence quenching experiments were used to study the binding affinity and conformational changes in the enzyme [4].
  • Aggregation Inhibition Studies: The inhibitory effect on Aβ aggregation was assessed using atomic force microscopy (AFM) to visualize the formation of amyloid fibrils in the presence and absence of the drug. The study also investigated the drug's ability to inhibit glycation-induced amyloid aggregation [4].
  • Molecular Dynamics (MD) Simulations: Comprehensive MD simulations were performed to understand the stability and molecular basis of the interactions between protriptyline and the target proteins (AChE, BACE-1, Aβ) observed in the docking and experimental studies [4].
Key Experimental Findings
  • Potent AChE Inhibition: Protriptyline exhibited the strongest AChE inhibitory activity among the five TCAs tested, with an IC₅₀ of 0.06 mM. The mechanism was identified as competitive inhibition [4].
  • Multi-Target Efficacy: Protriptyline showed significant inhibitory activity not only against AChE but also against BACE-1 and Aβ aggregation, qualifying it as a promising Multi-Target Directed Ligand (MTDL) for AD [4].
  • Structural Insights: Crystallographic studies of β-cyclodextrin-protriptyline complexes revealed that the rigid tricyclic core of protriptyline facilitates a deep insertion into hydrophobic cavities, which is crucial for its strong binding and inhibitory action [5].

The multi-target mechanism of protriptyline in Alzheimer's disease models can be visualized as follows:

G PRT Protriptyline AChE AChE Enzyme PRT->AChE Inhibits BACE1 BACE-1 Enzyme PRT->BACE1 Inhibits AB Aβ Aggregation PRT->AB Inhibits AGE AGE-Induced Aggregation PRT->AGE Inhibits ACh Acetylcholine ↑ AChE->ACh Reduced Breakdown APP Amyloid Plaque ↓ BACE1->APP Reduced Formation FIB Fibril Formation ↓ AB->FIB Disrupted Process NEU Neurotoxicity ↓ AGE->NEU Reduced

Figure: Protriptyline's multi-target mechanism of action. The drug simultaneously inhibits key enzymes and pathological aggregation processes implicated in Alzheimer's disease.

Formulation Research to Mitigate Side Effects

Research into cyclodextrin (CD) complexes aims to improve the properties of TCAs like protriptyline.

Experimental Protocol for Complexation
  • Complex Formation: β-cyclodextrin and protriptyline are combined in an aqueous solution at a 1:1 molar ratio. The mixture is stirred extensively to facilitate the inclusion of the drug's hydrophobic tricyclic ring into the lipophilic cavity of the cyclodextrin [5].
  • Characterization: The resulting β-CD-PRT inclusion complex is characterized using techniques like single-crystal X-ray diffraction (XRD) to determine the precise atomic structure and Density Functional Theory (DFT) calculations to model the interaction energetics and stability [5].
Key Findings on Formulation
  • Enhanced Stability: The primary driving force for the complex is a C–H···π interaction between the B-ring of protriptyline and the interior of the β-cyclodextrin cavity. The rigid structure of protriptyline allows for a deep insertion, resulting in a more stable complex compared to other TCAs like maprotiline [5].
  • Research Purpose: This line of research explores how cyclodextrin encapsulation can improve a drug's water solubility, protect it from degradation, and potentially reduce its undesired side effects, thereby enhancing its therapeutic profile [5].

The conceptual process of cyclodextrin-drug complexation is shown below:

G CD β-Cyclodextrin COMP β-CD-PRT Complex CD->COMP  Inclusion Complexation PRT Protriptyline PRT->COMP SOL Improved Solubility COMP->SOL STAB Enhanced Stability COMP->STAB SIDE Reduced Side Effects COMP->SIDE

Figure: Cyclodextrin inclusion complexation process. Protriptyline is encapsulated within the β-cyclodextrin cavity, leading to potential improvements in key pharmaceutical properties.

Implications for Research and Development

Protriptyline presents several promising avenues for research based on its profile:

  • Drug Repurposing for Alzheimer's Disease: Its established safety profile and potent multi-target activity against AChE, BACE-1, and Aβ aggregation make it a strong candidate for clinical repurposing in AD [4].
  • Advanced Formulation Development: The successful formation of stable β-cyclodextrin complexes provides a pathway to develop novel protriptyline formulations with improved bioavailability and a potentially better side-effect profile [5].
  • Exploring Efficacy in Depression: The high user-reported effectiveness, though from a small sample, alongside its distinct noradrenergic profile, suggests that protriptyline may be a particularly effective option for certain subtypes of depression and warrants further comparative clinical study [1] [3].

References

Protriptyline photostability compared to similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Photostability and Degradation Data

The table below summarizes key experimental findings on protriptyline's behavior under light exposure.

Compound Key Findings on Photostability/Degradation Experimental Context / Conditions
Protriptyline Forms three primary photoirradiation products: 10,11-epoxide, 10-hydroxy, and 10,11-dihydrodiol derivatives [1]. Photoirradiation study; products isolated by preparative TLC and identified by TLC, UV, and mass spectroscopy [1].
Protriptyline Forms a highly stable inclusion complex with β-cyclodextrin (β-CD), which can enhance molecular stability [2]. The binding constant (Ka) for the β-CD-protriptyline complex is 14.2–24.0 × 10³ M⁻¹ [2]. Comprehensive structural investigation using X-ray crystallography and density functional theory (DFT); stability inferred from binding constants in solution [2].
Maprotiline (Similar TCA) Forms the least stable inclusion complex with β-CD among the 2° amine TCAs studied, with a binding constant (Ka) of 4.8–4.9 × 10³ M⁻¹ [2]. Same study as above for protriptyline-β-CD complex [2].

Experimental Methodologies

Here are the details of the key experiments cited:

  • Photoirradiation and Product Identification [1]: Protriptyline was photoirradiated, and the resulting products were separated using preparative thin-layer chromatography (TLC). The structures of the isolated products were elucidated using a combination of TLC, ultraviolet (UV) spectroscopy, and mass spectroscopy.
  • Cyclodextrin Inclusion Complex Stability [2]: The stability of protriptyline and maprotiline with β-cyclodextrin was investigated. Binding constants (Ka) in solution were determined through UV spectroscopy, circular dichroism, fluorescence, and 13C-NMR spectral changes. The solid-state structures of the complexes were analyzed using single-crystal X-ray diffraction, and their stability was further evaluated via density functional theory (DFT) full-geometry optimization.

Protriptyline Photodegradation Pathway

The following diagram illustrates the degradation pathway of Protriptyline upon light exposure, based on the identified photoproducts.

Protriptyline Protriptyline Epoxide 10,11-epoxide Derivative Protriptyline->Epoxide Photoirradiation Hydroxy 10-hydroxy Derivative Protriptyline->Hydroxy Photoirradiation Dihydrodiol 10,11-dihydrodiol Derivative Protriptyline->Dihydrodiol Photoirradiation

Interpretation and Analysis

  • Direct Evidence for Photodegradation: The identification of specific photoproducts confirms that protriptyline is susceptible to photodegradation [1].
  • Stability Relative to a Similar Compound: The β-cyclodextrin binding data suggests that protriptyline's structure may inherently form more stable complexes than maprotiline, hinting at differences in their physicochemical stability [2]. This indirect evidence requires confirmation through direct photostability testing.
  • Stabilization Strategy: The formation of a highly stable complex with β-cyclodextrin is a recognized strategy in pharmaceutical technology to improve a drug's stability, including its resistance to factors like light [2].

References

Protriptyline binding affinity comparison SERT NET

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity of Protriptyline

Transporter Binding Affinity (Ki, nM) Selectivity Ratio (SERT/NET)
NET (Norepinephrine) 1.41 nM [1] ~14-fold
SERT (Serotonin) 19.6 nM [1]

This ~14-fold selectivity for NET over SERT classifies protriptyline as a norepinephrine reuptake inhibitor [1] [2].

Key Experimental Context

The pharmacological profile of protriptyline was established using standard radioligand binding assays, which measure a test compound's ability to displace a radioactively labeled ligand from the transporter.

  • NET Binding Assay: The binding affinity (Ki) of 1.41 nM for the human NET places protriptyline among the more potent tricyclic antidepressants for this transporter, similar to nortriptyline (Ki = 3.4 nM) [2].
  • SERT Binding Assay: The affinity for the human SERT is weaker, with a Ki of 19.6 nM [1]. This confirms its primary mechanism is noradrenergic.

Experimental Protocol Overview

While the exact protocol for protriptyline's cited data is not detailed in the search results, the following general methodology is standard for determining such values [3] [4] [5].

  • 1. Cell Preparation: Experiments use cell membranes or whole cells from a cell line (e.g., HEK-293) genetically engineered to express the human NET or SERT.
  • 2. Incubation: The cell preparation is incubated with a fixed concentration of a radioactive ligand (e.g., [3H]nisoxetine for NET or [3H]citalopram for SERT) and varying concentrations of the unlabeled competitor drug (protriptyline).
  • 3. Measurement: The mixture is filtered to separate bound from unbound radioactivity. The amount of radioactive ligand still bound to the transporter is measured.
  • 4. Data Analysis: The concentration of protriptyline that displaces 50% of the specific radioactive binding is determined (IC50), and this value is converted to an inhibition constant (Ki), which represents the binding affinity.

The following diagram outlines the general workflow for a competitive radioligand binding assay:

G Start Start Experiment Prep Prepare transporter-expressing cell membranes Start->Prep Incubate Incubate with fixed [Radioligand] + varying [Protriptyline] Prep->Incubate Separate Filter and separate bound from free ligand Incubate->Separate Measure Measure bound radioactivity (CPM) Separate->Measure Analyze Calculate Ki value from IC50 data Measure->Analyze

Neurotransmitter Transport & Drug Action

The diagram below illustrates how protriptyline exerts its effect at the synaptic level by blocking the norepinephrine transporter.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Pre Presynaptic Neuron Post Postsynaptic Neuron Cleft Synaptic Cleft NET Norepinephrine Transporter (NET) Vesicle NE Vesicle NE Norepinephrine (NE) Vesicle->NE Release Receptor Adrenergic Receptor NE->NET Reuptake NE->Receptor Binding Prot Protriptyline Prot->NET Blocks

References

Pharmacokinetic & Pharmacogenetic Profile of Protriptyline

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key data relevant to understanding protriptyline's metabolism.

Table 1: Basic Pharmacokinetic Properties of Protriptyline

Property Description
Bioavailability 77–93% [1]
Protein Binding 92% [1]
Primary Metabolism Route Hepatic, via Cytochrome P450 enzymes [1] [2]
Elimination Half-Life 54–92 hours (mean ~74 hours) [1] [3]
Time to Steady State Up to one month [3]
Primary Excretion Route Urine (approx. 50%) [1] [2]

Table 2: Key Pharmacogenetic and Metabolic Interactions

Aspect Details
Key Metabolizing Enzymes CYP2D6 is primarily responsible [4]. Other enzymes like CYP1A2, CYP2C19, and CYP3A4 may also contribute [2].
Impact of CYP2D6 Status Poor metabolizers show higher plasma concentrations than expected at standard doses [4]. The DrugBank record notes numerous CYP2D6 alleles associated with poor metabolism [2].
Notable Drug Interactions Interactions occur with CNS depressants (alcohol, sedatives), other antidepressants (SSRIs, SNRIs, MAOIs), and drugs that inhibit TCA metabolism or prolong the QTc interval [1] [3].

Proposed Experimental Framework for Metabolic Studies

While explicit protocols for protriptyline are not detailed in the available sources, the following outlines standard methodologies used in this field to investigate the properties summarized above.

1. In Vitro Metabolic Identification

  • Objective: To identify the specific cytochrome P450 enzymes involved in protriptyline metabolism.
  • Typical Protocol: Incubate protriptyline with a panel of human recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH. Monitor the depletion of the parent drug and the formation of major metabolites over time using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The enzyme system showing the highest intrinsic clearance is considered the primary metabolic pathway [2] [4].

2. Pharmacogenetic Association Studies

  • Objective: To correlate patient-specific genetic variants with protriptyline's pharmacokinetic profile.
  • Typical Protocol: In a clinical cohort, genotype participants for key polymorphisms (e.g., CYP2D6*3, *4, *5). Administer a single oral dose of protriptyline and collect serial blood samples over its long elimination period (up to 3-4 weeks). Use LC-MS/MS to determine plasma concentration-time profiles and calculate pharmacokinetic parameters (C~max~, T~max~, AUC, t~1/2~). Statistical analysis (e.g., ANOVA) is then used to compare these parameters across different genotypic groups (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) [2] [4].

3. Drug-Drug Interaction Studies

  • Objective: To assess how concomitant medications affect protriptyline exposure.
  • Typical Protocol: Two main approaches are used:
    • In vitro: In human liver microsomes, measure the rate of protriptyline metabolism in the presence and absence of a selective chemical inhibitor for a specific CYP enzyme (e.g., quinidine for CYP2D6). A significant decrease in metabolism indicates a potential interaction [2].
    • Clinical: In a crossover study, administer protriptyline alone and again after pre-treatment with a known CYP2D6 inhibitor (e.g., paroxetine). Compare the pharmacokinetic parameters between the two phases [3].

Protriptyline Metabolism Pathway

Based on the pharmacogenetic and pharmacokinetic data, the primary metabolic pathway for protriptyline can be summarized in the following diagram.

G Protriptyline Protriptyline CYP2D6 CYP2D6 Protriptyline->CYP2D6 Primary Route OtherCYPs Other CYPs (CYP1A2, 2C19, 3A4) Protriptyline->OtherCYPs Secondary Routes Metabolites Metabolites CYP2D6->Metabolites OtherCYPs->Metabolites Excretion Excretion Metabolites->Excretion Urine (50%)

Key Insights for Research and Development

  • A Less-Sedating TCA: Protriptyline is distinct from many older tricyclics due to its energizing and alertness-promoting effects, making it a candidate for study in conditions like depression with fatigue or narcolepsy [1] [3].
  • High Potency and Narrow Window: It is considered one of the most potent TCAs and carries a significant risk of adverse effects like tachycardia, agitation, and cardiac toxicity [3]. This narrow therapeutic window underscores the importance of metabolic and pharmacogenetic research.
  • Limited Contemporary Data: Much of the fundamental data on protriptyline dates from the 1960s-1980s [5]. Modern, high-quality clinical trials and metabolic studies are sparse, representing a significant gap in the literature.

References

Comprehensive Analytical Method Comparison and Cross-Validation for Protriptyline and Related Tricyclic Antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Method Fundamentals for Tricyclic Antidepressants

Tricyclic antidepressants (TCAs) represent one of the oldest classes of antidepressant medications, with protriptyline being one of the clinically significant compounds in this category. The analytical profiling of TCAs presents unique challenges due to their characteristic three-ringed nucleus structure, structural similarities among parent compounds and metabolites, and their narrow therapeutic range that necessitates precise quantification. Protriptyline is distinguished from other TCAs by being the most potent and least sedating member of this drug class, though it also carries the highest risk of causing tachycardia, hypotension, anxiety, and agitation [1].

The analytical methods for TCAs like protriptyline have evolved significantly, with modern techniques focusing on chromatographic separation coupled with mass spectrometric detection to achieve the required specificity and sensitivity. These methods must address several challenges including the need to differentiate between parent drugs and their metabolites, minimize matrix effects, and provide rapid analysis times suitable for high-volume testing environments. Additionally, the isobaric interferences between structurally similar compounds like nortriptyline and protriptyline necessitate sophisticated separation techniques or specific mass transitions for accurate quantification [2].

For researchers and drug development professionals, understanding the method validation parameters and cross-validation approaches is essential for transferring methods between laboratories or comparing data across different analytical platforms. The Global Bioanalytical Consortium (GBC) has established harmonization guidelines that define method transfer, partial validation, and cross-validation requirements to ensure data consistency and reliability across different laboratory environments [3].

Comparative Analytical Method Performance for Tricyclic Antidepressants

Method Validation Parameters and Performance Characteristics

Modern analytical methods for tricyclic antidepressants like protriptyline employ various chromatographic techniques with different detection systems, each offering distinct advantages for specific applications. The table below summarizes the key performance characteristics of different analytical methods applied to protriptyline and related tricyclic antidepressants:

Table 1: Analytical Method Performance Comparison for Tricyclic Antidepressants

Analytical Method Analytes Including Protriptyline Linearity Range (ng/mL) Precision (CV%) Analysis Time LOQ (ng/mL) Reference
UPLC-MS/MS (Urine) 9 TCA drugs including protriptyline 100-2000 <12% <5 minutes 100 [2]
LC-MS/MS (Oral Fluid) 12 antidepressants including protriptyline 5-40 2.9-8.2% (intra-day) Not specified 5 [4]
RP-HPLC (Pharmaceutical Formulations) Nortriptyline (structural analog) 5-30 μg/mL <2% RSD Not specified 0.3176 μg/mL [5]
Capillary GC (Pharmaceutical Formulations) Fluoxetine, fluvoxamine, clomipramine Not specified <2% RSD Not specified Not specified [6]

The UPLC-MS/MS method demonstrates superior performance with a rapid analysis time of less than 5 minutes for 9 TCA compounds, making it particularly suitable for high-volume laboratory settings such as therapeutic drug monitoring and compliance testing [2]. The method exhibits excellent precision with inter- and intra-day coefficient variations within 12% across five different concentrations, which meets accepted bioanalytical method validation criteria. The linearity range of 100-2000 ng/mL for protriptyline covers the clinically relevant concentrations for this drug.

For alternative biological matrices, the LC-MS/MS method for oral fluid offers a lower limit of quantitation (5 ng/mL), which is essential for detecting the lower drug concentrations typically found in oral fluid compared to urine or plasma [4]. This method also demonstrates acceptable precision with intra-day precision ranging from 2.9-8.2% and inter-day precision from 1.5-6.2% at a concentration of 40 ng/mL. The recovery of antidepressants from the oral fluid collection pad ranged from 51.4-84.1%, which is considered acceptable for this challenging matrix.

Cross-Validation and Method Comparison Data

When implementing analytical methods for protriptyline across different laboratories or comparing data from different analytical platforms, cross-validation studies are essential. The following table summarizes key cross-validation parameters and experimental findings from relevant studies:

Table 2: Cross-Validation Parameters and Experimental Data for Antidepressant Analytical Methods

Validation Parameter Experimental Protocol Acceptance Criteria Experimental Results for Protriptyline/TCAs
Accuracy Assessment Split-sample comparison with alternate laboratory using GC-MS Agreement within 15-20% Good agreement with reference laboratory; all samples within acceptance criteria [2]
Ion Suppression Evaluation Analyzing extracted samples while infusing compounds of interest Signal suppression <15-20% No significant ion suppression observed; specific evaluation for protriptyline not detailed [2]
Specificity/Interference Testing with structurally similar compounds and common medications No interference >20% of LLOQ Most prominent isobaric interference: nortriptyline/protriptyline; resolved chromatographically [2]
Solution Stability Comparison of fresh vs. aged standard solutions (7 days) Concentration difference <0.2% Response factors unchanged for at least 7 days under various storage conditions [6]
Linearity Five replicates at 5 concentrations over specified range R² > 0.995 R² > 0.995 for all TCA drugs including protriptyline [2]

The cross-validation approach used in the UPLC-MS/MS method development involved comparing 53 authentic patient samples with an alternate laboratory using GC-MS as the reference method [2]. This study included 42 negative samples and 11 positive samples, with an additional 22 spiked samples to comprehensively evaluate method accuracy. The results demonstrated good agreement between the UPLC-MS/MS method and the reference GC-MS method, establishing the reliability of the newer method for clinical quantification.

The isobaric interference between nortriptyline and protriptyline presents a particular challenge for mass spectrometric methods, as these compounds have similar masses and may exhibit the same multiple reaction monitoring (MRM) transitions [2]. The most prominent isobaric interference was noted between nortriptyline/protriptyline and their deuterated internal standards. This interference was effectively resolved through chromatographic separation using a UPLC HSS T3 column with dimensions of 2.1×50 mm and a 8 μm particle size, demonstrating the importance of chromatographic resolution even in mass spectrometric methods.

Detailed Experimental Protocols for Protriptyline Analysis

Sample Preparation Techniques

The sample preparation methods for protriptyline and related tricyclic antidepressants vary depending on the biological matrix and the analytical technique employed. For urine analysis using UPLC-MS/MS, samples are typically processed using protein precipitation with a reagent containing methanol and acetonitrile (50:50) [2]. The protocol involves adding precipitation reagent fortified with internal standard to calibrators, controls, and patient samples, followed by vortexing and centrifugation. The supernatant is then transferred to an autosampler vial for analysis. This approach offers a simple and efficient preparation method suitable for high-throughput environments.

For alternative matrices like oral fluid, a more specialized sample preparation is required. The documented protocol uses the Quantisal collection device for sample collection, followed by mixed-mode solid-phase extraction prior to LC-MS/MS analysis [4]. This method effectively cleans up the sample while concentrating the analytes to achieve the low limits of quantitation necessary for oral fluid testing. The worldwide shortage of acetonitrile in 2008 prompted method optimization to use methanol as the organic component in the mobile phase, demonstrating the adaptability of analytical methods to supply chain challenges.

In pharmaceutical formulations, sample preparation typically involves extraction with methanol and water-acetonitrile mixtures (50:50) followed by sonication to ensure complete dissolution of the active ingredients [5]. For tablet formulations, tablets are finely powdered and dissolved in diluent followed by filtration prior to analysis. This approach provides excellent recovery rates in the range of 100.60-101.65% for nortriptyline (a structural analog to protriptyline), demonstrating the effectiveness of the extraction protocol.

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation of protriptyline from other tricyclic antidepressants and potential interferences requires careful optimization of stationary and mobile phases. The most effective method for TCA analysis uses an Acquity UPLC HSS T3 column (2.1×50 mm, 1.8 μm particle size) with a linear gradient of acetonitrile and water, each containing 0.1% formic acid [2]. The mobile phase flow rate is maintained at 0.6 mL/min with an injection volume of 2 μL. This chromatographic system achieves separation of 9 TCA drugs in less than 5 minutes, making it highly efficient for high-volume laboratories.

For mass spectrometric detection, the Waters Acquity UPLC TQD system operating in positive electrospray ionization and multiple reaction monitoring (MRM) mode provides the necessary specificity and sensitivity [2]. The instrument parameters include a capillary voltage of 3 kV, desolvation gas flow of 25 L/hr, and a source temperature of 120°C. The specific precursor ions, product ions, cone voltages, and collision energies for each analyte and internal standard are optimized to achieve maximum response while minimizing interference.

Alternative chromatographic methods for pharmaceutical formulations utilize RP-HPLC with BDS C18 columns (250mm × 4.6 mm, 5μ) and UV detection at 210 nm [5]. The mobile phase typically consists of perchloric acid (0.1%) and acetonitrile (55:45) delivered at a flow rate of 1.0 mL/min. This method provides adequate separation for quality control purposes with excellent precision (RSD < 2%) for the analysis of tricyclic antidepressants in formulated products.

G SampleCollection Sample Collection (Urine/Oral Fluid/Formulations) SamplePrep Sample Preparation (Protein Precipitation/Solid Phase Extraction) SampleCollection->SamplePrep InstrumentalAnalysis Instrumental Analysis (Chromatography-Mass Spectrometry) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing (Peak Integration/Calibration) InstrumentalAnalysis->DataProcessing MethodValidation Method Validation/Cross-Validation DataProcessing->MethodValidation Linearity Linearity Assessment (R² > 0.995) MethodValidation->Linearity Precision Precision Evaluation (CV% < 12%) MethodValidation->Precision Accuracy Accuracy Determination (Split-sample comparison) MethodValidation->Accuracy Specificity Specificity Testing (Resolution of isobaric interferences) MethodValidation->Specificity CrossVal Cross-Validation Protocol (Method transfer between labs) MethodValidation->CrossVal PartialVal Partial Validation (Assess method modifications) CrossVal->PartialVal FullVal Full Validation (New laboratory implementation) CrossVal->FullVal

Figure 1: Analytical Method Development and Validation Workflow for Protriptyline

Cross-Validation Protocols and Regulatory Considerations

Method Transfer and Cross-Validation Guidelines

The Global Bioanalytical Consortium (GBC) has established comprehensive guidelines for method transfer, partial validation, and cross-validation to ensure data consistency across different laboratories and analytical platforms [3]. According to these guidelines, method transfer is defined as a specific activity that allows the implementation of an existing analytical method in another laboratory. The degree of testing required depends on whether the transfer is internal (within the same organization) or external (between different organizations).

For internal method transfers of chromatographic assays, the GBC recommends a minimum of two sets of accuracy and precision data using freshly prepared calibration standards over a 2-day period [3]. Quality controls at the lower limit of quantification (LLOQ) should be assessed, though upper limit of quantification (ULOQ) quality controls are not required. Additional experiments such as dilution, stability, and recovery assessments are generally not necessary for internal transfers unless environmental conditions have been demonstrated to impact method performance.

For external method transfers, a more comprehensive approach is required, including full validation with accuracy, precision, bench top stability, freeze-thaw stability, and extract stability assessments [3]. Long-term stability testing may be waived if sufficient stability data already exists from the originating laboratory for the same matrix and storage conditions. The working method from the originating laboratory should ideally be implemented without changes initially, with any subsequent modifications documented and traceable.

Partial Validation Requirements

Partial validation is necessary when modifications are made to an already validated bioanalytical method [3]. The extent of validation required depends on the nature of the modification, ranging from limited precision and accuracy experiments to nearly full validation. Significant changes that typically trigger partial validation include:

  • Major changes to mobile phase composition (e.g., changing organic modifier from acetonitrile to methanol or major pH changes)
  • Significant changes to sample preparation (e.g., switching from protein precipitation to liquid-liquid extraction or solid phase extraction)
  • Modifications that alter assay response (e.g., changes to assay range, internal standard, or sample introduction method)

The GBC guidelines recommend a risk-based approach for determining the extent of partial validation, considering the potential impacts of method modifications on analytical performance [3]. For minor changes such as small adjustments to mobile phase proportions to optimize retention times, scientific judgment should be applied to determine if partial validation is necessary, with careful assessment of method performance following the modification.

Stability-Indicating Methods and Forced Degradation Studies

For pharmaceutical formulations, stability-indicating methods are essential for quantifying active ingredients without interference from degradation products or excipients [5]. These methods are validated through forced degradation studies under various stress conditions including acid/base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation. A validated stability-indicating RP-HPLC method for tricyclic antidepressants should demonstrate:

  • Specificity: Baseline separation of active pharmaceutical ingredients from degradation products and formulation excipients
  • Forced degradation: Evidence of method stability under stress conditions
  • Solution stability: Consistent analyte response for standard and sample solutions over at least 24 hours at room temperature
  • Robustness: Method resilience to small, deliberate changes in chromatographic conditions

The development of stability-indicating methods typically involves optimizing chromatographic conditions through multiple trials with different mobile phase compositions, columns, and detection wavelengths to achieve the necessary separation between parent drug and potential degradation products [5].

Regulatory Considerations and Method Selection Criteria

Compliance with Regulatory Guidelines

Analytical methods for tricyclic antidepressants like protriptyline must comply with regulatory guidelines from authorities such as the International Conference on Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) [6] [5]. These guidelines provide frameworks for method validation including parameters such as accuracy, precision, linearity, sensitivity, limits of detection and quantitation, recovery from matrix, and specificity.

For bioanalytical methods supporting pharmacokinetic studies, the FDA Bioanalytical Method Validation Guidance provides specific requirements for method development, validation, and application to study samples [3]. The guidance emphasizes the importance of establishing selectivity, accuracy, precision, recovery, and calibration curves during method validation, with additional considerations for stability experiments under conditions mimicking study sample handling and storage.

Selection Criteria for Analytical Methods

The selection of an appropriate analytical method for protriptyline depends on several factors including the intended application, required sensitivity, available instrumentation, and sample throughput needs. The following criteria should be considered when selecting an analytical method:

  • Application context: Clinical toxicology and therapeutic drug monitoring require different sensitivity and specificity compared to pharmaceutical quality control
  • Sample matrix: Urine, oral fluid, plasma, and pharmaceutical formulations each present unique matrix effects that must be addressed
  • Throughput requirements: High-volume laboratories may prioritize rapid analysis times over ultimate sensitivity
  • Available instrumentation: UPLC-MS/MS systems provide superior performance but may not be available in all settings
  • Regulatory requirements: Methods intended for regulatory submissions must comply with specific validation criteria

For clinical and forensic applications where precise quantification at low concentrations is required, LC-MS/MS methods offer the best combination of sensitivity, specificity, and throughput [2] [4]. For pharmaceutical quality control applications where analysis of formulated products is needed, HPLC-UV methods may provide sufficient performance with simpler instrumentation and lower operating costs [5].

Conclusion and Future Perspectives

The analytical methodology for protriptyline and related tricyclic antidepressants has advanced significantly, with modern UPLC-MS/MS methods offering rapid, sensitive, and specific quantification of these compounds in various biological matrices. The cross-validation approaches outlined in this guide provide a framework for ensuring method reliability and data comparability across different laboratories and analytical platforms.

Future developments in protriptyline analysis will likely focus on increasing automation and throughput while maintaining method specificity and sensitivity. The emergence of high-resolution mass spectrometry techniques may provide additional selectivity for challenging separations such as the isobaric interference between nortriptyline and protriptyline. Additionally, miniaturized sampling techniques and point-of-care devices may expand the applications for tricyclic antidepressant monitoring in clinical settings.

References

×

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

299.1440774 Da

Monoisotopic Mass

299.1440774 Da

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

169-171 °C (Protriptyline HCl)
Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/
169 - 171 °C (protriptyline hydrochloride)

UNII

44665V00O8

Related CAS

438-60-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression.
Protriptyline hydrochloride is a tricyclic antidepressant used to improve mood in people with depression. It is also used for anxiety. Protriptyline was first patented in 1962, and it is sold under many brand names. It is an amine with the empirical formula of CHN. It is a more potent antidepressant and has fewer sedative and tranquilizing effects than other TCAs.

Livertox Summary

Protriptyline is a tricyclic antidepressant that was previously widely used in the therapy of major depression. Most of the tricyclic antidepressants have been shown to cause a low rate of mild and transient serum enzyme elevations and rare cases of clinically apparent acute cholestatic liver injury. The potential hepatotoxicity specifically of protriptyline, however, has not been well defined.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Tricyclic
Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Antidepressive Agents, Tricyclic
TRICYCLIC (DIBENZOCYCLOHEPTENE) ANTIDEPRESSANT DRUG USEFUL IN MGMNT OF ENDOGENOUS & EXOGENOUS DEPRESSIONS. IT ALSO INCR PSYCHOMOTOR ACTIVITY; THIS PROPERTY ENHANCES ITS USE IN WITHDRAWN & ANERGIC PT. /HYDROCHLORIDE/
...MAY BE PARTICULARLY USEFUL IN TREATING DEPRESSED PT WHOSE PREDOMINANT MANIFESTATIONS OF ILLNESS ARE PSYCHOMOTOR RETARDATION, APATHY, & FATIGUE... /HYDROCHLORIDE/
...BECAUSE OF THEIR SEDATIVE PROPERTY. ...MAY BE USEFUL IN INITIAL THERAPY OF DEPRESSED PT WITH SLEEP LOSS... DRUGS DO DECR NUMBER OF AWAKENINGS, INCR STAGE-4 SLEEP, & MARKEDLY DECR REM TIME. /TRICYCLIC ANTIDEPRESSANTS/
For more Therapeutic Uses (Complete) data for PROTRIPTYLINE (8 total), please visit the HSDB record page.

Pharmacology

Protriptyline Hydrochloride is the hydrochloride salt form of protriptyline, a tricyclic secondary amine with antidepressant property. Protriptyline hydrochloride blocks the re-uptake of norepinephrine and serotonin by nerve terminals, thereby increasing available norepinephrine and serotonin. Protriptyline does not block dopamine transport but may have an indirect dopamine-facilitating effect through interactions of increased peri-synaptic abundance of norepinephrine, particularly in the cerebral cortex, where adrenergic terminals exceed dopaminergic terminals. This results in elevation of mood and behavioral activity. In addition, this agent exhibits anticholinergic activity.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

Mechanism of Action

Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1225-55-4

Absorption Distribution and Excretion

Protriptyline is reported to undergo cumulative urinary excretion during 16 days, which accounts for approximately 50% of the total drug administered. The fecal excretion pathway seems to play a minimal role in drug elimination.
EXCRETION...IS RAPID, IN CONTRAST TO LONG LATENCY OF ONSET OF ACTION OF DRUGS. /TRICYCLIC ANTIDEPRESSANTS/
...WELL ABSORBED FROM GI TRACT. ... RAPIDLY DISTRIBUTED & METABOLIZED BY DEMETHYLATION, OXIDATION, & AROMATIC HYDROXYLATION. /IMIPRAMINE/
IN URINE OF RATS TREATED WITH PROTRIPTYLINE... THERE WAS TWICE AS MUCH 10,11-DIHYDRO-10,11-EPOXY-5-(3-METHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE EXCRETED &.../BOTH/ ACCOUNTED FOR 40% OF DOSE OF PROTRIPTYLINE.
MEAN PLASMA LEVELS FOR PROTRIPTYLINE IN PT ALSO ADMIN NITRAZEPAM INDISTINGUISHABLE FROM PT RECEIVING NO NITRAZEPAM. MEAN PLASMA LEVELS FOR PT RECEIVING SODIUM AMYLOBARBITONE SIGNIFICANTLY DECR. EARLY VALUES MAY BE OF PREDICTIVE IMPORTANCE TO PERMIT EARLY DOSE ADJUSTMENT.

Metabolism Metabolites

Route of Elimination: Cumulative urinary excretion during 16 days accounted for approximately 50% of the drug. The fecal route of excretion did not seem to be important.

Associated Chemicals

Protriptyline hydrochloride;1225-55-4

Wikipedia

Protriptyline

FDA Medication Guides

VIVACTIL
PROTRIPTYLINE HYDROCHLORIDE
TABLET;ORAL
TEVA WOMENS
07/17/2014

Drug Warnings

...POSSESSES ANTICHOLINERGIC PROPERTIES &, HENCE, SHOULD NOT BE USED IN PT WITH PYLORIC OBSTRUCTION, GLAUCOMA, OR URINARY RETENTION. /HYDROCHLORIDE/
...THOSE WITH SYMPTOMS OF AGITATION, ANXIETY, & TENSION FREQUENTLY BECOME MORE DISTURBED WITH USE OF PROTRIPTYLINE.
DRUG MAY AGGRAVATE ANXIETY, & IT SHOULD NOT BE USED IN ANXIOUS DEPRESSED PT UNLESS IT IS GIVEN WITH SEDATIVE DRUG, SUCH AS PHENOTHIAZINE WITH SEDATIVE EFFECTS...OR MORE CONVENTIONAL SEDATIVE DRUG... /HYDROCHLORIDE/
TACHYCARDIA & POSTURAL HYPOTENSION OCCUR MORE FREQUENTLY...THAN WITH OTHER ANTIDEPRESSANT DRUGS; HENCE, PT WITH CARDIOVASCULAR DISORDERS & ELDERLY PT SHOULD BE OBSERVED CLOSELY FOR THESE UNTOWARD EFFECTS. /HYDROCHLORIDE/
For more Drug Warnings (Complete) data for PROTRIPTYLINE (28 total), please visit the HSDB record page.

Biological Half Life

AFTER A SINGLE ORAL DOSE OF 30 MG TO 8 SUBJECTS, PEAK LEVELS RANGED FROM 10.4-22.3 NG/ML, 6-12 HR AFTER ADMIN. MEAN T/2 WAS 74.3 HR & RANGED FROM 53.6-91.7 HR IN INDIVIDUAL SUBJECTS.
SINGLE ORAL DOSE OF HCL-SALT ADMIN TO 8 PERSONS. EST 1ST PASS METAB WAS RELATIVELY SMALL, 10-25% OF DOSE, ASSUMING COMPLETE ABSORPTION. MEAN VOL OF DISTRIBUTION 22.5 L/KG & RANGED FROM 15.0-31.2 L/KG. CONCLUSION WAS THAT LONG T/2 IS CORRELATED WITH SMALL 1ST PASS METABOLISM.
PLASMA LEVELS IN 30 PT. AFTER 3.5 WK TREATMENT @ 40 MG/DAY, PLASMA LEVELS RANGED FROM 430-1430 NMOL/L. SINGLE DOSE STUDIES IN 5 VOLUNTEERS SUGGEST THAT VOL OF DISTRIBUTION OF PROTRIPTYLINE SHOWS LITTLE INTERSUBJECT VARIATION. HOWEVER, T/2 MAY VARY, RANGING FROM 54-198 HR.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Engelhardt, Christy, Belgian patent 617,967 (1962 to Merck & Co) CA 59, 517f (1963); Tishler et al, US patent 3,244,748 & 3,271,451 (both 1966 to Merck & Co); Engelhardt et al, J Med Chem 11, 325 (1968).

Analytic Laboratory Methods

...MAY BE EXTRACTED FROM ALKALINIZED SAMPLE BY ORGANIC SOLVENT. REEXTRACTED INTO DILUTE ACID YIELDS SOLN WHOSE PORTRIPTYLINE CONTENT CAN BE ASSAYED BY SPECTROFLUOROMETRY.

Clinical Laboratory Methods

GAS CHROMATOGRAPHY METHOD USING EITHER A CONVENTIONAL PACKED COLUMN OR A CAPILLARY COLUMN FOR MEASUREMENT OF THERAPEUTIC PLASMA CONCN OF TRICYCLIC ANTIDEPRESSANT DRUGS & THEIR DEMETHYLATED METABOLITES.
HIGH PRESSURE LIQUID CHROMATOGRAPHIC PROCEDURES REPORTED FOR DETERMINATION OF AMITRIPTYLINE & NORTRIPTYLINE. SEPARATIONS & QUANTITATIONS WERE CARRIED OUT @ AMBIENT TEMP USING A SILICA COLUMN WITH A VARIABLE WAVELENGTH UV DETECTOR. ANALYSIS PERFORMED ON 0.25 ML SERUM.

Interactions

Other interactions that also may potentiate the effects of tricyclic antidepressants can result from interference with their metabolism in the liver. This effect has been associated with neuroleptic drugs, methylphenidate, and certain steroids, including oral contraceptives. /Tricyclic antidepressants/
TRICYCLIC ANTIDEPRESSANTS MAY ENHANCE EFFECTS OF ORAL ANTICOAGULANTS. /TRICYCLIC ANTIDEPRESSANTS/
A PARTICULARLY SEVERE, BUT RARE, DRUG-DRUG INTERACTION HAS BEEN NOTED FOLLOWING THE CONCURRENT ADMINISTRATION OF AN MAO INHIBITOR AND A TRICYCLIC ANTIDEPRESSANT. /TRICYCLIC ANTIDEPRESSANTS/
THIS AGENT IS ALSO CONTRAINDICATED IN PT TAKING ANY OF MAO INHIBITOR ANTIDEPRESSANTS, SUCH AS NIALAMIDE, ISOCARBOXAZID, TRANYLCYPROMINE, OR PHENELZINE. /HYDROCHLORIDE/
For more Interactions (Complete) data for PROTRIPTYLINE (32 total), please visit the HSDB record page.

Stability Shelf Life

REASONABLY STABLE IN LIGHT, STABLE IN AIR, & STABLE IN HEAT UNDER USUAL PREVAILING TEMP /HYDROCHLORIDE/

Dates

Last modified: 09-13-2023
1:Psychosomatics. 1964 Mar-Apr;5:96-101. PROTRIPTYLINE HYDROCHLORIDE (TRIPTIL)--A NEW ANTIDEPRESSANT.FELDMAN PE, PMID: 14130889

Explore Compound Types